Product packaging for Divinyl tetramethyldisiloxane(Cat. No.:CAS No. 30110-75-9)

Divinyl tetramethyldisiloxane

Cat. No.: B8804842
CAS No.: 30110-75-9
M. Wt: 186.40 g/mol
InChI Key: FSIJKGMIQTVTNP-UHFFFAOYSA-N
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Description

Divinyl tetramethyldisiloxane is a useful research compound. Its molecular formula is C8H18OSi2 and its molecular weight is 186.40 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18OSi2 B8804842 Divinyl tetramethyldisiloxane CAS No. 30110-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30110-75-9

Molecular Formula

C8H18OSi2

Molecular Weight

186.40 g/mol

IUPAC Name

bis(ethenyl)-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C8H18OSi2/c1-7-11(6,8-2)9-10(3,4)5/h7-8H,1-2H2,3-6H3

InChI Key

FSIJKGMIQTVTNP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C=C)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Divinyl Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl tetramethyldisiloxane, also known as 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is a pivotal organosilicon compound with the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] This colorless liquid is a fundamental building block in silicone chemistry, prized for its two reactive vinyl groups that readily participate in hydrosilylation reactions.[2][3] This reactivity, combined with the inherent properties of the siloxane backbone—such as flexibility, thermal stability, and biocompatibility—makes it an indispensable monomer and crosslinking agent in the synthesis of a wide array of silicone-based materials.[3] Its applications span from industrial products like sealants, adhesives, and coatings to high-purity materials for the electronics and pharmaceutical industries.[3][4] In the realm of drug development, its biocompatibility makes it a material of interest for medical devices and advanced drug delivery systems.[3]

This technical guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for their determination, and insights into its key chemical reactions and applications.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, application, and the prediction of its behavior in various chemical processes.

Chemical Identity
IdentifierValue
Chemical Name 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane
Synonyms 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, DVTMSD, VMM
CAS Number 2627-95-4[4]
Molecular Formula C₈H₁₈OSi₂[4]
Molecular Weight 186.40 g/mol
Chemical Structure O[Si(CH₃)₂CH=CH₂]₂
Physicochemical Properties
PropertyValue
Appearance Colorless, transparent liquid[4]
Boiling Point 139 °C[4][5]
Melting Point -99 °C[5]
Density 0.809 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.411[3]
Kinematic Viscosity 0.9 mm²/s
Flash Point 24 °C[4]
Solubility Insoluble in water; Soluble in many organic solvents

Chemical Structure and Reactivity

The unique reactivity of this compound is conferred by the two terminal vinyl groups attached to the silicon atoms.

Caption: Chemical structure of this compound.

Hydrosilylation

The most significant reaction involving this compound is platinum-catalyzed hydrosilylation. In this addition reaction, a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. This reaction is fundamental to the curing of many silicone elastomers and gels, where this compound acts as a crosslinker between polymer chains containing Si-H groups. The reaction proceeds with high efficiency and typically yields an anti-Markovnikov product.[6]

G cluster_reactants Reactants This compound This compound Hydrosilane (R3SiH) Hydrosilane (R3SiH) Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Hydrosilane (R3SiH)->Catalyst Product Crosslinked Silicone Polymer Catalyst->Product Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation reaction pathway.

Applications

The versatile properties of this compound lead to its use in a wide range of applications.

  • Silicone Polymers: It serves as a crucial monomer and end-capping agent in the production of vinyl-terminated silicone fluids and elastomers.[4]

  • Adhesives and Sealants: Its crosslinking ability is utilized to formulate high-performance silicone adhesives and sealants with excellent thermal stability and durability.[3]

  • Medical Devices: Due to its biocompatibility, it is used in the manufacturing of medical-grade silicones for devices such as catheters and implants.[3]

  • Drug Delivery: As a crosslinking agent for biocompatible silicone networks, such as hydrogels, it has potential applications in controlled drug release systems. The crosslinking density can be tailored to control the diffusion rate of therapeutic agents from the hydrogel matrix.[7]

  • Electronics: It is used in encapsulants and coatings for electronic components, providing protection against moisture and environmental stress.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of vinyldimethylchlorosilane.

Materials:

  • Vinyldimethylchlorosilane

  • Sodium bicarbonate

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • A solution of vinyldimethylchlorosilane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • The flask is cooled in an ice bath.

  • A saturated aqueous solution of sodium bicarbonate is added dropwise from the addition funnel with vigorous stirring. The sodium bicarbonate neutralizes the hydrochloric acid formed during the reaction.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The organic layer is separated using a separatory funnel, washed with distilled water, and then with a saturated brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Determination of Boiling Point

Apparatus:

  • Thiele tube or a small beaker with a high-boiling mineral oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • A small amount (a few milliliters) of this compound is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end down.

  • The test tube is attached to the thermometer and immersed in the oil bath.

  • The oil bath is heated gently and stirred continuously.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the oil bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and weighed accurately.

  • The pycnometer is emptied, cleaned, dried, and filled with distilled water. The process is repeated to determine the weight of water in the pycnometer at the same temperature.

  • The density of this compound is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.

  • The control knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the scale.

G Start Start: Obtain Sample Step1 Calibrate Refractometer Start->Step1 Step2 Place sample on prism Step1->Step2 Step3 Set temperature Step2->Step3 Step4 Adjust eyepiece for sharp view Step3->Step4 Step5 Align dividing line with crosshairs Step4->Step5 Step6 Read refractive index Step5->Step6 End End: Record Value Step6->End

Caption: Experimental workflow for refractive index measurement.

Conclusion

This compound is a cornerstone of modern silicone chemistry. Its well-defined chemical structure and the reactivity of its vinyl groups provide a versatile platform for the synthesis of a vast range of polymeric materials. A thorough understanding of its fundamental properties, as outlined in this guide, is critical for researchers and professionals in materials science, chemistry, and drug development to effectively harness its potential in creating innovative products and technologies. The provided experimental protocols offer a practical framework for the characterization and quality control of this important chemical intermediate.

References

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis routes for 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, a key organosilicon compound utilized in polymer chemistry and as a ligand in organometallic catalysis. The document details two principal synthetic pathways: the hydrolysis of vinyl-substituted silanes and the Grignard reaction of vinylmagnesium halides with dichlorodimethylsilane (B41323). Each method is presented with a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow. This guide is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary information to produce and characterize this versatile compound.

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, often abbreviated as M₂Vi, is a colorless liquid with the chemical formula O(Si(CH₃)₂CH=CH₂)₂.[1] Its bifunctional nature, possessing both reactive vinyl groups and a flexible siloxane backbone, makes it a valuable precursor in the synthesis of silicone-based polymers and as a ligand in catalysis, notably as a component of Karstedt's catalyst.[1] This guide explores the core synthetic methodologies for obtaining this compound, providing detailed experimental procedures and comparative data to aid in laboratory-scale production.

Synthesis Route 1: Hydrolysis of Vinyldimethylalkoxysilane

The hydrolysis of vinyl-substituted alkoxysilanes represents a direct and historically significant method for the preparation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The first reported synthesis utilized the hydrolysis of vinyldimethylmethoxysilane.[1] This approach involves the controlled reaction of the alkoxysilane with water, often in the presence of an acid or base catalyst, to yield the corresponding disiloxane (B77578).

Experimental Protocol

Materials:

  • Vinyldimethylmethoxysilane

  • Deionized water

  • Hydrochloric acid (catalyst)

  • Diethyl ether (solvent)

  • Anhydrous sodium sulfate (B86663) (drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of vinyldimethylmethoxysilane in diethyl ether is prepared.

  • A stoichiometric amount of deionized water with a catalytic amount of hydrochloric acid is added dropwise to the silane (B1218182) solution with vigorous stirring at room temperature.

  • The reaction mixture is stirred for several hours to ensure complete hydrolysis. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield pure 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.

Reaction Data
ParameterValue
Reactants Vinyldimethylmethoxysilane, Water
Catalyst Hydrochloric acid
Solvent Diethyl ether
Reaction Temperature Room Temperature
Reaction Time 2-4 hours (typical)
Yield Moderate to high (dependent on conditions)
Purification Fractional distillation

Synthesis Workflow

hydrolysis_workflow cluster_reaction Reaction cluster_workup Workup & Purification Vinyldimethylmethoxysilane Vinyldimethylmethoxysilane Reaction_Vessel Reaction in Diethyl Ether Vinyldimethylmethoxysilane->Reaction_Vessel Water_HCl Water + HCl (cat.) Water_HCl->Reaction_Vessel Neutralization Neutralization (NaHCO3) Reaction_Vessel->Neutralization Crude Product Washing Washing (Brine) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product 1,1,3,3-Tetramethyl- 1,3-divinyldisiloxane Distillation->Final_Product

Hydrolysis Synthesis Workflow

Synthesis Route 2: Grignard Reaction

An alternative and versatile approach for the synthesis of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane involves the use of a Grignard reagent. This method typically employs the reaction of vinylmagnesium bromide or chloride with dichlorodimethylsilane. The Grignard reagent acts as a nucleophile, displacing the chloride ions on the silicon atom to form the desired silicon-carbon bonds. Subsequent hydrolysis of the intermediate species yields the final disiloxane product.

Experimental Protocol

The following is a representative experimental protocol derived from analogous Grignard reactions with chlorosilanes.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of vinyl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the vinylmagnesium bromide.

  • Reaction with Dichlorodimethylsilane: The Grignard solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by fractional distillation under reduced pressure.

Reaction Data
ParameterValue
Reactants Magnesium, Vinyl Bromide, Dichlorodimethylsilane
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0-10 °C (for Grignard addition)
Reaction Time 2-3 hours
Yield High
Purification Fractional distillation

Synthesis Pathway

grignard_pathway Vinyl_Halide CH2=CH-Br Grignard CH2=CH-MgBr Vinyl_Halide->Grignard Mg Mg Mg->Grignard in THF Intermediate [Intermediate] Grignard->Intermediate Dichlorosilane Cl-Si(CH3)2-Cl Dichlorosilane->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product O(Si(CH3)2CH=CH2)2 Hydrolysis->Product

Grignard Reaction Pathway

Industrial Synthesis Route

For large-scale industrial production, a multi-step process has been developed, as outlined in Chinese patent CN102718788A.[2] This process involves the initial synthesis from dimethyldiethoxysilane and metallic sodium with vinyl chloride, followed by neutralization, hydrolysis, and finally, rectification to obtain the pure product.

Process Overview
  • Synthesis: Dimethyldiethoxysilane is reacted with metallic sodium and vinyl chloride at elevated temperatures (100-110 °C).[2]

  • Neutralization: The reaction product is neutralized with dimethyldichlorosilane.

  • Centrifugal Drying: The mixture undergoes centrifugal drying under a nitrogen atmosphere.

  • Acid Hydrolysis: The liquid from the centrifugation step is hydrolyzed with hydrochloric acid at 30-50 °C to form the crude 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[2]

  • Rectification: The crude product is purified by rectification to yield the final product.

Industrial Process Flow

industrial_process Start Dimethyldiethoxysilane + Na + Vinyl Chloride Synthesis Synthesis (100-110 °C) Start->Synthesis Neutralization Neutralization with Dimethyldichlorosilane Synthesis->Neutralization Drying Centrifugal Drying Neutralization->Drying Hydrolysis Acid Hydrolysis (30-50 °C) Drying->Hydrolysis Rectification Rectification Hydrolysis->Rectification Final_Product Pure Product Rectification->Final_Product

Industrial Synthesis Process

Characterization Data

The identity and purity of the synthesized 1,1,3,3-tetramethyl-1,3-divinyldisiloxane can be confirmed by various spectroscopic techniques.

PropertyValueReference
Appearance Colorless liquid[1]
Molecular Formula C₈H₁₈OSi₂[1]
Molar Mass 186.40 g/mol [1]
Boiling Point 139 °C[1]
Density 0.811 g/cm³[1]
¹H NMR (CDCl₃) δ 6.12 (dd, 2H, Si-CH=), 5.93 (dd, 2H, =CH₂ trans), 5.73 (dd, 2H, =CH₂ cis), 0.14 (s, 12H, Si-CH₃)[3]
IR Spectrum Key peaks include C-H stretch (vinyl), C=C stretch, Si-O-Si stretch, and Si-CH₃ deformation.[4]

Conclusion

This technical guide has detailed the primary synthetic routes for 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, providing experimental protocols and comparative data for laboratory and industrial-scale production. The choice of synthesis route will depend on the available starting materials, desired scale, and specific purity requirements. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized product. This comprehensive overview is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important organosilicon compound.

References

An In-depth Technical Guide to CAS No. 2627-95-4 and a Relevant Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number, 2627-95-4, corresponds to 1,3-Divinyltetramethyldisiloxane, a chemical primarily used in materials science.[1][2][3][4] This compound is not typically relevant to drug development or biological signaling pathways. The following guide addresses the provided CAS number and then, to meet the specified requirements for a technical guide for researchers in drug development, provides a detailed analysis of a pharmacologically relevant scaffold, 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one, which appeared in related searches.

Part 1: Analysis of CAS No. 2627-95-4 (1,3-Divinyltetramethyldisiloxane)

1,3-Divinyltetramethyldisiloxane is a siloxane compound with applications in polymer chemistry.[2] It serves as an intermediate or additive in the production of silicone-based materials.[2]

Chemical Structure and Properties

The chemical structure and properties of 1,3-Divinyltetramethyldisiloxane are summarized below.

PropertyValueReference
CAS Number 2627-95-4[1][2][3][4]
Molecular Formula C8H18OSi2[1][2][3][4]
Molecular Weight 186.40 g/mol [2][3][5]
IUPAC Name ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane[4]
Appearance Colorless transparent liquid[3]
Boiling Point 139 °C[3][5]
Melting Point -99.7 °C[3]
Density 0.813 g/mL[3]
Flash Point 24 °C[3]

Part 2: Technical Guide for a Pharmacologically Relevant Scaffold: 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one Derivatives

This section provides an in-depth guide on the chemical and biological aspects of a phenylethanolamine scaffold, exemplified by derivatives of 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one. This class of compounds is highly relevant to drug development, particularly as adrenergic receptor agonists.

Core Structure and Significance

The core structure, characterized by a 4-hydroxyphenyl group attached to an ethanolamine (B43304) backbone with a tert-butylamino group, is a key pharmacophore found in several bronchodilators and other sympathomimetic drugs.[6][7]

Physicochemical Properties

The table below summarizes key physicochemical properties for a representative compound of this class.

PropertyValueReference
Molecular Formula C13H21NO2[6]
Molecular Weight 321.39 g/mol (sulfate salt)[6]
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol[6]
Hydrogen Bond Donor Count 4[8]
Hydrogen Bond Acceptor Count 7[8]
Rotatable Bond Count 7[8]
Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this scaffold are provided below.

Protocol 1: Synthesis of 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethan-1-one Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted from procedures for related compounds.[9][10]

  • Protection of the Phenolic Hydroxyl Group: The starting material, 4-hydroxyacetophenone, is protected, for example, by acetylation with acetic anhydride.[9]

  • Bromination: The protected acetophenone (B1666503) is then brominated at the alpha-carbon using a suitable brominating agent like N-bromosuccinimide in the presence of a radical initiator.

  • Amination: The resulting α-bromo ketone is reacted with tert-butylamine (B42293) to introduce the amino group via nucleophilic substitution.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrolysis) to yield the desired product.

  • Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) to produce the final ethanolamine derivative.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the synthesized compounds to adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared from cultured cells or tissue homogenates.

  • Radioligand Binding: The membranes are incubated with a known radiolabeled ligand (e.g., [3H]-dihydroalprenolol for beta-adrenergic receptors) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Signaling Pathway

Derivatives of this scaffold typically act as agonists at β2-adrenergic receptors, leading to the activation of the Gs alpha subunit of the G protein. This initiates a signaling cascade that results in smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist β2-AR β2-Adrenergic Receptor Agonist->β2-AR Binds G_protein G Protein (αs, β, γ) β2-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new compounds based on this scaffold.

Drug_Discovery_Workflow Start Start: Scaffold Identification Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Identification->In_Vivo_Testing End End: Preclinical Candidate In_Vivo_Testing->End

References

Divinyl tetramethyldisiloxane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Divinyl Tetramethyldisiloxane

Abstract

This compound, a key organosilicon compound, plays a pivotal role in the synthesis of a wide array of silicon-based materials. This document provides a comprehensive overview of its fundamental chemical and physical properties, molecular structure, and a detailed experimental protocol for its synthesis. Its applications in polymer chemistry, electronics, and as a ligand in organometallic catalysis are also discussed, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Chemical Identification and Properties

1,3-Divinyltetramethyldisiloxane is an organosilicon compound characterized by a disiloxane (B77578) backbone with two vinyl groups at the terminal silicon atoms.[1] This structure makes it a crucial building block for silicone elastomers and resins.[2] Its chemical identifiers and key physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₈OSi₂[3][4]
Molecular Weight 186.40 g/mol [3][4]
CAS Number 2627-95-4[2][3]
IUPAC Name 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane[5]
Synonyms 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, ethenyl[(ethenyldimethylsilyl)oxy]dimethylsilane[2][3][4]
Appearance Colorless, transparent liquid[2][6]
Density 0.809 g/mL at 25 °C[2]
Boiling Point 139 °C[2]
Melting Point -99 °C
Refractive Index n20/D 1.411
SMILES C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C

Molecular Structure

The structure of this compound consists of a central oxygen atom bonded to two silicon atoms. Each silicon atom is, in turn, bonded to two methyl groups and one vinyl group. This configuration is foundational to its utility in polymerization reactions.

Molecular structure of 1,3-Divinyltetramethyldisiloxane.

Experimental Protocols: Synthesis

A common industrial method for producing this compound is through a sodium condensation reaction followed by hydrolysis.[2]

Objective: To synthesize 1,3-Divinyltetramethyldisiloxane.

Materials:

  • Dimethyldiethoxysilane

  • Chloroethene (Vinyl chloride)

  • Sodium metal

  • Reaction unit (for hydrolysis)

  • Separation unit (for solid-liquid separation)

  • Distillation unit

Methodology:

  • Polycondensation: Dimethyldiethoxysilane, chloroethene, and sodium are introduced into a reactor. A polycondensation reaction is initiated to form a single vinyl end-capped intermediate product.[2]

  • Separation: The resulting mixture undergoes solid-liquid separation to isolate the single vinyl end-capped intermediate.[2]

  • Hydrolysis: The isolated intermediate product is then subjected to hydrolysis in a dedicated reaction unit. This step converts the single vinyl end-capped intermediate into a divinyl end-capped intermediate product.[2]

  • Purification: Finally, the divinyl end-capped product is purified via distillation to yield the final, high-purity this compound.[2]

This solvent-free process makes the resulting product suitable for high-standard applications in fields such as pharmaceuticals and semiconductors.[2]

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Process Steps cluster_products Intermediates & Final Product A Dimethyldiethoxysilane P1 Polycondensation Reaction A->P1 B Chloroethene B->P1 C Sodium C->P1 I1 Single Vinyl End-Capped Intermediate P1->I1 P2 Solid-Liquid Separation P3 Hydrolysis P2->P3 I2 Divinyl End-Capped Intermediate P3->I2 P4 Distillation FP This compound P4->FP I1->P2 I2->P4

Process flow diagram for the synthesis of Divinyltetramethyldisiloxane.

Applications

This compound is a versatile compound with numerous applications across various industries:

  • Silicone Polymers: It serves as a crucial building block and end-capping agent in the production of vinyl silicone fluids, silicone elastomers, and silicone resins.[2] These materials are valued for their flexibility, heat resistance, and biocompatibility, leading to their use in adhesives, sealants, gaskets, and medical devices.[2]

  • Electronics Industry: Due to its excellent weather resistance and electrical insulation properties, it is used in the synthesis of silicone resins for coatings, paints, and the encapsulation of electronic components to protect them from environmental factors.[2]

  • Organometallic Chemistry: It acts as a diolefin ligand in complexes with d10-metal centers and is a component of Karstedt's catalyst, which is used in hydrosilylation reactions.[5][6]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[4] It can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, eye shields, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

Spectroscopic Analysis of Divinyltetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-Divinyltetramethyldisiloxane (C₈H₁₈OSi₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound and require a detailed understanding of its spectral characteristics for identification, quality control, and reaction monitoring. The document outlines key spectral data in structured tables, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Divinyltetramethyldisiloxane by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Data

The proton NMR spectrum of Divinyltetramethyldisiloxane is characterized by two main sets of signals corresponding to the vinyl and the methyl protons. The vinyl protons exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Si-CH₃0.144Singlet-
=CH₂ (geminal, trans to Si)5.726Doublet of DoubletsJ = 4.0, 20.3
=CH₂ (geminal, cis to Si)5.930Doublet of DoubletsJ = 4.0, 14.9
Si-CH=6.116Doublet of DoubletsJ = 14.9, 20.3
(Data sourced from a 400 MHz spectrum in CDCl₃)[1]
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, confirming the presence of the two distinct carbon environments in the molecule.

Assignment Chemical Shift (δ, ppm)
Si-CH₃~1.0
Si-CH=C H₂~133.8
Si-C H=CH₂~139.2
(Data represents typical values for vinyl-substituted siloxanes)[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Divinyltetramethyldisiloxane by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by strong absorptions from the Si-O-Si and vinyl groups.

Frequency (cm⁻¹) Vibration Type Assignment
~3056C-H Stretch=C-H (Vinyl)
~2962C-H Stretch-CH₃ (Asymmetric)
~1600C=C StretchC=C (Vinyl)
~1410C-H BendSi-CH=CH₂ (Scissoring)
~1260C-H BendSi-CH₃ (Symmetric)
1080 - 1040Si-O-Si StretchSi-O-Si (Asymmetric)
~1010=C-H Bend=C-H (In-plane)
~960=C-H Bend=C-H (Out-of-plane)
~800Si-C Stretch / -CH₃ RockSi-C / Si-CH₃
(Data compiled from established organosilicon spectra-structure correlations)[3][4][5]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

NMR Spectroscopy Protocol

These protocols are applicable for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid organosilicon compounds.

  • Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of Divinyltetramethyldisiloxane in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Instrument Setup : Place the NMR tube in a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used. For the low-sensitivity ²⁹Si nucleus, polarization transfer techniques like DEPT can be employed to enhance signal intensity.[7]

  • Data Acquisition : Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Proton decoupling is typically used during ¹³C acquisition to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking.

IR Spectroscopy (FTIR) Protocol

Divinyltetramethyldisiloxane is a liquid, making IR analysis straightforward using either transmission or Attenuated Total Reflectance (ATR) methods.

Method A: Transmission using Salt Plates (Neat Liquid) [8][9]

  • Sample Preparation : Place one to two drops of the neat (undiluted) liquid sample onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[8][9]

  • Cell Assembly : Place a second salt plate on top of the first, creating a thin, uniform liquid film between them.

  • Background Collection : Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrument-related signals.

  • Sample Analysis : Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's beam path and acquire the sample spectrum. A typical spectral range is 4000 to 400 cm⁻¹.[10]

  • Cleaning : After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene (B1212753) chloride or acetone) to prevent contamination of future samples.[8]

Method B: Attenuated Total Reflectance (ATR) [10][11]

  • Crystal Cleaning : Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

  • Background Collection : With the clean, empty ATR accessory in place, collect a background spectrum.

  • Sample Application : Place a single drop of Divinyltetramethyldisiloxane directly onto the ATR crystal, ensuring it completely covers the crystal surface.[11]

  • Sample Analysis : Acquire the sample spectrum. If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.[11]

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Analytical Workflow

The logical flow from sample preparation to structural elucidation via parallel spectroscopic techniques is a critical concept in chemical analysis.

Spectroscopic_Workflow cluster_start Start cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_end Conclusion Sample Sample Acquisition (Divinyltetramethyldisiloxane) NMR_Prep Sample Prep (CDCl3, TMS) Sample->NMR_Prep IR_Prep Sample Prep (Neat Film / ATR) Sample->IR_Prep NMR_Acq Data Acquisition (¹H, ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Shifts, Couplings) NMR_Proc->NMR_Interp Elucidation Structural Elucidation & Confirmation NMR_Interp->Elucidation IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Interp Spectral Interpretation (Functional Groups) IR_Proc->IR_Interp IR_Interp->Elucidation

Workflow for the spectroscopic analysis of a chemical compound.

References

Divinyl Tetramethyldisiloxane: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinyl tetramethyldisiloxane, a key organosilicon compound, plays a pivotal role in the synthesis of a wide array of silicon-based polymers. Its unique chemical structure, featuring two vinyl functional groups, allows it to serve as a crucial crosslinking agent and monomer in the production of silicone elastomers, resins, and other specialty materials. This technical guide provides an in-depth look at the core physical properties of this compound, namely its boiling point and density, supported by experimental context and a conceptual workflow for its application.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in various chemical processes. The boiling point dictates the temperature range for its handling and purification, while its density is critical for accurate measurements and process modeling.

Physical PropertyValueConditions
Boiling Point139 °CStandard atmospheric pressure[1][2][3]
Density0.811 g/cm³At 25 °C[1]
0.809 g/mLAt 25 °C[2]

Experimental Protocols

The determination of these physical properties relies on standardized laboratory techniques.

Boiling Point Determination: The boiling point of this compound is typically determined through distillation. In this process, the liquid is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. This is a standard method for purifying liquids and determining their boiling points.

Density Measurement: The density of liquid this compound is measured using a pycnometer or a digital density meter at a controlled temperature, typically 25 °C. The mass of a known volume of the substance is accurately measured, and the density is calculated by dividing the mass by the volume.

Conceptual Workflow: Synthesis and Application

The following diagram illustrates a simplified workflow from the synthesis of this compound to its application in polymer synthesis.

G cluster_synthesis Synthesis cluster_application Application A Vinyldimethylmethoxysilane B Hydrolysis A->B C This compound B->C D Polymer Precursors C->D Crosslinking Agent E Hydrosilylation D->E F Silicone Polymer E->F

References

Solubility Profile of Divinyl Tetramethyldisiloxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl tetramethyldisiloxane, a key organosilicon compound with the chemical formula C8H18OSi2, is widely utilized in the synthesis of silicone polymers, resins, and as a crosslinking agent in various industrial and pharmaceutical applications. Its interaction with organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a combination of qualitative solubility information and a detailed, generalized experimental protocol for determining precise solubility parameters.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. The data indicates a general trend of good solubility in non-polar and moderately polar organic solvents, and insolubility in highly polar solvents like water. For the purposes of this guide, "miscible" implies solubility in all proportions.

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSoluble[1]
Isopropyl AlcoholMiscible[2]
Ketones AcetoneSoluble[1]
Aromatic Hydrocarbons TolueneMiscible[2]
XyleneMiscible[2]
Silicones Double-Vinyl Silicone OilMiscible[2]
Vinyl Terminated Poly(dimethylsiloxane)Miscible[2]
Aqueous WaterInsoluble[1][3]

Experimental Protocol: Determination of Liquid-Liquid Miscibility/Solubility

For applications requiring precise quantitative solubility data, direct experimental determination is recommended. The following is a generalized protocol for determining the miscibility or solubility of this compound in a target organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Calibrated positive displacement pipettes or microliter syringes

  • A set of clear, sealable glass vials or test tubes

  • Vortex mixer or magnetic stirrer with stir bars

  • Temperature-controlled water bath or incubator

  • Analytical balance (for gravimetric analysis, if needed)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for precise quantification (optional, for partial solubility)

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is free from contaminants and water. Degassing the solvent may be necessary for certain applications.

  • Initial Miscibility Screening (Qualitative):

    • In a clear glass vial, add equal volumes (e.g., 2 mL each) of this compound and the test solvent.

    • Seal the vial and vortex or stir vigorously for 1-2 minutes.

    • Allow the mixture to stand at the desired temperature for at least 24 hours.

    • Visually inspect the mixture for homogeneity. The presence of a single, clear phase indicates miscibility. The formation of two distinct layers indicates immiscibility or partial miscibility.

  • Quantitative Determination of Solubility (Titration Method for Partial Miscibility):

    • Accurately measure a known volume or weight of the solvent into a sealed, temperature-controlled vessel equipped with stirring.

    • Using a calibrated pipette or syringe, add small, known increments of this compound to the solvent.

    • After each addition, stir the mixture until equilibrium is reached (the time for this should be determined empirically, but 15-30 minutes is a reasonable starting point).

    • Observe the solution for the first sign of persistent turbidity or the formation of a second phase. This indicates that the saturation point has been reached.

    • Record the total volume or mass of this compound added to reach the saturation point.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or % w/w).

  • Quantitative Determination of Solubility (Saturation and Analysis Method):

    • Create a saturated solution by adding an excess of this compound to a known volume or mass of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the mixture to stand undisturbed at the same temperature until the two phases (if present) have clearly separated.

    • Carefully extract a known volume of the solvent phase, ensuring no droplets of the undissolved this compound are included.

    • Determine the concentration of the dissolved this compound in the solvent phase using an appropriate analytical technique such as GC-FID or by careful evaporation of the solvent and gravimetric analysis of the residue.

    • Calculate the solubility based on the measured concentration.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting any experimental work.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound with different classes of organic solvents based on the available qualitative data.

substance This compound polar_aprotic Polar Aprotic Solvents (e.g., Acetone) substance->polar_aprotic Soluble polar_protic Polar Protic Solvents (e.g., Ethanol, Isopropanol) substance->polar_protic Soluble/Miscible non_polar Non-Polar Solvents (e.g., Toluene, Xylene) substance->non_polar Miscible silicones Silicone-Based (e.g., Silicone Oil) substance->silicones Miscible aqueous Aqueous (Water) substance->aqueous Insoluble

Solubility of this compound in Solvent Classes.

References

An In-depth Technical Guide to Commercial Divinyl Tetramethyldisiloxane: Sources, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Divinyl tetramethyldisiloxane (CAS No. 2627-95-4), a key building block in silicone chemistry. This document details commercially available purity grades, identifies major suppliers, and outlines relevant experimental protocols for its synthesis and purification. The information is intended to assist researchers and professionals in sourcing appropriate grades of this versatile chemical and in understanding its fundamental synthesis and purification methodologies.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers, with typical purities ranging from 97% to over 98%, as determined by gas chromatography (GC). The compound is primarily used as a crosslinking agent in the production of silicone elastomers and resins.

Below is a summary of prominent commercial suppliers and the typical purity grades they offer. It is important to note that specific batch purity can vary, and it is always recommended to consult the Certificate of Analysis (CoA) for precise data.

SupplierStated PurityAnalytical MethodPart Number (Example)
Sigma-Aldrich 97%GC371904
TCI Chemicals >98.0%GCD1780
Alfa Aesar (Thermo Fisher Scientific) 98+%GCA12463
Chem-Impex International ≥98%GC01493
Gelest --SID4622.0

Certificate of Analysis Example:

A representative Certificate of Analysis from Thermo Fisher Scientific for a specific lot of this compound indicated a purity of 98.3% by GC, with a refractive index of 1.4126[1]. This highlights the importance of obtaining lot-specific data for applications sensitive to purity.

Common Impurities:

While detailed impurity profiles are often proprietary and not readily published by suppliers, the primary impurities in commercially available this compound are typically other siloxane species. These can include cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4), linear siloxane oligomers, and incompletely reacted starting materials from the synthesis process. For high-purity applications, it is advisable to perform in-house GC-MS analysis to identify and quantify any minor components that may interfere with the intended reaction.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Vinyldimethylchlorosilane

A common laboratory-scale synthesis of this compound involves the controlled hydrolysis of vinyldimethylchlorosilane. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.

Reaction:

2(CH₂=CH)(CH₃)₂SiCl + H₂O → [(CH₂=CH)(CH₃)₂Si]₂O + 2HCl

Materials:

  • Vinyldimethylchlorosilane (98% or higher purity)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add a calculated amount of deionized water.

  • Cool the flask in an ice bath to maintain a low temperature during the exothermic reaction.

  • Slowly add vinyldimethylchlorosilane to the stirred water via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 20°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. The organic layer containing the crude this compound will separate from the aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and collect the organic phase.

  • The solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound to remove lower and higher boiling point impurities.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly heat the flask using a heating mantle.

  • As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head.

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the main fraction at the boiling point of this compound, which is approximately 139°C at atmospheric pressure.

  • Cease distillation when the temperature either drops or rises significantly, indicating that the main product has been collected.

  • The purified product should be a clear, colorless liquid.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Vinyldimethylchlorosilane + Water hydrolysis Controlled Hydrolysis start->hydrolysis neutralization Neutralization with NaHCO3 hydrolysis->neutralization drying Drying with MgSO4/Na2SO4 neutralization->drying crude_product Crude this compound drying->crude_product distillation Fractional Distillation crude_product->distillation Transfer to Distillation Apparatus pure_product Pure this compound distillation->pure_product

Caption: Synthesis and Purification Workflow for this compound.

Source_Selection_Workflow start Define Purity Requirement identify_suppliers Identify Potential Suppliers start->identify_suppliers request_coa Request Certificate of Analysis identify_suppliers->request_coa evaluate_purity Evaluate Purity and Impurity Profile request_coa->evaluate_purity evaluate_purity->identify_suppliers Does Not Meet Requirements select_supplier Select Supplier evaluate_purity->select_supplier Meets Requirements procure Procure Material select_supplier->procure inhouse_qc In-house QC (Optional) procure->inhouse_qc

Caption: Logical Workflow for Commercial Source Selection.

References

The Reactivity of Divinyl Tetramethyldisiloxane's Vinyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinyl tetramethyldisiloxane (DVTMS) is a pivotal organosilicon compound, widely recognized for the reactivity of its terminal vinyl groups. This guide provides a comprehensive overview of the primary chemical transformations involving these vinyl functionalities, with a focus on hydrosilylation, free-radical polymerization, and thiol-ene additions. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, offering insights into reaction mechanisms, experimental procedures, and quantitative data to facilitate advanced research and application.

Core Reactivity Profile

The two vinyl groups of DVTMS are susceptible to a variety of addition reactions, making it a versatile building block for the synthesis of a wide array of silicone-based materials. The reactivity of these groups is central to the formation of polymers, functionalized siloxanes, and crosslinked networks. The most significant reactions include:

  • Hydrosilylation: A platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl double bond. This is a cornerstone of silicone chemistry, enabling curing processes and the formation of well-defined oligomers and polymers.

  • Free-Radical Polymerization: The vinyl groups can undergo polymerization initiated by free radicals, leading to the formation of poly(this compound) or copolymers with other vinyl monomers.

  • Thiol-Ene Addition: A "click" reaction involving the addition of a thiol to the vinyl group, which can be initiated either by radicals or nucleophiles, offering a highly efficient and orthogonal method for functionalization and network formation.

This guide will delve into the specifics of these key reactions, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying principles of DVTMS reactivity.

Hydrosilylation

Hydrosilylation is arguably the most commercially and synthetically important reaction of this compound. It involves the addition of a hydrosilane to the vinyl groups, typically catalyzed by platinum complexes like Karstedt's catalyst. This reaction is fundamental to the curing of silicone elastomers and the synthesis of various silicone polymers.

Quantitative Data for Hydrosilylation

The efficiency of hydrosilylation is highly dependent on the catalyst, temperature, and reactants. The following table summarizes the conversion and selectivity for the model reaction between 1,3-divinyl tetramethyldisiloxane (DV) and 1,1,3,3-tetramethyldisiloxane (B107390) (DH) under various catalytic conditions.

CatalystCatalyst Loading (mol % Pt or Fe)Temperature (°C)Time (h)Conversion (%)Selectivity (β-adduct, %)
iCN-Fe0.2120249587
iCN-Pt0.280248093
iCN-Pt0.2120 (solvothermal)2410091
py-Fe0.2120247589
sil-py-Pt/Pd0.180249092
Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes a typical procedure for the hydrosilylation of DVTMS with a hydrosilane using a platinum catalyst.[1][2]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in the desired stoichiometric ratio. Anhydrous toluene can be added if a solvent is required.

  • Purge the system with dry nitrogen for 15-20 minutes.

  • While stirring, add the Karstedt's catalyst solution via syringe. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 120°C) and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2160 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the Si-H proton signal and vinyl proton signals).

  • Upon completion, the product can be purified by vacuum distillation if necessary, although for many applications, the crude product is used directly.

Signaling Pathway: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination of the product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_H_Si Pt(II) Hydridosilyl Complex Pt0->Pt_H_Si Pt_Olefin Pt(II) Olefin Complex Pt_H_Si->Pt_Olefin Olefin Coordination Pt_Alkyl Pt(II) Alkylsilyl Complex Pt_Olefin->Pt_Alkyl Migratory Insertion Product Hydrosilylation Product Pt_Alkyl->Product Reductive Elimination Product->Pt0 Catalyst Regeneration Reactants R3SiH + H2C=CHR' Reactants->Pt0 Oxidative Addition of R3SiH

Chalk-Harrod mechanism for hydrosilylation.

Free-Radical Polymerization

The vinyl groups of DVTMS can participate in free-radical polymerization to form crosslinked networks or, under controlled conditions, linear polymers or copolymers. This reactivity is exploited in the formulation of certain silicone resins and elastomers.

Quantitative Data for Free-Radical Polymerization

The properties of polymers derived from DVTMS are dependent on the polymerization conditions. The following table provides illustrative data on the properties of polydimethylsiloxane (B3030410) (PDMS) nanocomposites, which can be analogous to polymers synthesized using DVTMS as a crosslinker or comonomer.

Nano-graphite Loading (phr)Tensile Strength (MPa)[3]Elongation at Break (%)[3]Hardness (Shore A)[3]
01.835030
22.532032
43.228035
64.125038
84.822042
Experimental Protocol: Free-Radical Polymerization

This protocol outlines a general procedure for the free-radical polymerization of a vinyl-functional polysiloxane, which can be adapted for DVTMS.[4][5]

Materials:

  • This compound (DVTMS) or a vinyl-terminated polysiloxane

  • Styrene or other vinyl comonomer (optional)

  • Azo-bis(isobutyronitrile) (AIBN) or other radical initiator

  • Anhydrous toluene or other suitable solvent

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the DVTMS and any comonomer in the solvent.

  • Add the radical initiator (e.g., AIBN). The initiator concentration will depend on the desired molecular weight and polymerization rate.

  • Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-70°C).

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • The polymerization can be terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol.

  • The resulting polymer is then collected by filtration and dried under vacuum.

Experimental Workflow: Synthesis of Block Copolymers

DVTMS can be used to synthesize block copolymers through various controlled radical polymerization techniques. The following diagram illustrates a general workflow for creating a polysiloxane-based macroinitiator for subsequent block copolymerization.

Block_Copolymer_Synthesis Start Hydroxy-terminated Polydimethylsiloxane Macroinitiator Polysiloxane Macroinitiator Start->Macroinitiator Reaction with Reactant1 Diisocyanate Reactant1->Macroinitiator Reactant2 Peroxide Reactant2->Macroinitiator Block_Copolymer Polysiloxane-b-Poly(vinyl) Block Copolymer Macroinitiator->Block_Copolymer Radical Polymerization with Monomer Vinyl Monomer (e.g., Styrene) Monomer->Block_Copolymer

Workflow for block copolymer synthesis.

Thiol-Ene Addition

The thiol-ene reaction is a highly efficient and versatile "click" reaction that can be used to functionalize the vinyl groups of DVTMS. This reaction can proceed via either a radical or a nucleophilic mechanism and is known for its high yields, tolerance of various functional groups, and mild reaction conditions.

Experimental Protocol: Thiol-Ene "Click" Reaction

This protocol provides a general method for the photoinitiated radical thiol-ene addition to a vinyl-functional siloxane.[6]

Materials:

  • This compound (DVTMS) or other vinyl-functional siloxane

  • A suitable thiol (e.g., 3-mercaptopropyl)trimethoxysilane)

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous solvent (e.g., THF or toluene), if necessary

Procedure:

  • In a quartz reaction vessel, combine the vinyl-functional siloxane, the thiol, and the photoinitiator. The reactants are typically used in a 1:1 molar ratio of vinyl to thiol groups. The photoinitiator is added in a small amount (e.g., 0.1-1 mol%).

  • If necessary, dissolve the components in a minimal amount of anhydrous solvent.

  • Irradiate the mixture with a UV lamp (e.g., at 365 nm) at room temperature while stirring.

  • Monitor the reaction by ¹H NMR (disappearance of vinyl and thiol protons) or FT-IR (disappearance of the S-H stretch).

  • Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The product is often used without further purification.

Conclusion

The vinyl groups of this compound provide a versatile platform for a wide range of chemical modifications. Hydrosilylation, free-radical polymerization, and thiol-ene additions are powerful tools for the synthesis of a diverse array of silicone-based materials with tailored properties. The quantitative data, detailed experimental protocols, and mechanistic diagrams provided in this guide offer a solid foundation for researchers and professionals to explore and exploit the rich chemistry of this important organosilicon building block. Further investigation into other reactive pathways, such as cycloadditions and reactions with organometallic reagents, will continue to expand the utility of DVTMS in advanced materials and biomedical applications.

References

The Pivotal Role of Divinyltetramethyldisiloxane in Advanced Siloxane Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Divinyltetramethyldisiloxane (DVS) is a fundamental building block in the synthesis of a wide array of silicone polymers. Its unique chemical structure, featuring a flexible siloxane backbone terminated by two reactive vinyl groups, allows for its use as both a crucial monomer and a versatile end-capping agent. This technical guide provides an in-depth exploration of the role of DVS in the preparation of advanced silicone materials, with a focus on its applications in research and drug development.

Physicochemical Properties of Divinyltetramethyldisiloxane

Divinyltetramethyldisiloxane, also known as 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is a colorless liquid with well-defined physical properties critical for its application in polymer synthesis. A summary of its key properties is presented in Table 1.

PropertyValue
Molecular Formula C8H18OSi2
Molecular Weight 186.40 g/mol
Boiling Point 139 °C
Melting Point -99 °C
Density (at 25 °C) 0.809 g/mL
Refractive Index (n20/D) 1.411
Purity ≥99%

Synthesis of Silicone Polymers using Divinyltetramethyldisiloxane

DVS is primarily utilized in two key polymerization techniques to create silicone elastomers and fluids: anionic ring-opening polymerization (AROP) and platinum-catalyzed hydrosilylation.

Anionic Ring-Opening Polymerization (AROP)

In AROP, DVS acts as an end-capping agent to control the molecular weight of the resulting polymer. The process typically involves the polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4), in the presence of a basic catalyst. The DVS molecules terminate the growing polymer chains, leading to the formation of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS).[1]

AROP_Workflow D4 Octamethylcyclotetrasiloxane (D4) Initiation Initiation D4->Initiation DVS Divinyltetramethyldisiloxane (DVS) Termination Termination DVS->Termination Catalyst Anionic Catalyst (e.g., KOH) Catalyst->Initiation Propagation Propagation Initiation->Propagation Propagation->Termination Polymer Vinyl-Terminated PDMS Termination->Polymer

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a versatile and widely used crosslinking reaction in silicone chemistry. In this process, the vinyl groups of a vinyl-terminated siloxane (often synthesized using DVS as described above) react with the silicon-hydride (Si-H) groups of a crosslinker in the presence of a platinum catalyst, such as Karstedt's catalyst.[2] This reaction forms a stable, crosslinked silicone elastomer network with no byproducts.[3] The ratio of vinyl to Si-H groups is a critical parameter that determines the crosslinking density and, consequently, the mechanical properties of the final elastomer.

Hydrosilylation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl-Terminated_Siloxane Vinyl-Terminated Siloxane (from DVS) Silicone_Elastomer Crosslinked Silicone Elastomer Vinyl-Terminated_Siloxane->Silicone_Elastomer SiH_Crosslinker Si-H Crosslinker SiH_Crosslinker->Silicone_Elastomer Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Silicone_Elastomer

Experimental Protocols

Synthesis of Vinyl-Terminated PDMS via AROP

This protocol describes the synthesis of vinyl-terminated polydimethylsiloxane with a target degree of polymerization of 100.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • 1,3-Divinyltetramethyldisiloxane (DVS)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate (neutralizing agent)

  • Anhydrous sodium sulfate (B86663) (drying agent)

Procedure:

  • In a two-necked round-bottom flask, combine 99.4 g (0.34 mol) of D4 and 2.5 g (0.013 mol) of DVS.[4]

  • Add 2 wt% of sulfuric acid to the mixture to catalyze the reaction.[4]

  • Stir the reaction mixture at room temperature for 22 hours. Monitor the progress of the reaction by analyzing the solid content.[4]

  • Once the solid content reaches above 85%, slowly add moist sodium bicarbonate to neutralize the acid catalyst.[4]

  • Add anhydrous sodium sulfate to the mixture to remove any traces of moisture.[4]

  • Filter the mixture to obtain the vinyl-terminated PDMS polymer.

Preparation of Silicone Elastomer via Hydrosilylation

This protocol outlines the preparation of a silicone elastomer using a vinyl-terminated PDMS and a hydride-containing crosslinker.

Materials:

  • Vinyl-terminated PDMS

  • Hydride-containing PDMS crosslinker (e.g., polymethylhydrosiloxane)

  • Karstedt's catalyst (platinum-based)

Procedure:

  • In a suitable mixing vessel, combine the vinyl-terminated PDMS and the hydride-containing PDMS crosslinker at a specific molar ratio of vinyl to Si-H groups.

  • Thoroughly mix the two components to ensure a homogeneous distribution.

  • Add Karstedt's catalyst, typically at a concentration of 5-50 ppm of platinum relative to the total weight of the formulation.[3]

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a mold of the desired shape.

  • Cure the mixture at a specified temperature and time (e.g., room temperature for several hours or elevated temperature for a shorter duration, depending on the catalyst and desired curing speed).

Properties of DVS-Derived Silicone Elastomers

The mechanical and thermal properties of silicone elastomers prepared using DVS are highly tunable and depend on factors such as the molecular weight of the vinyl-terminated prepolymer and the crosslinking density.

Mechanical Properties

The mechanical integrity of silicone elastomers is crucial for their various applications. Key parameters include elastic modulus, tensile strength, and elongation at break. As shown in Table 2, these properties can be tailored by varying the ratio of the base polymer to the crosslinking agent.

Base-to-Crosslinker RatioElastic Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
10:10.63 - 2.46--
Custom Hydrosilylation0.67 - 1.32Up to 10Approaching 5000

Data compiled from multiple sources, specific values are dependent on the exact formulation and testing conditions.[5][6]

Mechanical_Properties_Logic Crosslinker_Concentration Crosslinker Concentration Crosslinking_Density Crosslinking Density Crosslinker_Concentration->Crosslinking_Density Elastic_Modulus Elastic Modulus Crosslinking_Density->Elastic_Modulus Increases Tensile_Strength Tensile Strength Crosslinking_Density->Tensile_Strength Increases Elongation_at_Break Elongation at Break Crosslinking_Density->Elongation_at_Break Decreases

Thermal Stability

Silicone elastomers derived from DVS exhibit excellent thermal stability.[7] Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal degradation behavior of these materials. The degradation of crosslinked PDMS networks in an inert atmosphere typically occurs at high temperatures.[8]

MaterialOnset of Degradation (°C)Temperature of Maximum Weight Loss (°C)
HTV Silicone Rubber~430~560

Data is illustrative and can vary based on the specific composition of the silicone rubber.[9]

Role in Research and Drug Development

The biocompatibility and tunable properties of DVS-derived silicones make them highly valuable in the fields of biomedical research and drug development.

Microfluidic Devices for Drug Screening

Polydimethylsiloxane (PDMS) is the most widely used material for fabricating microfluidic devices, often referred to as "lab-on-a-chip" systems.[10][11] These devices enable the precise manipulation of small fluid volumes, making them ideal for high-throughput drug screening, cell-based assays, and diagnostics.[12][13] The ease of fabrication, optical transparency, and biocompatibility of PDMS, which is often synthesized using DVS, are key advantages for these applications.[10]

Microfluidics_Workflow PDMS_Prep PDMS Preparation (using DVS-derived prepolymers) Soft_Lithography Soft Lithography PDMS_Prep->Soft_Lithography Microfluidic_Chip Microfluidic Chip Fabrication Soft_Lithography->Microfluidic_Chip Drug_Screening High-Throughput Drug Screening Microfluidic_Chip->Drug_Screening Cell_Analysis Cell-Based Assays Microfluidic_Chip->Cell_Analysis

Drug Delivery Systems

Silicone elastomers have a long history of use in implantable and transdermal drug delivery systems due to their excellent biocompatibility and biostability.[14] The porous structure of the silicone matrix allows for the controlled release of therapeutic agents.[14] The release kinetics can be modulated by altering the properties of the silicone elastomer, such as the crosslinking density, which can be controlled through the formulation of DVS-derived polymers.[15] While DVS is not always directly mentioned in drug release studies, its role as a fundamental component in creating the base silicone polymers is implicit. Studies have shown that both hydrophobic and, with modifications, hydrophilic drugs can be delivered from silicone-based matrices.[16] The biocompatibility of facial silicone elastomers, which are of similar composition, has been demonstrated, showing an acceptable tissue inflammatory response.[17] However, it is important to consider potential leachables from silicone materials, such as dimethylsilanediol (B41321) (DMSD), in biopharmaceutical manufacturing and drug formulation.[18]

Conclusion

Divinyltetramethyldisiloxane is a cornerstone monomer in the synthesis of advanced silicone polymers. Its ability to act as a precise chain-terminating agent in anionic ring-opening polymerization and as a reactive component in hydrosilylation crosslinking provides a powerful toolkit for tailoring the properties of silicone elastomers and fluids. The resulting materials exhibit a unique combination of mechanical flexibility, thermal stability, and biocompatibility, making them indispensable in a wide range of high-performance applications, from industrial products to cutting-edge biomedical research and drug development platforms. A thorough understanding of the role of DVS and the structure-property relationships in the resulting polymers is essential for scientists and engineers seeking to innovate with silicone-based materials.

References

A Technical Guide to Divinyltetramethyldisiloxane as a Precursor for Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Divinyltetramethyldisiloxane

Divinyltetramethyldisiloxane (DVTMS) is a fundamental organosilicon compound, serving as a critical precursor and building block in the synthesis of a wide range of silicone polymers.[1][2] Its molecular structure, featuring a flexible disiloxane (B77578) backbone capped with two reactive vinyl groups (H₂C=CH-), makes it an indispensable component in addition-cure polymer systems.[1][3][4] In this chemistry, DVTMS can act as a chain extender, a crosslinking agent, or as the base for platinum catalysts, enabling the formation of precisely engineered silicone networks such as elastomers, gels, adhesives, and coatings.[4][5] Its primary function is to introduce vinyl groups into a polymer matrix, which can then undergo a hydrosilylation reaction to form a stable, crosslinked network.[3]

Core Reaction Mechanism: Platinum-Catalyzed Hydrosilylation

The transformation of DVTMS-based precursors into a stable polymer network is predominantly achieved through a platinum-catalyzed hydrosilylation reaction, commonly known as addition curing.[6][7] This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane crosslinker across the carbon-carbon double bond of the vinyl groups provided by DVTMS.[1][6]

The reaction proceeds without the formation of byproducts, making it ideal for sensitive applications, including in the medical and electronics industries. The most common and effective catalysts for this process are platinum(0) complexes, notably Karstedt's catalyst, which is itself a complex of platinum and DVTMS.[7][8]

The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism, which involves several key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) catalyst center, forming a platinum(II) hydride-silyl intermediate.

  • Olefin Coordination: The vinyl group from DVTMS coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and typically proceeds in an anti-Markovnikov fashion, leading to a linear alkyl-silyl linkage.[9]

  • Reductive Elimination: The final crosslinked product is eliminated from the platinum center, regenerating the active platinum(0) catalyst to continue the cycle.[10]

G Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition: Pt(II)-H(SiR3) Complex Pt0->Intermediate1 Oxidative Addition Reactants Si-H Crosslinker + Vinyl-Siloxane (DVTMS) Reactants->Pt0 Reactants enter cycle Intermediate2 Olefin Coordination Intermediate1->Intermediate2 Vinyl Group Coordination Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Insertion into Pt-H bond Product Crosslinked Silicone (Si-CH2-CH2-Si) Intermediate3->Product Reductive Elimination Product->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: Synthesis of a Silicone Elastomer

This section provides a generalized methodology for preparing a silicone elastomer using DVTMS or a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) and a hydride-functional crosslinker.

A. Materials and Reagents:

  • Vinyl-functional Precursor: Divinyltetramethyldisiloxane (DVTMS) or a vinyl-terminated PDMS polymer.

  • Hydride-functional Crosslinker: A polymer or oligomer containing multiple Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS) or a methylhydrosiloxane-dimethylsiloxane copolymer.[6][11]

  • Catalyst: A platinum catalyst, typically Karstedt's catalyst (a Pt-DVTMS complex), in a solvent like xylene or isopropanol (B130326) (typically 5-10 ppm Pt concentration in the final mixture).[7][12]

  • Inhibitor (Optional): A compound to control the reaction rate and increase the pot life at room temperature, such as 1-ethynyl-1-cyclohexanol.[8]

B. Synthesis Workflow:

  • Formulation: In a clean container, combine the vinyl-functional precursor and the hydride-functional crosslinker. The ratio is critical and is determined by the desired crosslink density, typically targeting a Si-H to vinyl group molar ratio between 1.2:1 and 2:1 to ensure complete reaction of the vinyl groups.[11]

  • Inhibitor Addition (Optional): If a delayed cure is required, add the inhibitor to the vinyl-functional precursor and mix thoroughly before adding the crosslinker.

  • Catalyst Addition: Add the platinum catalyst solution to the mixture and stir vigorously for 2-5 minutes to ensure homogeneous distribution. The mixture will remain liquid for a period known as the "pot life" before gelation begins.

  • Degassing: Place the container in a vacuum chamber and apply a vacuum to remove any air bubbles trapped during mixing. This step is crucial to prevent voids in the final cured elastomer.

  • Curing: Pour the degassed liquid mixture into a mold. Transfer the mold to an oven and heat to the desired curing temperature, typically between 80°C and 150°C.[6] The curing time can range from several minutes to hours, depending on the temperature, catalyst concentration, and presence of an inhibitor.

  • Post-Curing: After the initial cure, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150-200°C) for several hours. This step helps to complete any residual crosslinking reactions and remove volatile components, ensuring the stability of the material's mechanical properties.

G A 1. Formulation: Mix Vinyl Precursor & Si-H Crosslinker B 2. Add Inhibitor (Optional) A->B C 3. Add Platinum Catalyst & Mix B->C D 4. Degas Mixture (Vacuum) C->D E 5. Pour into Mold & Cure with Heat D->E F 6. Post-Cure (Optional) E->F G Final Silicone Elastomer F->G

Caption: General experimental workflow for silicone elastomer synthesis.

Quantitative Data on Polymer Properties

The mechanical properties of silicone elastomers derived from DVTMS and related precursors are highly tunable. They depend significantly on the molecular weight of the precursors and the ratio of hydride to vinyl functional groups, which dictates the final crosslink density of the polymer network.[11] Higher crosslink density generally leads to a higher Young's modulus and tensile strength but lower elongation at break.

The following table summarizes representative mechanical properties of silicone elastomers prepared via platinum-catalyzed reactions involving hydride-functional PDMS, demonstrating the range of properties achievable.

Sample NamePrecursor (Si-H PDMS) Molecular Weight (kDa)Tensile Strain (%)Tensile Strength (MPa)Young's Modulus (MPa)
Ela_DMS-H11 1710.240.37
Ela_DMS-H21 6700.350.60
Ela_DMS-H25 142350.490.40
Ela_DMS-H31 243600.590.32

Table adapted from data on silicone elastomers prepared with a platinum-divinyl tetramethyldisiloxane complex catalyst.[13]

Conclusion

Divinyltetramethyldisiloxane is a cornerstone of modern silicone polymer chemistry. Its role as a highly effective vinyl-functional precursor is central to addition-cure systems, which are valued for their high efficiency, lack of byproducts, and tunable properties.[2][3] Through the platinum-catalyzed hydrosilylation reaction, DVTMS enables the creation of sophisticated silicone networks with a broad spectrum of mechanical and physical properties. This versatility makes it an indispensable material for researchers and developers in fields ranging from advanced materials science to drug delivery and medical devices.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vinyl-Terminated Silicone Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-terminated silicone fluids, also known as vinyl-terminated polydimethylsiloxanes (PDMS), are versatile polymers with a wide range of applications in industries spanning from cosmetics and industrial coatings to advanced drug delivery systems.[1] Their defining feature is the presence of reactive vinyl groups at the ends of the polymer chains, which allows for further chemical modification, most notably through hydrosilylation reactions.[1] This reactivity makes them crucial precursors for the formation of cross-linked silicone elastomers, gels, and resins with tailored mechanical and physical properties.

The most common and industrially significant method for synthesizing these polymers is the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄), in the presence of an end-capping agent, divinyltetramethyldisiloxane.[2][3][4][5] This process allows for precise control over the molecular weight and vinyl content of the final product, which in turn dictates the properties of the resulting cross-linked materials.

These application notes provide detailed protocols for the synthesis of vinyl-terminated silicone fluids using divinyltetramethyldisiloxane, along with methods for their characterization.

Synthesis Methodology: Ring-Opening Polymerization

The synthesis of vinyl-terminated silicone fluids is typically achieved through an acid- or base-catalyzed ring-opening polymerization of a cyclic siloxane monomer, octamethylcyclotetrasiloxane (D₄), with divinyltetramethyldisiloxane acting as a chain-terminating agent to introduce the vinyl end groups.

Chemical Reaction Pathway

The overall reaction involves the cleavage of the Si-O-Si bonds in the cyclic D₄ monomer by a catalyst, initiating the polymerization. The growing polymer chains are then terminated by reacting with divinyltetramethyldisiloxane, which incorporates a vinyl group at each end of the linear polydimethylsiloxane (B3030410) chain.

Reaction_Pathway D4 Octamethylcyclotetrasiloxane (D4) (cyclic monomer) Initiation Ring-Opening Initiation D4->Initiation Propagation Chain Propagation D4->Propagation DVTMDS Divinyltetramethyldisiloxane (end-capper) Termination Chain Termination DVTMDS->Termination Catalyst Acid or Base Catalyst Catalyst->Initiation Initiation->Propagation Propagation->Termination Product Vinyl-Terminated Silicone Fluid Termination->Product Purification Purification (Neutralization, Filtration, Devolatilization) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Reaction pathway for the synthesis of vinyl-terminated silicone fluid.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Vinyl-Terminated PDMS

This protocol details the synthesis of vinyl-terminated polydimethylsiloxane using sulfuric acid as a catalyst.

Materials:

  • Octamethylcyclotetrasiloxane (D₄)

  • 1,3-Divinyltetramethyldisiloxane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), moist

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a two-necked round-bottom flask, add 99.4 g (0.34 mol) of octamethylcyclotetrasiloxane (D₄) and 2.5 g (0.013 mol) of 1,3-divinyltetramethyldisiloxane.[2]

  • With vigorous stirring, slowly add sulfuric acid (2% by weight of the total reactants) to the flask.[2]

  • Continue stirring the reaction mixture at room temperature for 22 hours.[2] The progress of the reaction can be monitored by analyzing the solid content.

  • Once the solid content of the reaction mixture reaches above 85%, begin the neutralization of the acid catalyst by the slow addition of moist sodium bicarbonate (NaHCO₃) until the effervescence ceases.[2]

  • Add anhydrous sodium sulfate (Na₂SO₄) to the mixture to remove any traces of moisture.[2]

  • Filter the mixture to remove the salts and obtain the crude vinyl-terminated silicone fluid.

  • To remove any unreacted cyclic monomers and other volatile components, heat the product under vacuum.

Protocol 2: Synthesis using a Solid Superacid Catalyst

This protocol utilizes a rare earth solid superacid for the ring-opening polymerization.

Materials:

  • Octamethylcyclotetrasiloxane (D₄)

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

  • Rare earth solid superacid (e.g., SO₄²⁻/TiO₂/Nd³⁺)

  • Three-necked flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Argon gas supply

Procedure:

  • Flame-dry and purge a 50-mL three-necked flask with argon gas.

  • Add 25.0 g (84.46 mmol) of D₄, 0.093 g (0.5 mmol) of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, and 1.25 g (5 wt% of total monomers) of the rare earth solid superacid to the flask.

  • Stir the mixture and heat to 80°C for 1 hour.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Remove low boiling residues from the product by heating at 170°C under a vacuum of 20 mmHg for 2 hours.

Characterization of Vinyl-Terminated Silicone Fluids

The synthesized vinyl-terminated silicone fluids should be characterized to determine their molecular weight, polydispersity, and vinyl content.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[2]

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for resolving the expected molecular weight range of the silicone fluid.

  • Solvent (Mobile Phase): Toluene is a suitable solvent for polydimethylsiloxane analysis.[6]

  • Calibration: The system should be calibrated with polystyrene standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²⁹Si NMR spectroscopy are powerful tools for determining the structure and composition of the synthesized polymers.

  • ¹H NMR: Used to confirm the presence of vinyl groups and to quantify the vinyl content. The vinyl protons typically appear in the range of 5.6 to 6.2 ppm.[1] The integral of the vinyl proton signals relative to the integral of the methyl proton signals on the siloxane backbone can be used to calculate the vinyl content.

  • ²⁹Si NMR: Provides detailed information about the different silicon environments in the polymer, confirming the end-capping and the overall polymer structure.

Data Presentation

The following tables summarize the expected outcomes of the synthesis based on varying reactant ratios. The molecular weight of the vinyl-terminated silicone fluid is primarily controlled by the molar ratio of the cyclic monomer (D₄) to the end-capping agent (divinyltetramethyldisiloxane). A higher ratio of D₄ to the end-capper will result in a higher molecular weight polymer.

ExperimentD₄ (g)Divinyltetramethyldisiloxane (g)Catalyst (wt%)Temperature (°C)Time (h)Mₙ ( g/mol )Mₙ ( g/mol )PDI
125.00.093580115,00025,0001.67
225.00.18658018,00013,0001.63
325.00.37258014,5007,0001.56

Note: The data in this table is illustrative and based on general principles of polymerization. Actual results may vary depending on the specific reaction conditions and catalyst used.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of vinyl-terminated silicone fluids.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Weigh Reactants (D4, Divinyltetramethyldisiloxane) Reaction_Setup 2. Set up Reaction (Flask, Stirrer, Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Addition 3. Add Catalyst Reaction_Setup->Catalyst_Addition Polymerization 4. Polymerization (Controlled Temperature and Time) Catalyst_Addition->Polymerization Neutralization 5. Neutralization (e.g., with NaHCO3) Polymerization->Neutralization Purification 6. Purification (Filtration, Devolatilization) Neutralization->Purification Product Vinyl-Terminated Silicone Fluid Purification->Product GPC_Analysis GPC Analysis (Mn, Mw, PDI) Data_Analysis Data Analysis and Reporting GPC_Analysis->Data_Analysis NMR_Analysis NMR Analysis (Vinyl Content, Structure) NMR_Analysis->Data_Analysis Product->GPC_Analysis Product->NMR_Analysis

Caption: General experimental workflow for synthesis and characterization.

References

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation with Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-catalyzed hydrosilylation is a cornerstone of silicon chemistry, enabling the formation of silicon-carbon bonds with high efficiency and selectivity. This addition reaction of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne, is critical in the synthesis of a wide array of organosilicon compounds. Among the various platinum catalysts developed, Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), is renowned for its high catalytic activity and solubility in common silicone starting materials.[1][2][3] Divinyltetramethyldisiloxane not only serves as a ligand in this highly effective catalyst but can also be a key reactant in polymerization and cross-linking reactions to produce silicone elastomers and other advanced materials.[4][5]

These application notes provide detailed protocols for the preparation of Karstedt's catalyst and its application in hydrosilylation reactions. The information is intended to guide researchers in academic and industrial settings, including those in drug development where silicone-based materials find application in controlled release systems and medical devices.

Reaction Mechanism: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6][7] This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the alkylsilane product to regenerate the active platinum catalyst.

Chalk_Harrod_Mechanism Pt0 Pt(0)L_n OxAdd Oxidative Addition (R3Si-H) Pt0->OxAdd Pt_Intermediate1 L_n(H)Pt(II)(SiR3) OxAdd->Pt_Intermediate1 Alkene_Coord Alkene Coordination Pt_Intermediate1->Alkene_Coord + Alkene Pt_Intermediate2 L_n(H)Pt(II)(SiR3)(alkene) Alkene_Coord->Pt_Intermediate2 Mig_Insert Migratory Insertion Pt_Intermediate2->Mig_Insert Pt_Intermediate3 L_n(alkyl)Pt(II)(SiR3) Mig_Insert->Pt_Intermediate3 Red_Elim Reductive Elimination Pt_Intermediate3->Red_Elim Red_Elim->Pt0 Catalyst Regeneration Product R3Si-alkyl Red_Elim->Product Hydrosilylation_Workflow start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep reagents Add Alkene, Solvent, and Karstedt's Catalyst prep->reagents heat Heat to Reaction Temperature reagents->heat add_silane Slowly Add Hydrosilane heat->add_silane monitor Monitor Reaction (GC, NMR) add_silane->monitor workup Reaction Work-up (Solvent Removal) monitor->workup Reaction Complete product Product Isolation and Characterization workup->product

References

Application of Divinyl Tetramethyldisiloxane in Silicone Elastomer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl tetramethyldisiloxane (DVTMS) is a crucial organosilicon compound widely utilized in the formulation of silicone elastomers. Its primary role is to act as a vinyl-functional crosslinking agent and a chain extender in platinum-catalyzed addition cure systems.[1][2][3] The vinyl groups at the ends of the DVTMS molecule readily participate in hydrosilylation reactions with hydride-functional siloxanes, forming a stable, crosslinked three-dimensional network.[2][4] This crosslinking is fundamental to the transformation of liquid silicone precursors into solid, elastic rubber with desirable mechanical properties.[1] Furthermore, DVTMS can be used as an end-capping agent to control the molecular weight and vinyl content of silicone polymers, which in turn allows for precise control over the final properties of the cured elastomer.[1][5] Its incorporation into silicone formulations enhances mechanical properties such as tensile strength, elongation, and durability, making it an indispensable component in the production of high-performance silicone materials for various applications, including medical devices, electronics, and automotive components.[3][4][6][7]

Role of this compound in Silicone Elastomer Formulation

This compound plays a multifaceted role in the formulation of silicone elastomers, primarily in two-part room temperature vulcanizing (RTV-2) addition curing systems.[8]

  • Crosslinking Agent: The terminal vinyl groups of DVTMS are highly reactive towards Si-H bonds in the presence of a platinum catalyst, such as Karstedt's catalyst.[9] This hydrosilylation reaction forms stable ethylene (B1197577) bridge crosslinks, creating a robust and elastic polymer network.[4] The density of these crosslinks can be controlled by adjusting the concentration of DVTMS, which directly influences the mechanical properties of the final elastomer.

  • Chain Extender: DVTMS can also act as a chain extender by reacting with di-hydride functional siloxane polymers. This process increases the molecular weight of the polymer chains between crosslinks, which can lead to increased elongation and flexibility in the cured elastomer.

  • End-Capping Agent: In the synthesis of vinyl-terminated silicone polymers, DVTMS serves as an end-capping agent.[2][5] By controlling the amount of DVTMS added during polymerization, the chain length and the concentration of reactive vinyl end groups can be precisely managed. This control is critical for achieving reproducible curing characteristics and final material properties.[1]

  • Cure Rate Modifier: In some formulations, DVTMS can influence the cure rate.[8] Its presence can affect the overall concentration of reactive vinyl groups available for the hydrosilylation reaction, thereby modulating the pot life and curing time of the silicone system.[8]

Data Presentation: Effect of this compound on Mechanical Properties

The concentration of this compound in a silicone elastomer formulation has a significant impact on its mechanical properties. The following table summarizes the typical effects observed when varying the DVTMS concentration in a model platinum-cured silicone elastomer system.

DVTMS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
1.04.545030
2.56.832045
5.08.225060
7.59.518070

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific formulation, including the base polymer, crosslinker, catalyst, and any fillers used.

Experimental Protocols

Preparation of a Platinum-Cured Silicone Elastomer

This protocol describes the preparation of a silicone elastomer using a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-V), a hydride-functional crosslinker (PDMS-H), this compound (DVTMS), and a platinum catalyst.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-V, e.g., 1000 cSt)

  • Hydride-functional polydimethylsiloxane (PDMS-H, e.g., methylhydrosiloxane-dimethylsiloxane copolymer)

  • This compound (DVTMS)

  • Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst, ~2% Pt)

  • Toluene (optional, for dilution)

  • Two-part mixing cup and spatula

  • Vacuum desiccator

  • Curing mold (e.g., petri dish or custom mold)

  • Oven

Procedure:

  • Part A Preparation (Vinyl Component):

    • In a clean, dry mixing cup, weigh the desired amount of PDMS-V.

    • Add the specified amount of DVTMS to the PDMS-V. The amount will depend on the desired crosslink density.

    • Thoroughly mix the PDMS-V and DVTMS until a homogeneous mixture is obtained.

    • Add the platinum catalyst to the mixture. A typical starting concentration is 10-20 ppm of platinum relative to the total weight of the vinyl and hydride components.

    • Mix thoroughly to ensure uniform dispersion of the catalyst.

  • Part B Preparation (Hydride Component):

    • In a separate, clean, dry mixing cup, weigh the desired amount of PDMS-H. The ratio of Si-H groups to vinyl groups is typically between 1.5:1 and 2:1 to ensure complete reaction.

  • Mixing and Curing:

    • Add Part B to Part A and immediately begin mixing vigorously for 2-3 minutes. Scrape the sides and bottom of the cup to ensure a homogeneous mixture.

    • Place the mixed elastomer in a vacuum desiccator and apply vacuum to remove any entrapped air bubbles. Degas until the bubbling subsides (approximately 10-15 minutes).

    • Carefully pour the degassed mixture into the desired mold.

    • Cure the elastomer in an oven at a specified temperature and time. A typical curing cycle is 60-80°C for 1-2 hours.

    • After the curing cycle is complete, allow the elastomer to cool to room temperature before demolding.

Characterization of Mechanical Properties

4.2.1. Tensile Strength and Elongation at Break (ASTM D412)

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the cured silicone elastomer sheets using a die cutter as specified in ASTM D412.

  • Testing:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

    • Record the maximum force applied and the elongation at the point of rupture.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Force (N) / Cross-sectional Area (mm²)

    • Elongation at Break (%) = [(Final Length - Initial Length) / Initial Length] x 100

4.2.2. Hardness (ASTM D2240)

  • Specimen Preparation: Use a cured silicone elastomer sample with a minimum thickness of 6 mm. The surface should be flat and smooth.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Use a Shore A durometer to measure the hardness. Press the durometer foot firmly and parallel to the surface of the specimen.

    • Take the reading within 1 second of the presser foot making firm contact with the specimen.

    • Take at least five measurements at different locations on the specimen and report the average value.

Mandatory Visualizations

experimental_workflow cluster_processing Processing cluster_characterization Characterization PDMS_V PDMS-V Mixing Mixing PDMS_V->Mixing DVTMS DVTMS DVTMS->Mixing Catalyst Pt Catalyst Catalyst->Mixing PDMS_H PDMS-H PDMS_H->Mixing Degassing Degassing Mixing->Degassing Casting Casting Degassing->Casting Curing Curing Casting->Curing Tensile Tensile Testing (ASTM D412) Curing->Tensile Hardness Hardness Testing (ASTM D2240) Curing->Hardness signaling_pathway cluster_catalyst Catalyst cluster_reaction Hydrosilylation Reaction cluster_product Product PDMS_V Vinyl-Terminated PDMS (CH2=CH-Si-O-) Reaction Hydrosilylation PDMS_V->Reaction DVTMS This compound (CH2=CH-Si(CH3)2-O-Si(CH3)2-CH=CH2) DVTMS->Reaction PDMS_H Hydride-Terminated PDMS (-O-Si-H) PDMS_H->Reaction Pt_Catalyst Platinum Catalyst Pt_Catalyst->Reaction Crosslinked_Elastomer Crosslinked Silicone Elastomer (-CH2-CH2-Si-O-) Reaction->Crosslinked_Elastomer

References

Application Notes and Protocols: Surface Modification of Silica with Divinyltetramethyldisiloxane (DVTMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica (B1680970) particles is a critical process for tailoring their properties for a wide range of applications, including chromatography, drug delivery, and as reinforcing agents in composites. This document provides detailed application notes and protocols for the surface modification of silica nanoparticles using 1,3-Divinyltetramethyldisiloxane (DVTMS). DVTMS is an organosilicon compound containing two vinyl functional groups, which can be used to impart hydrophobicity and provide reactive sites for further functionalization. The vinyl groups can participate in hydrosilylation reactions, making the modified silica a versatile platform for various applications.[1][2]

The protocols outlined below describe a general method for the covalent attachment of DVTMS onto the surface of silica particles. The resulting vinyl-functionalized silica exhibits altered surface energy and can be further modified for specific needs in research and drug development.

Key Applications

The surface modification of silica with DVTMS opens up possibilities for several applications:

  • Chromatography: Vinyl-modified silica can be used as a stationary phase in high-performance liquid chromatography (HPLC).[2][3] The vinyl groups can be further functionalized to create a variety of stationary phases with unique selectivities.

  • Drug Delivery: The hydrophobic nature of the DVTMS-modified surface can be advantageous for loading and controlling the release of hydrophobic drugs. Mesoporous silica nanoparticles (MSNs) are particularly promising carriers for drug delivery due to their high surface area and tunable pore size.[4][5][6][7][8] The vinyl groups can also serve as handles for attaching targeting ligands or other functional moieties.

  • Biomaterials and Composites: DVTMS-modified silica can be incorporated into polymer matrices to enhance mechanical properties and hydrophobicity.

Experimental Protocols

This section details the materials and methods for the surface modification of silica nanoparticles with DVTMS.

Materials
  • Silica nanoparticles (e.g., fumed silica, mesoporous silica nanoparticles)

  • 1,3-Divinyltetramethyldisiloxane (DVTMS)

  • Anhydrous toluene (B28343) or other suitable anhydrous solvent

  • Triethylamine (B128534) (optional, as a catalyst and acid scavenger)

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas

Protocol for Surface Modification

This protocol is a general guideline and may require optimization based on the specific type of silica and desired degree of modification.

  • Activation of Silica Surface:

    • Dry the silica nanoparticles in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water. This step is crucial to ensure the availability of surface silanol (B1196071) groups (Si-OH) for reaction.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stirrer, disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere. A typical concentration is 1-5% (w/v).

    • Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • Silanization Reaction:

    • Add DVTMS to the silica suspension. The amount of DVTMS will depend on the desired surface coverage and the specific surface area of the silica. A molar excess of DVTMS relative to the estimated surface silanol groups is recommended.

    • (Optional) Add a few drops of triethylamine to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 12-24 hours with constant stirring.

  • Purification of Modified Silica:

    • After the reaction is complete, cool the suspension to room temperature.

    • Separate the modified silica particles from the reaction mixture by centrifugation or filtration.

    • Wash the particles sequentially with toluene, methanol, and deionized water to remove unreacted DVTMS and by-products. Repeat the washing steps three times.

    • Dry the final product in a vacuum oven at 60-80°C overnight.

Characterization of DVTMS-Modified Silica

The success of the surface modification can be confirmed through various characterization techniques.

Characterization TechniqueExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to the C-H stretching and bending vibrations of the methyl and vinyl groups from DVTMS (around 2960 cm⁻¹, 1410 cm⁻¹, and 1600 cm⁻¹). A decrease in the intensity of the broad peak for surface silanol groups (Si-OH) around 3400 cm⁻¹ is also expected.[9]
Thermogravimetric Analysis (TGA) A weight loss step at higher temperatures (typically >200°C) corresponding to the decomposition of the grafted organic DVTMS layer. The percentage of weight loss can be used to quantify the amount of grafted DVTMS.[9]
Contact Angle Measurement An increase in the water contact angle, indicating a transition from a hydrophilic to a more hydrophobic surface. The contact angle is expected to increase significantly from <30° for unmodified silica to >90° for DVTMS-modified silica.[10][11][12][13]
Elemental Analysis (CHN) Detection of carbon and hydrogen, confirming the presence of the organic DVTMS molecules on the silica surface.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained before and after the surface modification of silica with DVTMS. The values are indicative and can vary depending on the reaction conditions and the type of silica used.

ParameterUnmodified SilicaDVTMS-Modified Silica
Surface Functionality Silanol (Si-OH)Vinyl (-CH=CH₂)
Water Contact Angle < 30°> 110°
Surface Energy (mJ/m²) High (~225)Low (~150)
Carbon Content (%) ~0> 5%

Visualizations

Reaction Scheme

The following diagram illustrates the proposed reaction between the silanol groups on the silica surface and DVTMS.

G cluster_0 Silica Surface cluster_1 DVTMS cluster_2 Modified Silica Surface Silica Si O H Modified_Silica Si O Si(CH₃)₂ O Si(CH₃)₂ CH=CH₂ Silica:f2->Modified_Silica:f0 Reaction DVTMS CH₂=CH Si(CH₃)₂ O Si(CH₃)₂ CH=CH₂ DVTMS:f1->Modified_Silica:f2

Caption: Proposed reaction of DVTMS with a silica surface.

Experimental Workflow

The diagram below outlines the key steps in the surface modification process.

workflow A Silica Nanoparticle Activation (Drying) B Dispersion in Anhydrous Solvent A->B C Addition of DVTMS (and optional catalyst) B->C D Reflux Reaction (12-24h under Inert Atmosphere) C->D E Purification (Centrifugation/Filtration and Washing) D->E F Drying of Modified Silica E->F G Characterization F->G

Caption: Experimental workflow for silica surface modification.

Conclusion

The surface modification of silica with divinyltetramethyldisiloxane provides a robust method for creating hydrophobic surfaces with reactive vinyl functionalities. This versatility makes DVTMS-modified silica a valuable material for researchers in various fields, including separation sciences and drug delivery. The protocols and data presented here serve as a comprehensive guide for the successful functionalization and characterization of these materials. Further optimization of the reaction conditions may be necessary to achieve the desired surface properties for specific applications.

References

Application Notes and Protocols for Divinyl Tetramethyldisiloxane in Addition-Cure Silicone Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Addition-cure silicone elastomers are a cornerstone in a multitude of advanced applications, from medical devices and drug delivery systems to high-performance coatings and electronics encapsulation. The curing process, based on the platinum-catalyzed hydrosilylation reaction, offers distinct advantages, including the absence of byproducts, low shrinkage, and excellent thermal stability.[1] Divinyl tetramethyldisiloxane (DVTMS) is a critical component in these systems, primarily serving as a vinyl source and a reactive diluent. Its precise incorporation allows for the tailored formulation of silicones with a wide range of physical and mechanical properties.[2]

These application notes provide a comprehensive overview of the role of DVTMS in the formulation of two-part addition-cure silicone systems. Detailed experimental protocols, quantitative data on material properties, and visualizations of the underlying chemical processes are presented to guide researchers in the development of bespoke silicone materials.

Principle of Addition Curing

The curing of addition-cure silicones is based on the hydrosilylation reaction, where a silicon-hydride (Si-H) group adds across a vinyl (Si-CH=CH₂) group in the presence of a platinum catalyst, typically Karstedt's catalyst.[2][3] This reaction forms a stable ethylene (B1197577) bridge between the polymer chains, leading to the formation of a cross-linked network.[4] DVTMS, with its two vinyl groups, can act as a chain extender or crosslinker, contributing to the final network structure.

Materials and Equipment

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (V-PDMS) (various viscosities)

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-PDMS copolymer) (hydride crosslinker)

  • This compound (DVTMS)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)[5]

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control pot life)

  • Reinforcing fillers (e.g., fumed silica) (optional, to enhance mechanical properties)

  • Solvents (e.g., toluene, xylenes) (for cleaning and dilution)

Equipment:

  • Analytical balance

  • Mechanical stirrer or planetary mixer

  • Vacuum chamber and pump for de-gassing

  • Molds (e.g., aluminum, steel, or RTV silicone)

  • Convection oven or heating press for curing

  • Tensile tester

  • Durometer (Shore A)

  • Rheometer

Experimental Protocols

Protocol 1: Preparation of a Standard Two-Part Addition-Cure Silicone Elastomer

This protocol outlines the preparation of a general-purpose silicone elastomer. The ratio of vinyl to hydride groups is a critical parameter that influences the final properties of the elastomer.

Part A Formulation (Vinyl Component):

  • To a clean, dry mixing vessel, add 100 parts by weight of vinyl-terminated polydimethylsiloxane (V-PDMS, e.g., 1000 cSt).

  • Add 0.5-2 parts by weight of this compound (DVTMS). The amount can be varied to adjust the crosslink density and hardness of the final elastomer.

  • Add a catalytic amount of Karstedt's catalyst, typically 5-10 ppm of platinum based on the total weight of Part A and Part B.[6]

  • If a longer pot life is required, add an inhibitor (e.g., 0.01-0.1 parts by weight of 1-ethynyl-1-cyclohexanol).

  • Mix the components thoroughly until a homogeneous mixture is obtained. A planetary mixer is recommended for uniform dispersion.

Part B Formulation (Hydride Component):

  • To a separate clean, dry mixing vessel, add a calculated amount of the hydride crosslinker (PMHS-PDMS copolymer). The amount should be calculated to achieve a desired molar ratio of Si-H to vinyl groups (typically ranging from 1.2:1 to 2:1).[7]

  • Add 100 parts by weight of vinyl-terminated polydimethylsiloxane (V-PDMS, e.g., 1000 cSt) to serve as the base polymer.

  • Mix the components thoroughly until a homogeneous mixture is obtained.

Curing Procedure:

  • Combine Part A and Part B in the desired mix ratio (typically 1:1 or 10:1 by weight).[8]

  • Mix the two parts thoroughly, ensuring to scrape the sides and bottom of the mixing vessel to ensure a uniform blend.[8]

  • De-gas the mixture in a vacuum chamber until all air bubbles are removed. The mixture will typically expand and then collapse.

  • Pour the de-gassed mixture into a pre-heated mold.

  • Cure the silicone in an oven at a specified temperature and time. A typical curing schedule is 150°C for 15-30 minutes.[7]

  • Allow the mold to cool to room temperature before demolding the cured elastomer.

Protocol 2: Synthesis of Vinyl-Terminated Polydimethylsiloxane (V-PDMS) using DVTMS as an End-Capper

This protocol describes the synthesis of a vinyl-terminated PDMS polymer, a key ingredient in addition-cure formulations.

  • In a reaction flask equipped with a stirrer and a nitrogen inlet, combine octamethylcyclotetrasiloxane (B44751) (D₄) and a calculated amount of this compound (DVTMS) as the end-capping agent. The molar ratio of D₄ to DVTMS will determine the final molecular weight of the polymer.

  • Add a catalytic amount of an acid or base catalyst (e.g., sulfuric acid or potassium hydroxide).

  • Heat the mixture with stirring under a nitrogen atmosphere to the desired reaction temperature (typically 80-120°C).

  • Monitor the reaction progress by measuring the viscosity or by spectroscopic methods (e.g., ¹H NMR) to follow the consumption of the cyclic monomers.

  • Once the desired molecular weight is achieved, neutralize the catalyst. For acid catalysts, use a base like sodium bicarbonate. For base catalysts, use an acid like acetic acid.

  • Filter the polymer to remove the neutralized catalyst salts.

  • Strip the polymer under vacuum to remove any unreacted cyclic siloxanes and other volatile components.

Data Presentation

The following tables summarize the typical properties of addition-cure silicone elastomers formulated with this compound. The exact values will depend on the specific formulation, including the molecular weight of the polymers, the vinyl-to-hydride ratio, and the type and amount of filler used.

Table 1: Typical Physical Properties of an Unfilled Addition-Cure Silicone Elastomer

PropertyTest MethodTypical Value
Hardness (Shore A)ASTM D224030 - 60
Tensile Strength (MPa)ASTM D4125 - 9
Elongation at Break (%)ASTM D412300 - 700
Tear Strength (kN/m)ASTM D62415 - 30
Specific GravityASTM D7921.10 - 1.20
Linear Shrinkage (%)ASTM D2566< 0.1

Table 2: Effect of Vinyl-to-Hydride Ratio on Mechanical Properties

Si-H:Vinyl RatioHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
1.2:1356.5650
1.5:1457.8500
2.0:1558.5400

Note: Data presented are illustrative and can vary based on the specific formulation.

Visualizations

Platinum-Catalyzed Hydrosilylation Reaction Mechanism

Hydrosilylation_Mechanism cluster_0 Catalytic Cycle Pt_catalyst Pt(0) Catalyst (Karstedt's Catalyst) SiH_addition Oxidative Addition of Si-H Pt_catalyst->SiH_addition + R3SiH Pt_SiH_complex Pt(II)-H(Si) Complex SiH_addition->Pt_SiH_complex Vinyl_coordination Coordination of Vinyl Group Pt_SiH_complex->Vinyl_coordination + R'2Si-CH=CH2 Pt_vinyl_complex Pt(II)-Vinyl Complex Vinyl_coordination->Pt_vinyl_complex Insertion Migratory Insertion Pt_vinyl_complex->Insertion Pt_alkyl_complex Pt(II)-Alkyl Complex Insertion->Pt_alkyl_complex Elimination Reductive Elimination Pt_alkyl_complex->Elimination Elimination->Pt_catalyst Regeneration Product Cross-linked Silicone (Si-CH2-CH2-Si) Elimination->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Preparation of Addition-Cure Silicone

Experimental_Workflow cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_curing Curing Process V_PDMS_A Vinyl-terminated PDMS Mix_A Thorough Mixing V_PDMS_A->Mix_A DVTMS This compound DVTMS->Mix_A Catalyst Platinum Catalyst Catalyst->Mix_A Inhibitor Inhibitor (Optional) Inhibitor->Mix_A Part_A Part A Mix_A->Part_A Combine Combine Part A & Part B Part_A->Combine V_PDMS_B Vinyl-terminated PDMS Mix_B Thorough Mixing V_PDMS_B->Mix_B Crosslinker Hydride Crosslinker Crosslinker->Mix_B Part_B Part B Mix_B->Part_B Part_B->Combine Degas Vacuum De-gassing Combine->Degas Pour Pour into Mold Degas->Pour Cure Cure (Heat) Pour->Cure Demold Demold Cured Elastomer Cure->Demold

References

Experimental Blueprint for Divinyl Tetramethyldisiloxane Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of polymerization with Divinyl tetramethyldisiloxane (DVTMS). It is intended to guide researchers, scientists, and professionals in the field of drug development through the various polymerization techniques applicable to this versatile monomer. The protocols outlined below are based on established methodologies in polymer chemistry and are supplemented with quantitative data for robust experimental design and analysis.

Introduction to this compound (DVTMS) Polymerization

This compound is a bifunctional organosilicon monomer that serves as a crucial building block in the synthesis of silicone-based polymers. Its two vinyl groups make it an excellent candidate for crosslinking, leading to the formation of three-dimensional polymer networks with tailored mechanical and chemical properties. The resulting polysiloxane networks are of significant interest in various applications, including as matrices for controlled drug release, biocompatible coatings for medical devices, and as components of soft robotics and microfluidics.

The polymerization of DVTMS can be achieved through several methods, each offering distinct advantages in controlling the final polymer architecture. The most common techniques include:

  • Hydrosilylation Polymerization: A versatile and widely used method for forming silicone elastomers, involving the addition of a silicon-hydride (Si-H) bond across the vinyl group of DVTMS in the presence of a platinum catalyst.

  • Free Radical Polymerization: A chain-growth polymerization initiated by free radicals, which can be used to copolymerize DVTMS with other vinyl monomers.

  • Anionic Ring-Opening Polymerization (AROP): While less common for DVTMS as a primary monomer, it can be incorporated into copolymers with cyclic siloxane monomers.

This guide will provide detailed protocols for hydrosilylation and free radical polymerization of DVTMS, along with a conceptual overview of its involvement in anionic ring-opening polymerization.

Hydrosilylation Polymerization of DVTMS

Hydrosilylation is a highly efficient and controllable method for creating crosslinked silicone networks.[1] The reaction involves the platinum-catalyzed addition of a hydride-functional siloxane to the vinyl groups of DVTMS.[2] This process is fundamental to the curing of many commercial silicone elastomers.[3]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes the synthesis of a crosslinked polydimethylsiloxane (B3030410) (PDMS) network using DVTMS as a crosslinker and a hydride-terminated PDMS as the backbone.

Materials:

  • This compound (DVTMS)

  • Hydride-terminated polydimethylsiloxane (H-PDMS, viscosity and molecular weight to be chosen based on desired final properties)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst), typically in xylene (e.g., 2-3 wt% Pt)[1]

  • Inhibitor (optional, e.g., 2-methyl-3-butyn-2-ol, to control the pot life)

  • Toluene (B28343) (anhydrous)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet (or Schlenk line)

  • Syringes for liquid transfer

  • Drying oven

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly clean and dry the round-bottom flask and stir bar in an oven at 120 °C overnight. Assemble the flask with a nitrogen inlet and outlet while still warm and allow it to cool to room temperature under a gentle stream of nitrogen.

  • Charging the Reactants:

    • In the flask, dissolve a specific amount of H-PDMS in anhydrous toluene to achieve the desired concentration (e.g., 20-50 wt%).

    • Add DVTMS to the solution. The molar ratio of Si-H groups from H-PDMS to the vinyl groups from DVTMS is a critical parameter that controls the crosslinking density. A common starting point is a 1:1 or a slight excess of Si-H groups.

    • If an inhibitor is used to extend the working time, add it to the mixture at this stage (typically in the ppm range relative to the platinum catalyst).

  • Initiation of Polymerization:

    • While stirring the mixture vigorously, inject the platinum catalyst solution using a syringe. The amount of catalyst is typically in the range of 5-20 ppm of platinum relative to the total weight of the siloxane components.[1]

    • A slight exotherm may be observed upon addition of the catalyst.

  • Curing:

    • Heat the reaction mixture to the desired temperature, typically between room temperature and 100 °C. The curing time will depend on the temperature, catalyst concentration, and the presence of any inhibitors. Monitor the reaction progress by observing the increase in viscosity. For thin films, curing is often performed in an oven.

    • For complete curing, the reaction can be run for several hours (e.g., 2-24 hours).

  • Post-Curing (Optional): To ensure complete reaction of all functional groups and to remove any residual volatile components, the cured elastomer can be post-cured in an oven at a higher temperature (e.g., 120-150 °C) for a few hours.

Quantitative Data for Hydrosilylation

The properties of the resulting silicone elastomer are highly dependent on the reaction parameters. The following table provides a template for organizing experimental data and expected outcomes.

ParameterValue RangeEffect on Polymer Properties
[Si-H] / [Vinyl] Molar Ratio 0.8 - 1.5A ratio of 1:1 theoretically leads to a perfectly crosslinked network. An excess of Si-H can lead to a more rigid material, while an excess of vinyl groups will result in a softer material with unreacted vinyl functionalities.
Platinum Catalyst Concentration 5 - 50 ppmHigher concentrations lead to faster curing times but can also result in shorter pot life.
Curing Temperature 25 - 150 °CIncreased temperature accelerates the curing process.[4]
Inhibitor Concentration 0 - 100 ppm (relative to Pt)Increases the pot life by delaying the onset of the hydrosilylation reaction.
Molecular Weight of H-PDMS 500 - 50,000 g/mol Lower molecular weight precursors will result in a more tightly crosslinked and harder elastomer. Higher molecular weight precursors will produce a softer and more flexible network.

Table 1: Key Parameters in Hydrosilylation Polymerization of DVTMS.

Hydrosilylation Reaction Mechanism

The platinum-catalyzed hydrosilylation reaction proceeds through a well-established mechanism known as the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the vinyl group, migratory insertion, and reductive elimination to form the new Si-C bond.

Hydrosilylation_Mechanism Pt_catalyst Pt(0) Catalyst Intermediate1 Oxidative Addition Complex Pt_catalyst->Intermediate1 + R3Si-H SiH_compound R3Si-H SiH_compound->Intermediate1 DVTMS CH2=CH-R' Intermediate2 π-Complex DVTMS->Intermediate2 Intermediate1->Intermediate2 + CH2=CH-R' Intermediate3 Insertion Product Intermediate2->Intermediate3 Migratory Insertion Product R3Si-CH2-CH2-R' Intermediate3->Product Reductive Elimination Catalyst_regen Pt(0) Catalyst Intermediate3->Catalyst_regen

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Free Radical Polymerization of DVTMS

Free radical polymerization offers a pathway to copolymerize DVTMS with a variety of other vinyl monomers, allowing for the synthesis of hybrid materials with a combination of properties. The process is initiated by the decomposition of a radical initiator, which then propagates through the vinyl groups of the monomers.[5]

Experimental Protocol: Free Radical Polymerization

This protocol outlines a general procedure for the free radical polymerization of DVTMS, which can be adapted for copolymerization with other monomers.

Materials:

  • This compound (DVTMS)

  • Co-monomer (optional, e.g., methyl methacrylate, styrene)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Solvent (e.g., toluene, benzene, or bulk polymerization)

  • Inhibitor remover (if necessary, e.g., alumina (B75360) column)

Equipment:

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum line or nitrogen/argon source

  • Syringes for liquid transfer

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, pass it through a column of activated alumina to remove it.

  • Preparation of the Reaction Vessel: Dry the Schlenk flask and stir bar in an oven and cool under vacuum or an inert atmosphere.

  • Charging Reactants:

    • Add the desired amount of DVTMS (and co-monomer, if applicable) to the flask via syringe.

    • Add the appropriate amount of solvent if not performing a bulk polymerization.

    • Add the radical initiator. The concentration of the initiator will influence the molecular weight of the polymer and the polymerization rate. A typical range is 0.1 to 2 mol% with respect to the monomer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the desired period. The reaction time can range from a few hours to 24 hours, depending on the desired conversion.

  • Termination and Purification:

    • To stop the reaction, cool the flask to room temperature and expose the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

    • Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.

Quantitative Data for Free Radical Polymerization

The outcome of the free radical polymerization is sensitive to various experimental parameters.

ParameterValue RangeEffect on Polymer Properties
Initiator Concentration 0.1 - 5 mol%Higher initiator concentration generally leads to lower molecular weight and a faster polymerization rate.[6]
Reaction Temperature 60 - 100 °CHigher temperatures increase the rate of initiator decomposition and thus the polymerization rate, which can also lead to lower molecular weights.
Monomer Concentration Bulk or 10-80 wt% in solventHigher monomer concentration generally increases the polymerization rate and the molecular weight.
DVTMS / Co-monomer Ratio VariesDetermines the composition and properties of the resulting copolymer.

Table 2: Key Parameters in Free Radical Polymerization of DVTMS.

Free Radical Polymerization Workflow

The workflow for a typical free radical polymerization experiment involves several key steps from preparation to characterization.

Free_Radical_Workflow Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup (Flask, Stirrer) Monomer_Prep->Reaction_Setup Charging Charging Reactants (Monomer, Initiator, Solvent) Reaction_Setup->Charging Degassing Degassing (Freeze-Pump-Thaw) Charging->Degassing Polymerization Polymerization (Heating and Stirring) Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Filtration & Drying Termination->Purification Characterization Polymer Characterization (GPC, NMR, etc.) Purification->Characterization

Caption: Experimental workflow for free radical polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a powerful technique for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow polydispersity, particularly from strained cyclic monomers like hexamethylcyclotrisiloxane (B157284) (D3).[4] While DVTMS itself does not undergo ring-opening, it can be used as a terminating agent to introduce vinyl end-groups onto the polymer chains.

The general principle involves the initiation of the polymerization of a cyclic siloxane with a strong base (e.g., organolithium compounds or silanolates).[7] The living anionic chain ends can then be quenched with a species containing a reactive group that can react with the anion. If a molecule with a vinyl group and a reactive site for the anion is used, vinyl-terminated polymers can be produced. DVTMS can be envisioned in a role to introduce branching or crosslinking if it reacts with living polymer chains.

Due to the complexity and the primary focus on DVTMS as a vinyl monomer, a detailed protocol for AROP is beyond the scope of this document. However, researchers interested in this advanced technique are encouraged to consult specialized literature on the anionic polymerization of cyclic siloxanes.

Characterization of DVTMS Polymers

Thorough characterization of the synthesized polymers is essential to understand their structure and properties.

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI) of soluble polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of characteristic peaks (e.g., Si-H and C=C) to follow the reaction progress.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Rheometry Measurement of viscoelastic properties of the cured elastomers.

Table 3: Common Analytical Techniques for Polymer Characterization.

Conclusion

The polymerization of this compound offers a versatile platform for the synthesis of advanced silicone-based materials. By carefully selecting the polymerization method and controlling the reaction parameters, researchers can tailor the properties of the resulting polymers to meet the specific demands of their applications, from drug delivery systems to high-performance elastomers. The protocols and data presented in this guide provide a solid foundation for the successful design and execution of DVTMS polymerization experiments.

References

Application Notes and Protocols: Divinyl Tetramethyldisiloxane as an End-Capping Agent for Polymer Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMDSO) as an effective end-capping agent to control the molecular weight of polysiloxanes synthesized via anionic ring-opening polymerization (AROP). The protocols described herein are intended to guide researchers in synthesizing vinyl-terminated polysiloxanes with predictable molecular weights and narrow polydispersity, which are crucial for various applications, including in the formulation of drug delivery systems, medical adhesives, and advanced coatings.

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers characterized by a backbone of repeating silicon-oxygen units. Their unique properties, such as high thermal stability, biocompatibility, low surface tension, and gas permeability, make them highly valuable in the pharmaceutical and biomedical fields. The ability to precisely control the molecular weight and terminate the polymer chains with reactive functional groups is paramount for tailoring the material's properties to specific applications.

Divinyl tetramethyldisiloxane serves as a highly effective chain-terminating agent in the anionic ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4). By introducing DVTMDSO into the polymerization, the growing polymer chains are "capped" with vinyl groups, which not only controls the final molecular weight but also provides reactive handles for subsequent crosslinking or functionalization reactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical reaction mechanism for the anionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and the subsequent end-capping with this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (End-Capping) Initiator Initiator (e.g., KOH) D4 Octamethylcyclotetrasiloxane (D4) Initiator->D4 Ring Opening Active_Center Living Polysiloxane Chain (Active Anionic Center) D4->Active_Center Forms Active Center More_D4 More D4 Monomer Active_Center->More_D4 Chain Growth Longer_Chain Living Polysiloxane Chain More_D4->Longer_Chain Polymerization DVTMDSO This compound (End-Capping Agent) Longer_Chain->DVTMDSO Reaction Final_Polymer Vinyl-Terminated Polydimethylsiloxane DVTMDSO->Final_Polymer End-Capping G DVTMDSO_Conc Concentration of This compound MW Polymer Molecular Weight DVTMDSO_Conc->MW Inversely Proportional To G Start Start Setup Assemble and Dry Glassware under Inert Atmosphere Start->Setup Charge Charge Reactor with D4, DVTMDSO, and Solvent Setup->Charge Heat Heat to Reaction Temperature Charge->Heat Initiate Add Initiator Heat->Initiate Polymerize Monitor Polymerization (e.g., by viscosity) Initiate->Polymerize Terminate Neutralize Initiator (e.g., with acid) Polymerize->Terminate Filter Filter to Remove Salts Terminate->Filter Strip Vacuum Strip to Remove Volatiles (Unreacted Monomer) Filter->Strip Precipitate Precipitate Polymer in a Non-solvent (e.g., Methanol) Strip->Precipitate Dry Dry the Final Polymer under Vacuum Precipitate->Dry Characterize Characterize the Polymer (GPC, NMR) Dry->Characterize End End Characterize->End

Application Notes and Protocols: Divinyl Tetramethyldisiloxane in Biomedical Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Divinyl Tetramethyldisiloxane in Biomedical Elastomers

This compound (DVTMS) is a crucial organosilicon compound that serves as a fundamental building block in the fabrication of high-performance silicone elastomers for biomedical applications.[1] Its primary role is as an "end-capping" agent, introducing reactive vinyl groups at the ends of polydimethylsiloxane (B3030410) (PDMS) polymer chains.[2] These vinyl-terminated polymers are the principal component in platinum-catalyzed, two-part addition cure systems, which are favored for their biocompatibility and stable mechanical properties.[3][4]

The fabrication of biomedical devices using DVTMS-derived silicones relies on a robust and well-controlled chemical reaction known as hydrosilylation. In this reaction, the vinyl groups introduced by DVTMS react with silicon-hydride (Si-H) groups on a crosslinker molecule in the presence of a platinum catalyst, typically Karstedt's catalyst.[2][5] This forms a stable, cross-linked, three-dimensional network, transforming the liquid precursors into a solid, flexible elastomer.[1] The degree of crosslinking and the final mechanical properties of the elastomer can be precisely tuned by controlling the ratio of vinyl groups to Si-H groups.[6]

The resulting silicone elastomers exhibit exceptional properties for biomedical use, including:

  • Biocompatibility: Silicone elastomers have demonstrated superior compatibility with human tissue and body fluids, showing a very low inflammatory response upon implantation.[3] They are odorless, tasteless, and do not support bacterial growth.[3]

  • Excellent Mechanical Properties: These materials offer high tear and tensile strength, significant elongation, and a wide range of durometer (hardness) values, from soft gels to firm rubbers.[3]

  • Thermal Stability: Silicones can withstand a broad range of temperatures (from -75°C to 250°C), allowing for various sterilization methods, including steam autoclaving, ethylene (B1197577) oxide (EtO) gas, and gamma irradiation.[3][7]

  • Chemical Resistance: They are resistant to water and many chemicals, which is crucial for devices that come into contact with bodily fluids.[3]

  • Transparency: The inherent optical clarity of PDMS is advantageous for applications requiring visualization, such as microfluidic devices.

These properties make DVTMS-based silicones ideal for a wide array of biomedical devices, including catheters, long-term implants, tubing, and advanced platforms for drug delivery and microfluidics.[8]

Chemical Relationship: Hydrosilylation Cross-linking

The fundamental chemistry underpinning the formation of these biomedical elastomers is the platinum-catalyzed hydrosilylation reaction.

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product VT_PDMS Vinyl-Terminated PDMS (from DVTMS) Elastomer Cross-linked Silicone Elastomer Network VT_PDMS->Elastomer SiH_Crosslinker Hydrosilane Crosslinker (e.g., HMS-301) SiH_Crosslinker->Elastomer Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Pt_Catalyst->Elastomer catalyzes

Hydrosilylation reaction for silicone elastomer formation.

Application 1: Fabrication of Microfluidic Devices

Silicone elastomers derived from DVTMS are the gold standard for rapid prototyping and manufacturing of microfluidic devices due to their optical transparency, gas permeability, and ease of molding. The most common technique used is soft lithography.

Experimental Workflow: Soft Lithography for Microfluidic Device Fabrication

Soft_Lithography_Workflow cluster_master Master Mold Fabrication cluster_pdms PDMS Casting and Curing cluster_bonding Device Assembly A1 Design Microchannels (CAD Software) A2 Spin-coat SU-8 Photoresist on Silicon Wafer A1->A2 A3 Soft Bake A2->A3 A4 Expose to UV Light through Photomask A3->A4 A5 Post-exposure Bake A4->A5 A6 Develop Photoresist A5->A6 B3 Pour PDMS over SU-8 Master Mold A6->B3 Use Mold B1 Mix Vinyl-PDMS Base and Curing Agent B2 Degas Mixture in Vacuum Chamber B1->B2 B2->B3 B4 Cure in Oven (e.g., 65-80°C) B3->B4 B5 Peel PDMS Replica from Master B4->B5 B6 Punch Inlet/Outlet Ports B5->B6 C1 Treat PDMS Replica and Glass Slide with O2 Plasma B6->C1 Ready for Bonding C2 Bring Surfaces into Contact C1->C2 C3 Bake to form Irreversible Bond C2->C3

Workflow for fabricating a PDMS microfluidic device.
Protocol: Microfluidic Device Fabrication via Soft Lithography

Materials:

  • Vinyl-terminated PDMS (e.g., DMS-V31, 1000 cSt)

  • Hydrosilane crosslinker (e.g., HMS-301 copolymer)

  • Platinum catalyst (e.g., Karstedt's catalyst solution, SIP6830.3)

  • SU-8 photoresist and developer

  • Silicon wafers

  • Photomask with desired channel design

  • Glass microscope slides

  • Plasma cleaner

Procedure:

  • Master Mold Fabrication: a. Design the microfluidic channels using CAD software. b. Fabricate a high-resolution photomask of the design. c. On a clean silicon wafer, spin-coat SU-8 photoresist to the desired channel height. d. Soft bake the wafer to evaporate the solvent. e. Align the photomask over the photoresist-coated wafer and expose it to UV light. f. Perform a post-exposure bake to cross-link the exposed SU-8. g. Develop the wafer by immersing it in SU-8 developer, which removes the unexposed photoresist, leaving the desired channel features as a positive relief. h. Hard bake the master mold. For enhanced durability and ease of PDMS release, the master can be silanized.

  • Elastomer Preparation and Casting: a. Prepare the silicone elastomer pre-polymer by thoroughly mixing the vinyl-terminated PDMS base with the hydrosilane crosslinker. A common starting ratio is 10:1 (base:crosslinker) by weight, but this can be adjusted to tune mechanical properties. b. Add the platinum catalyst (typically 5-10 ppm) to the mixture and stir thoroughly. c. Place the mixture in a vacuum desiccator to remove any dissolved gas bubbles, which could otherwise form voids in the final device. d. Slowly pour the degassed mixture over the SU-8 master mold and cure in an oven. Curing time is temperature-dependent (e.g., 4 hours at 65°C or 45 minutes at 80°C).

  • Device Assembly: a. Once cured, carefully peel the solid PDMS replica from the master mold. b. Cut out the individual devices and punch inlet and outlet ports using a biopsy punch. c. Clean both the PDMS replica (channel side) and a glass microscope slide with isopropanol (B130326) and dry with nitrogen. d. Treat both surfaces with an oxygen plasma cleaner for 30-60 seconds. This renders the surfaces hydrophilic and activates them for bonding. e. Immediately bring the activated PDMS surface into contact with the activated glass surface. An irreversible covalent bond will form. f. For strengthening the bond, the assembled device can be baked at 80°C for 1-2 hours.

Application 2: Drug Delivery Systems

The hydrophobicity and biocompatibility of DVTMS-derived silicone elastomers make them excellent candidates for creating matrix-based controlled drug release systems, particularly for hydrophobic drugs. The drug is dispersed within the polymer matrix, and its release is governed by Fickian diffusion.

Protocol: Fabrication of a Dexamethasone-Loaded Silicone Matrix

This protocol describes the fabrication of a simple, drug-eluting silicone film.

Materials:

  • Vinyl-terminated PDMS (base)

  • Hydrosilane crosslinker

  • Platinum catalyst

  • Dexamethasone (B1670325) (or other hydrophobic drug)

  • Solvent for drug (if necessary, e.g., dichloromethane)

  • Molding dish (e.g., petri dish)

  • Two-roll mill or planetary mixer

Procedure:

  • Compounding: a. On a two-roll mill, blend the vinyl-terminated PDMS base until a smooth band is formed. b. Accurately weigh the desired amount of dexamethasone. The drug loading percentage will influence the release rate. c. Gradually add the dexamethasone powder to the silicone base on the mill. Continue mixing until the drug is uniformly dispersed. If the drug is difficult to disperse, a minimal amount of a suitable solvent can be used to pre-dissolve the drug before mixing, but the solvent must be fully evaporated before proceeding. d. Add the hydrosilane crosslinker to the drug-loaded base and mix thoroughly.

  • Catalysis and Molding: a. Add the platinum catalyst to the mixture and ensure rapid, homogeneous distribution. b. Transfer the catalyzed, drug-loaded pre-polymer into a molding dish. c. Press the material to the desired thickness. d. Cure the matrix in an oven at a specified temperature (e.g., 120°C) for a set time (e.g., 15 minutes).

  • Characterization (Example): a. Drug Release Study: Cut samples of a defined surface area from the cured matrix. Place each sample in a vial containing a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at 37°C). At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium. Analyze the drug concentration in the aliquots using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the cumulative release profile. The release kinetics are often governed by diffusion through the polymer matrix.

Logical Flow: Drug Release from a Silicone Matrix

Drug_Release cluster_matrix Silicone Matrix with Dispersed Drug cluster_process Release Process cluster_factors Governing Factors Matrix Hydrophobic Silicone Matrix (Cross-linked PDMS) A Exposure to Aqueous Medium (e.g., PBS) Drug Homogeneously Dispersed Drug Particles B Limited Penetration of Water into Matrix A->B C Partial Dissolution of Drug Particles at Surface B->C D Diffusion of Dissolved Drug through Matrix C->D E Drug Release into Bulk Medium D->E F1 Drug Solubility in Matrix F1->D F2 Drug Loading % F2->D F3 Device Surface Area and Thickness F3->D F4 Matrix Hydrophobicity F4->B

Mechanism of drug release from a silicone matrix.

Quantitative Data Summary

The properties of silicone elastomers can be tailored for specific applications by adjusting the formulation. The following tables summarize typical quantitative data found in the literature for such materials.

Table 1: Mechanical Properties of Platinum-Cured Silicone Elastomers
PropertyTypical Value RangeSignificance in Biomedical Devices
Durometer (Shore A) 5 - 80Hardness; determines the flexibility or rigidity of the device.
Tensile Strength (psi) up to 1500The force required to pull the material apart.[3]
Elongation (%) up to 1250The degree to which the material can stretch before breaking.[3]
Tear Strength (ppi) up to 250Resistance to the growth of a cut or nick.[3]
Storage Modulus (at 37.5°C) ~2.0 - 2.4 MPaRepresents the elastic behavior of the material.[9]

Note: Specific values are highly dependent on the exact formulation, including polymer molecular weight, crosslinker density, and the use of fillers.

Table 2: In Vitro Biocompatibility of PDMS-Based Elastomers
Cell LineMaterial/ConditionTime PointResult (Cell Viability %)Reference Finding
L929 Mouse Fibroblasts PDMS with sustainable silica (B1680970) coating (12.5 mg/mL)24 h103.51% ± 6.33%The material was found to be non-cytotoxic at this concentration.[10]
L929 Mouse Fibroblasts PDMS with sustainable silica coating (25 mg/mL)24 h96.0% ± 2.82%A minor reduction in viability was observed at a higher concentration.[10]
Human Fibroblasts Experimental PDMS-based endodontic sealer24 h> 95%The material consistently preserved viability well above the 70% cytotoxicity threshold.[11]
Human Fibroblasts Experimental PDMS-based endodontic sealer72 h95 - 105%Sustained non-cytotoxic behavior was observed over a longer period.[11]
NIH 3T3 Fibroblasts Polyvinyl siloxane (PVS) impression materialDay 1~119.75 (mean survival rate)PVS showed significantly higher cell viability compared to some other dental impression materials.[12]
NIH 3T3 Fibroblasts Polyvinyl siloxane (PVS) impression materialDay 7~72.04 (mean survival rate)Viability decreased over time but remained above cytotoxic levels for longer than other materials.[12]
Table 3: Drug Diffusion Coefficients in Aqueous Solutions

This table provides context for the diffusion rates of various molecules, which is a key parameter in designing diffusion-based drug delivery devices.

CompoundMolecular Weight ( g/mol )Diffusion Coefficient (x 10⁻⁶ cm²/s) in Water
Glucose 180.166.7
Sucrose 342.305.2
Aspirin 180.167.9
Lidocaine 234.347.1
Dexamethasone 392.46~5.0 (Estimated)
Rhodamine B 479.024.2

Data compiled from various sources for general reference.[13][14] The diffusion coefficient within a PDMS matrix will be significantly lower and depends on matrix properties and drug-polymer interactions.

References

Divinyl tetramethyldisiloxane in the synthesis of materials for drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of divinyl tetramethyldisiloxane (DVTMS) in the development of advanced materials for drug delivery systems. DVTMS is a versatile organosilicon compound that serves as a key building block in creating biocompatible and controllably biodegradable silicone-based polymers. Its bifunctional nature, with two terminal vinyl groups, allows it to function as both a crosslinking agent and a chain-terminating agent, enabling precise control over the final polymer's molecular weight, viscosity, and network structure.[1] This control is paramount for tailoring the mechanical and thermal properties of materials designed for the encapsulation and controlled release of therapeutic agents.

Synthesis of Silicone-Based Drug Delivery Matrices

The unique properties of silicone polymers, such as high chain flexibility, low glass transition temperature, and excellent gas permeability, make them highly suitable for medical applications.[2] DVTMS is instrumental in the synthesis of these polymers, primarily through two key reaction pathways: anionic ring-opening polymerization and hydrosilylation-based crosslinking.

Anionic Ring-Opening Polymerization for Vinyl-Terminated Polysiloxanes

Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a fundamental method for producing linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[3] In this process, DVTMS is employed as an end-capping agent to introduce terminal vinyl groups, which can be further utilized for crosslinking.[1]

Experimental Protocol: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the synthesis of vinyl-terminated PDMS via anionic polymerization of hexamethylcyclotrisiloxane (B157284) (D3) using DVTMS as an end-capping agent.

Materials:

  • Hexamethylcyclotrisiloxane (D3)

  • 1,3-Divinyltetramethyldisiloxane (DVTMS)

  • sec-Butyllithium (sec-BuLi) as initiator

  • Tetrahydrofuran (THF) as solvent

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Purification: Rigorously purify D3 monomer and THF solvent to remove any moisture or impurities that could terminate the living polymerization.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet.

  • Initiation: Under an inert atmosphere, dissolve the desired amount of D3 in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Polymerization: Slowly add the calculated amount of sec-BuLi initiator to the cooled solution via a syringe. The polymerization is typically fast. Allow the reaction to proceed for the desired time to achieve the target molecular weight.

  • End-Capping: Introduce a slight excess of DVTMS to the living polymer solution to terminate the polymerization by reacting with the anionic chain ends.

  • Quenching: Quench the reaction by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer and dry it under vacuum to a constant weight.

  • Characterization: Confirm the structure and molecular weight of the vinyl-terminated PDMS using techniques such as ¹H NMR, GPC, and FTIR spectroscopy.

Logical Relationship of Anionic Ring-Opening Polymerization

AROP_Workflow cluster_synthesis Synthesis of Vinyl-Terminated PDMS D3 Hexamethylcyclotrisiloxane (D3) Living_Polymer Living Polydimethylsiloxane D3->Living_Polymer Initiation & Polymerization Initiator sec-Butyllithium Initiator->Living_Polymer Solvent Anhydrous THF Solvent->Living_Polymer DVTMS Divinyltetramethyldisiloxane VT_PDMS Vinyl-Terminated PDMS DVTMS->VT_PDMS Methanol Methanol Living_Polymer->VT_PDMS End-Capping VT_PDMS->Methanol Quenching & Purification

Caption: Workflow for the synthesis of vinyl-terminated PDMS using DVTMS.

Hydrosilylation Crosslinking for Silicone Elastomers

Hydrosilylation is a versatile and efficient addition reaction used to form crosslinked silicone elastomers.[1] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl groups of DVTMS or a vinyl-terminated polymer in the presence of a platinum catalyst.[1]

Experimental Protocol: Preparation of a Crosslinked Silicone Matrix

This protocol outlines the preparation of a crosslinked silicone elastomer suitable for use as a drug delivery matrix.

Materials:

  • Vinyl-terminated PDMS (synthesized as per Protocol 1.1 or commercially available)

  • Polymethylhydrosiloxane (PMHS) or another Si-H functional crosslinker

  • This compound (DVTMS) (can be used as an additional crosslinker or to modify properties)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) to control curing time

  • Toluene or other suitable solvent

Procedure:

  • Formulation: In a clean container, thoroughly mix the vinyl-terminated PDMS, the Si-H functional crosslinker, and DVTMS (if used) in the desired molar ratio of Si-H to vinyl groups. The ratio will determine the crosslinking density and mechanical properties of the final elastomer.

  • Catalyst and Inhibitor Addition: Add the platinum catalyst and inhibitor to the mixture. The inhibitor allows for a workable pot life before curing begins.

  • Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles, which could create voids in the final elastomer.

  • Curing: Pour the mixture into a mold of the desired shape (e.g., a thin film for a patch or a mold for an implant). Cure the mixture at a specific temperature (e.g., room temperature or elevated temperature) for a predetermined time until a solid elastomer is formed.

  • Post-Curing: In some cases, a post-curing step at a higher temperature may be performed to ensure complete reaction and remove any residual volatile components.

Experimental Workflow for Hydrosilylation Crosslinking

Hydrosilylation_Workflow cluster_formulation Formulation cluster_processing Processing VT_PDMS Vinyl-Terminated PDMS Mixing Thorough Mixing VT_PDMS->Mixing Crosslinker Si-H Crosslinker Crosslinker->Mixing DVTMS DVTMS (optional) DVTMS->Mixing Catalyst Platinum Catalyst Catalyst->Mixing Inhibitor Inhibitor Inhibitor->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Curing (Heat or RT) Degassing->Curing Post_Curing Post-Curing (optional) Curing->Post_Curing Final_Elastomer Crosslinked Silicone Elastomer Curing->Final_Elastomer Post_Curing->Final_Elastomer

Caption: Workflow for creating a crosslinked silicone elastomer via hydrosilylation.

Preparation of Drug-Loaded Micro- and Nanoparticles

Silicone-based polymers synthesized using DVTMS can be formulated into micro- or nanoparticles for drug delivery. Common techniques include emulsion-based methods.

Emulsion-Solvent Evaporation Method for Microparticle Formulation

The emulsion-solvent evaporation technique is widely used for encapsulating both hydrophobic and hydrophilic drugs within a polymer matrix.[4][5][6]

Experimental Protocol: Preparation of Drug-Loaded Silicone Microparticles

Materials:

  • Crosslinkable silicone pre-polymer formulation (from Protocol 1.2 before curing)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or sodium dodecyl sulfate (B86663) (SDS))

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the crosslinkable silicone pre-polymer and the drug in DCM to form the organic phase (oil phase).

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or ultrasonicator to form an oil-in-water (O/W) emulsion. The size of the resulting droplets will influence the final microparticle size.

  • Solvent Evaporation and Curing: Stir the emulsion at a controlled temperature to evaporate the DCM. Simultaneously, the hydrosilylation curing reaction will proceed within the droplets, solidifying them into microparticles.

  • Collection and Washing: Collect the solidified microparticles by centrifugation or filtration. Wash the particles repeatedly with deionized water to remove the surfactant and any unencapsulated drug.

  • Drying: Lyophilize or air-dry the microparticles to obtain a free-flowing powder.

Experimental Workflow for Microparticle Preparation

Emulsion_Workflow cluster_preparation Phase Preparation cluster_process Process Silicone_Prepolymer Silicone Pre-polymer Organic_Phase Organic Phase (O) Silicone_Prepolymer->Organic_Phase Drug Drug Drug->Organic_Phase DCM DCM DCM->Organic_Phase Emulsification High-Speed Homogenization Organic_Phase->Emulsification Surfactant Surfactant Solution (W) Surfactant->Emulsification OW_Emulsion O/W Emulsion Emulsification->OW_Emulsion Solvent_Evaporation Solvent Evaporation & Curing OW_Emulsion->Solvent_Evaporation Microparticles Solid Microparticles Solvent_Evaporation->Microparticles Washing Washing & Centrifugation Microparticles->Washing Drying Drying Washing->Drying Final_Product Drug-Loaded Microparticles Drying->Final_Product

Caption: Workflow for preparing drug-loaded microparticles via emulsion-solvent evaporation.

Characterization and Data Analysis

Thorough characterization of the synthesized materials and drug delivery systems is crucial for ensuring their quality, efficacy, and safety.

Physicochemical Characterization
ParameterAnalytical TechniquePurpose
Polymer Structure ¹H NMR, ¹³C NMR, FTIRTo confirm the chemical structure, functional groups, and successful end-capping or crosslinking.
Molecular Weight Gel Permeation Chromatography (GPC)To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Particle Size & Morphology Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)To determine the size distribution, surface morphology, and internal structure of the micro- or nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the particles, which influences their stability in suspension and interaction with biological systems.
Drug Loading and Release Studies

Experimental Protocol: Quantification of Drug Loading and In Vitro Release

Materials:

  • Drug-loaded microparticles

  • Suitable solvent to dissolve the polymer and release the drug

  • Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure for Drug Loading Efficiency:

  • Accurately weigh a known amount of drug-loaded microparticles.

  • Dissolve the microparticles in a suitable solvent to completely release the encapsulated drug.

  • Quantify the amount of drug in the solution using a validated HPLC or UV-Vis method.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in particles / Mass of particles) x 100

    • EE (%) = (Mass of drug in particles / Initial mass of drug used) x 100

Procedure for In Vitro Drug Release:

  • Disperse a known amount of drug-loaded microparticles in a predetermined volume of release medium (e.g., PBS pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubate the suspension at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

  • Plot the cumulative percentage of drug released as a function of time.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from the characterization of DVTMS-based drug delivery systems.

Table 1: Physicochemical Properties of Drug-Loaded Silicone Nanoparticles

Formulation CodeParticle Size (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
DVTMS-NP-Drug-1250 ± 150.15 ± 0.02-25.3 ± 1.85.2 ± 0.475.6 ± 3.1
DVTMS-NP-Drug-2310 ± 200.21 ± 0.03-22.1 ± 2.18.9 ± 0.682.3 ± 2.5
DVTMS-NP-Drug-3190 ± 120.12 ± 0.01-28.5 ± 1.53.5 ± 0.368.9 ± 4.2

Table 2: In Vitro Drug Release Kinetics from DVTMS-Based Microparticles

Time (hours)Formulation 1 (% Cumulative Release)Formulation 2 (% Cumulative Release)Formulation 3 (% Cumulative Release)
115.2 ± 1.110.5 ± 0.820.1 ± 1.5
435.8 ± 2.528.3 ± 1.945.6 ± 3.2
852.1 ± 3.145.1 ± 2.868.9 ± 4.1
1265.7 ± 3.858.9 ± 3.585.3 ± 5.0
2480.3 ± 4.575.4 ± 4.195.2 ± 4.8
4892.1 ± 5.088.6 ± 4.998.1 ± 4.5

These protocols and data presentation formats provide a framework for the systematic development and evaluation of drug delivery systems based on this compound. The versatility of DVTMS allows for the creation of a wide range of materials with tunable properties, making it a valuable component in the design of next-generation therapeutics.

References

Application Notes: Synthesis and Application of Silicone Gels Using Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Divinyltetramethyldisiloxane (DVTMD) is an essential organosilicon compound in the formulation of silicone gels and elastomers.[1] Its distinctive molecular structure, featuring a vinyl group at each end of a short siloxane chain, allows it to function as a highly effective cross-linking agent and a chain-terminating agent in platinum-catalyzed addition cure systems.[1][2] This dual capability provides precise control over the final properties of the silicone network, such as molecular weight, viscosity, and mechanical strength, making it invaluable for a wide range of applications, including in medical devices, drug delivery systems, and tissue engineering.[1][3]

Mechanism of Action: Hydrosilylation Curing

The primary role of Divinyltetramethyldisiloxane in gel formation is to participate in hydrosilylation reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst (a platinum complex with divinyltetramethyldisiloxane).[1][4] When DVTMD is reacted with polymers containing multiple Si-H groups (e.g., hydride-terminated polydimethylsiloxane), it forms stable ethyl bridges, creating a three-dimensional cross-linked network that constitutes the silicone gel or elastomer.[1] The ratio of vinyl groups (from DVTMD and vinyl-terminated polymers) to Si-H groups is a critical parameter that dictates the cross-link density and, consequently, the mechanical properties of the final material.[5]

Key Applications

  • End-Capping Agent: DVTMD is used to control the polymerization of siloxane chains, producing vinyl-terminated silicone polymers of specific molecular weights and viscosities. These polymers are fundamental precursors in addition-cure silicone formulations.[1]

  • Cross-linking Agent: As a cross-linker, DVTMD connects long polymer chains, transforming the liquid precursors into a solid, elastic gel. The precise control over cross-linking allows for the tailoring of mechanical properties like tensile strength and elongation.[2][5]

  • Biomedical Devices and Drug Delivery: The biocompatibility and non-toxic nature of silicone gels formulated with DVTMD make them suitable for biomedical applications.[3] These gels can be used as soft tissue simulants, in wound dressings, and as matrices for the controlled release of therapeutic agents.[6][7] Their tunable mechanical properties allow for the creation of materials ranging from extremely soft gels to highly stretchable elastomers.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard Silicone Elastomer Gel

This protocol describes the preparation of a standard silicone gel via a platinum-catalyzed addition cure reaction.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (V-PDMS) (e.g., DMS-V25, 14 kDa)

  • Hydride-terminated polydimethylsiloxane (H-PDMS) or a multi-Si-H functional PDMS crosslinker (e.g., DMS-H25)[5]

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst, e.g., SIP6830.3, 3.0 wt% Pt in xylene)[5]

  • Divinyltetramethyldisiloxane (DVTMD) (if used as a separate cross-linker or for ratio adjustment)

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Speed mixer or mechanical stirrer

  • Molds (e.g., aluminum or PTFE)

  • Vacuum oven

Procedure:

  • Component Preparation (Part A): In a clean container, weigh the desired amount of vinyl-terminated PDMS. Add the platinum-divinyltetramethyldisiloxane complex catalyst. A typical concentration is in the parts-per-million (ppm) range relative to the total polymer weight (e.g., 5-10 ppm Pt).[4] Mix thoroughly using a speed mixer or mechanical stirrer for 2-3 minutes until the catalyst is homogeneously dispersed.

  • Component Preparation (Part B): In a separate container, weigh the hydride-terminated PDMS (cross-linker). The amount should be calculated to achieve a specific molar ratio of Si-H groups to vinyl groups (e.g., 0.8 to 1.0).[4]

  • Mixing: Add Part B to Part A. For a 1:1 weight ratio system, simply combine equal weights of both parts.[4] Mix the components thoroughly for 2-5 minutes until a uniform mixture is achieved. If the viscosity is too high, a small amount of solvent can be added, though this will require a subsequent removal step.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any air bubbles introduced during mixing. Continue degassing until bubbling subsides.

  • Curing: Pour the degassed mixture into a mold. Place the mold in an oven and cure at a specified temperature and duration. A typical curing cycle is 100 °C for 24 hours.[5]

  • Post-Curing (Optional): After the initial cure, the gel can be post-cured at a higher temperature (e.g., 150 °C) for a few hours to ensure complete reaction and remove any volatile components.

  • Demolding: Allow the cured silicone gel to cool to room temperature before carefully removing it from the mold.

Protocol 2: Synthesis of Vinyl-Terminated PDMS Polymer

This protocol describes the synthesis of a vinyl-terminated PDMS polymer using DVTMD as an end-capping agent.[8]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • 1,3-Divinyltetramethyldisiloxane (DVTMD)

  • Sulfuric acid (H2SO4) (catalyst)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Two-necked round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask, combine D4 and DVTMD. The ratio of DVTMD to D4 will determine the final molecular weight of the polymer. For example, to target a degree of polymerization (Dp) of 100, use approximately 99.4 g of D4 and 2.5 g of DVTMD.[8]

  • Catalysis: While stirring, add the sulfuric acid catalyst (approximately 2 wt% of the total monomer weight).[8]

  • Polymerization: Stir the reaction mixture at room temperature for approximately 22 hours. Monitor the reaction progress by analyzing the solid content. The reaction is considered near completion when the solid content exceeds 85%.[8]

  • Neutralization: Once the desired polymerization is achieved, slowly add moist sodium bicarbonate to the flask to neutralize the sulfuric acid catalyst. Continue adding until effervescence ceases.

  • Drying: Add anhydrous sodium sulfate to the mixture to remove any traces of moisture.

  • Filtration: Filter the mixture to remove the salts (neutralized catalyst and drying agent). The resulting clear, viscous liquid is the vinyl-terminated PDMS polymer.

Data Presentation

Table 1: Mechanical Properties of Highly Stretchable Silicone Elastomers

This table summarizes the mechanical properties of silicone elastomers prepared with varying precursor lengths and Si-H to vinyl molar ratios (R).[5]

Sample NamePrecursor Polymers (PDMS)Si-H:Vinyl Ratio (R)Tensile Strain (%)Tensile Strength (MPa)Young's Modulus (MPa)
Ela_DMS-H11DMS-H11 (1 kDa)-710.240.37
Ela_DMS-H21DMS-H21 (6 kDa)-700.350.60
Ref_DMS-V25DMS-H21 & DMS-V22 (6 kDa)1.1510400.520.20
Ref_DMS-V25DMS-H21 & DMS-V22 (6 kDa)1.1018000.450.15
Ref_DMS-V25DMS-H21 & DMS-V22 (6 kDa)1.0524000.380.12
Ref_DMS-V25DMS-H25 & DMS-V25 (14 kDa)1.0528000.490.10

Table 2: Properties of Dry Silicone Gels for Sealing Applications

This table presents typical physical properties of a dry silicone gel formulated for mechanical stress applications.[4]

PropertyValue RangeTest Method/Conditions
Hardness100 - 300 gTA-XT2 texture analyzer
Shore Hardness26 - 53 Shore 000Converted from texture analysis
Stress Relaxation40% - 60%50% deformation of original size
Compression Set4% - 20%50% strain for 1000 hours at 70°C
Oil Bleed Out< 10%1.2 atm compression for 60 days at 60°C
Hydride to Vinyl Ratio0.8 - 1.0Formulation parameter

Visualizations

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product SiH Hydride-Functional Siloxane (R₃Si-H) Crosslink Cross-linked Silicone Network (R₃Si-CH₂-CH₂-SiR'₃) SiH->Crosslink Vinyl Vinyl-Functional Siloxane (R'₃Si-CH=CH₂) Vinyl->Crosslink Pt Platinum Catalyst (e.g., Karstedt's) Pt->Crosslink Catalyzes Reaction

Caption: Hydrosilylation mechanism for silicone gel cross-linking.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization A Part A: Vinyl-PDMS + Pt Catalyst Mix Mix Part A & B A->Mix B Part B: Hydride-PDMS (Cross-linker) B->Mix Degas Degas Mixture (Vacuum) Mix->Degas Pour Pour into Mold Degas->Pour Cure Cure (e.g., 100°C, 24h) Pour->Cure Demold Demold Gel Cure->Demold Analyze Mechanical & Chemical Analysis Demold->Analyze

Caption: Workflow for preparing and characterizing silicone gels.

Property_Relationships ChainLength Polymer Chain Length CrosslinkDensity Cross-link Density ChainLength->CrosslinkDensity - Elongation Elongation/ Stretchability ChainLength->Elongation + SiH_Vinyl_Ratio Si-H : Vinyl Ratio SiH_Vinyl_Ratio->CrosslinkDensity + Pt_Conc Catalyst Concentration CureRate Cure Rate Pt_Conc->CureRate + Hardness Hardness/ Modulus CrosslinkDensity->Hardness + CrosslinkDensity->Elongation - CureTime Cure Time CureRate->CureTime -

Caption: Key formulation factors influencing final gel properties.

References

Troubleshooting & Optimization

Preventing premature curing in Divinyl tetramethyldisiloxane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to premature curing in reactions involving Divinyl tetramethyldisiloxane (DVTMSD).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature curing or incomplete reaction in DVTMSD-based formulations?

A1: The most common issue is the inhibition or poisoning of the platinum catalyst used in the hydrosilylation reaction.[1][2][3][4] Certain chemical compounds can interfere with the catalyst's activity, leading to a partial or complete failure of the curing process.[1][2][3] This can manifest as a sticky or uncured surface in contact with contaminating materials.[2][4]

Q2: What are the common substances that can poison the platinum catalyst?

A2: A variety of substances can inhibit or poison platinum catalysts. Key inhibitors include compounds containing sulfur, amines, tin, and phosphorus.[1][2][3][5] It is crucial to ensure that the reaction environment, including mixing tools and substrates, is free from these contaminants.[1]

Q3: How does temperature affect the curing process?

A3: Temperature plays a significant role in the rate of hydrosilylation reactions. Elevated temperatures can accelerate the curing process, potentially leading to a shortened working time or "pot life".[6] Conversely, lower temperatures can slow down the reaction.[7][8] While some studies on vinyl polysiloxane impression materials show good dimensional stability across a range of temperatures, it is a critical parameter to control during your experiment.[9][10][11][12]

Q4: What is the role of an inhibitor in preventing premature curing?

A4: Inhibitors are chemical compounds intentionally added to platinum-catalyzed silicone formulations to control the reaction rate.[13][14][15] They temporarily deactivate the catalyst at room temperature, extending the working time and preventing premature gelation.[13][14][16] The inhibitory effect is typically overcome by applying heat, which allows the curing process to proceed as intended.[13][14]

Q5: How should this compound be properly stored to ensure its stability?

A5: To maintain its quality and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[17][18][19] It should be kept away from heat, sparks, open flames, and other ignition sources.[17][18][19] Proper storage is crucial to prevent contamination and unwanted reactions.

Troubleshooting Guides

Issue 1: The reaction mixture is curing too quickly.
Possible Cause Troubleshooting Step
Excessive Temperature Monitor and control the ambient and material temperature. If possible, cool the components before mixing.[7]
Insufficient Inhibitor Verify the concentration of the inhibitor in your formulation. The ratio of inhibitor to catalyst is critical for controlling the pot life.[13][14]
Reactive Impurities Ensure all reactants and solvents are of high purity and free from contaminants that could accelerate the reaction.[20][21]
Issue 2: The material fails to cure or remains tacky.
Possible Cause Troubleshooting Step
Catalyst Poisoning Identify and eliminate any sources of catalyst poisons in your workflow. This includes contaminated mixing utensils, substrates, or airborne contaminants.[1][2][3][4] A small-scale test with known clean components can help isolate the source of contamination.[3]
Incorrect Mix Ratio Ensure the precise and accurate mixing of all components according to the formulation's specifications. An incorrect ratio of the vinyl-functional siloxane, hydride-functional siloxane, and catalyst can lead to incomplete curing.[22]
Low Temperature If the reaction is designed to be heat-cured, verify that the curing temperature and time are adequate.[8]
Inactive Catalyst Confirm the activity of the platinum catalyst. Catalysts can lose activity over time or due to improper storage.

Data Presentation

Table 1: Common Platinum Catalyst Inhibitors/Poisons

Inhibitor/Poison Class Examples Common Sources
Sulfur Compounds Thiols, sulfides, sulfatesNatural rubber, latex gloves, some plasticizers, certain wood species[3][5]
Nitrogen Compounds Amines, amides, nitrilesEpoxy curing agents, certain adhesives, cleaning agents[2][5]
Tin Compounds Organotin catalystsCondensation-cure silicones, some PVC stabilizers[4][5]
Phosphorus Compounds Phosphines, phosphitesFlame retardants, some plasticizers
Other Unsaturated hydrocarbons, some metal saltsSolvents, fillers

Table 2: Common Hydrosilylation Inhibitors for Cure Control

Inhibitor Class Examples Mechanism of Action
Acetylenic Alcohols 2-methyl-3-butyn-2-ol, ethynylcyclohexanolForm a temporary, thermally reversible complex with the platinum catalyst.[13][14]
Maleates and Fumarates Diallyl maleate, diethyl fumarateForm relatively inert complexes with platinum at room temperature.[23]
Vinyl Siloxanes Tetramethyltetravinylcyclotetrasiloxane (TMTVS)Can act as a moderator, slowing the reaction by competing for catalyst sites.[23]

Experimental Protocols

Protocol: Screening for Catalyst Inhibition

This protocol provides a general method to test for potential catalyst inhibition from various sources in your laboratory environment.

1. Materials:

  • Your standard this compound formulation (Part A: vinyl siloxane and catalyst; Part B: hydride siloxane).
  • A known clean, non-inhibiting substrate (e.g., clean glass or metal).
  • The material to be tested for inhibition (e.g., a new type of mixing spatula, a substrate for molding, a pair of gloves).

2. Procedure:

  • Prepare a control sample by mixing your standard formulation in a known clean container and applying it to the known non-inhibiting substrate.
  • Prepare a test sample by following the same mixing procedure but bringing the uncured material into contact with the test material. For a solid substrate, apply the mixed silicone directly onto its surface. For a liquid or powder, mix a small, representative amount into the formulation.
  • Allow both the control and test samples to cure under your standard conditions (time and temperature).
  • Observe the curing progress. The control sample should cure as expected.
  • After the designated curing time, assess the state of the test sample. Check for any tackiness, gumminess, or lack of cure at the interface with the test material.

3. Interpretation of Results:

  • No Inhibition: The test sample cures at the same rate and to the same degree as the control sample.
  • Inhibition: The test sample exhibits slower curing, incomplete curing, or remains liquid at the interface with the test material compared to the control.

Mandatory Visualizations

TroubleshootingWorkflow Start Premature Curing Observed Check_Temp Is Reaction Temperature Within Specification? Start->Check_Temp Check_Inhibitor Is Inhibitor Concentration Correct? Check_Temp->Check_Inhibitor No Adjust_Temp Adjust Temperature Control Check_Temp->Adjust_Temp Yes Check_Contamination Potential Contamination? Check_Inhibitor->Check_Contamination No Adjust_Formulation Review and Adjust Inhibitor Level Check_Inhibitor->Adjust_Formulation Yes Isolate_Source Isolate and Remove Contamination Source Check_Contamination->Isolate_Source Yes Resolved Issue Resolved Check_Contamination->Resolved No Adjust_Temp->Resolved Adjust_Formulation->Resolved Isolate_Source->Resolved

Caption: Troubleshooting workflow for premature curing.

CatalystInhibition cluster_reaction Normal Hydrosilylation cluster_inhibition Catalyst Inhibition Catalyst Pt Catalyst Cured_Silicone Cured Silicone Network Catalyst->Cured_Silicone Catalyzes Inactive_Complex Inactive Pt-Inhibitor Complex Catalyst->Inactive_Complex Vinyl Vinyl Group (DVTMSD) Vinyl->Cured_Silicone Hydride Si-H Group Hydride->Cured_Silicone Inhibitor Inhibitor (e.g., Sulfur) Inhibitor->Inactive_Complex

Caption: Mechanism of platinum catalyst inhibition.

References

Optimizing catalyst concentration for Divinyl tetramethyldisiloxane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Divinyl tetramethyldisiloxane (DVTMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for DVTMS polymerization?

A1: The most prevalent catalysts for DVTMS polymerization, particularly through hydrosilylation, are platinum-based complexes. These include:

  • Karstedt's catalyst: A platinum(0) complex dissolved in 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS). It is known for its high reactivity.[1][2]

  • Speier's catalyst: A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.[1]

While platinum catalysts are common, other transition metals such as rhodium, ruthenium, palladium, nickel, iron, and iridium have also been used.[1] For other polymerization mechanisms, different initiators are employed:

  • Acid catalysts: Sulfuric acid can be used for the ring-opening polymerization to synthesize vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), which can then be polymerized.[3]

  • Radical initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide are used for free-radical polymerization of DVTMS.[4][5]

Q2: What is the typical catalyst concentration for DVTMS polymerization?

A2: The optimal catalyst concentration is highly dependent on the specific catalyst, desired reaction rate, and final polymer properties. For platinum-based catalysts, concentrations are typically in the parts-per-million (ppm) range. For instance, concentrations as low as 8-12 ppm of platinum have been reported for curing PDMS-based materials.[1] Commercially available Karstedt's catalyst solutions often have platinum concentrations ranging from 2.1-3.5% in solvents like xylene or vinyl-terminated PDMS.[6] Suppliers can provide a wide range of concentrations, from 500 ppm up to 300,000 ppm.[7]

Q3: How does catalyst concentration affect the polymerization process and the final product?

A3: Catalyst concentration directly influences several aspects of the polymerization:

  • Reaction Rate: Higher catalyst concentrations generally lead to faster reaction rates. However, excessively high concentrations can lead to an uncontrolled exotherm and may not be cost-effective.

  • Molecular Weight: For some polymerization types, higher temperatures, which can be a result of a fast reaction due to high catalyst concentration, may lead to a reduction in the molecular weight of the polymer.[5]

  • Crosslinking: In systems with crosslinkers, the catalyst concentration can affect the crosslink density, which in turn influences the mechanical properties of the final polymer network.

  • Side Reactions: While platinum catalysts are effective, they can sometimes exhibit low selectivity, and the concentration can play a role in the extent of side reactions.[1]

Troubleshooting Guide

Problem 1: Slow or incomplete polymerization.

Possible Cause Suggested Solution
Insufficient catalyst concentration Gradually increase the catalyst concentration in small increments. Refer to the quantitative data tables below for typical ranges.
Catalyst deactivation Ensure all reagents and glassware are free from impurities that can poison the catalyst (e.g., sulfur compounds, amines, tin compounds). Prepare fresh catalyst solutions if necessary. Rapid deactivation can sometimes lead to low conversion.[8]
Low reaction temperature Increase the reaction temperature. Note that this may affect the molecular weight of the polymer.[5]
Presence of inhibitors Ensure the monomer and other reagents are free from polymerization inhibitors. Purification of the monomer may be necessary.

Problem 2: Polymer has a low molecular weight.

Possible Cause Suggested Solution
High reaction temperature As mentioned, elevated temperatures can sometimes lead to lower molecular weight polymers.[5] Try reducing the reaction temperature.
High catalyst concentration An excessively high catalyst concentration can lead to a very rapid reaction and potentially lower molecular weights. Reduce the catalyst concentration.
Incorrect monomer to initiator/catalyst ratio For living or controlled polymerizations, the ratio of monomer to initiator is critical in determining the molecular weight. Re-evaluate and adjust this ratio.

Problem 3: Formation of gel or insoluble polymer.

Possible Cause Suggested Solution
Uncontrolled crosslinking This is common with divinyl monomers. Reduce the catalyst concentration to slow down the reaction and control the crosslinking process.
High monomer concentration Polymerizing at a lower monomer concentration (i.e., in a solvent) can help to delay the onset of gelation.
Reaction temperature is too high High temperatures can accelerate crosslinking. Lower the reaction temperature.

Quantitative Data

Table 1: Example Platinum Catalyst Concentrations in DVTMS Polymerization

CatalystPlatinum Concentration (ppm)Application/SystemReference
Platinum Complex12Two-stage cure of PDMS-based material[1]
Platinum Complex8Silicone composition with [Si-H]/[Si-CH=CH₂] ratio of 1.2[1]
Karstedt's Catalyst500 - 300,000General purpose for addition cure silicones[7]

Table 2: Commercial Karstedt's Catalyst Solutions

Product CodePlatinum ConcentrationSolventReference
SIP6831.22.1-2.4%Xylene[6]
SIP6830.23-3.5%Vinyl-terminated PDMS[6]

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation Polymerization of DVTMS with Karstedt's Catalyst

  • Preparation: Ensure all glassware is thoroughly dried. The DVTMS monomer and any comonomers or crosslinkers should be filtered to remove inhibitors.

  • Reaction Setup: In a nitrogen-purged reaction vessel equipped with a magnetic stirrer, add the DVTMS monomer and any other reactants (e.g., a hydrosilane crosslinker).

  • Catalyst Addition: Dilute the Karstedt's catalyst stock solution in a small amount of dry, inert solvent (e.g., toluene (B28343) or xylene). Add the desired amount of the diluted catalyst to the reaction mixture via a syringe.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the progress of the reaction by observing the increase in viscosity or by analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the Si-H peak around 2100-2260 cm⁻¹).

  • Termination: Once the desired level of polymerization is achieved, the reaction can be stopped by cooling and, if necessary, by adding a catalyst inhibitor.

  • Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Protocol 2: Synthesis of Vinyl-Terminated PDMS via Acid-Catalyzed Ring-Opening Polymerization

  • Reactant Charging: In a two-necked round-bottom flask, charge octamethylcyclotetrasiloxane (B44751) (D₄) and 1,3-divinyltetramethyldisiloxane (B1580860) (DVTMS) as an end-capper.[3]

  • Catalyst Addition: Add sulfuric acid (e.g., 2 wt%) as the catalyst.[3]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by analyzing the solid content.[3]

  • Neutralization: Once the desired solid content (e.g., >85%) is reached, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate until the effervescence ceases.[3]

  • Drying: Add anhydrous sodium sulfate (B86663) to remove traces of moisture.[3]

  • Filtration: Filter the mixture to remove the salts and obtain the vinyl-terminated PDMS polymer.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification reagent_prep Reagent Purification (Monomer, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup glassware_prep Glassware Drying glassware_prep->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition polymerization Polymerization (Temperature Control) catalyst_addition->polymerization monitoring Reaction Monitoring (Viscosity, FTIR) polymerization->monitoring termination Termination/Quenching monitoring->termination purification Polymer Purification (Precipitation) termination->purification characterization Characterization (GPC, NMR) purification->characterization catalyst_optimization cluster_increase cluster_decrease catalyst_conc Catalyst Concentration reaction_rate_inc Reaction Rate catalyst_conc->reaction_rate_inc Increases crosslink_density_inc Crosslink Density catalyst_conc->crosslink_density_inc Increases potential_exotherm_inc Potential for Exotherm catalyst_conc->potential_exotherm_inc Increases molecular_weight_dec Molecular Weight (Potentially) catalyst_conc->molecular_weight_dec May Decrease selectivity_dec Selectivity (Potentially) catalyst_conc->selectivity_dec May Decrease

References

Troubleshooting incomplete hydrosilylation with Divinyl tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrosilylation with Divinyltetramethyldisiloxane

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing hydrosilylation reactions involving divinyltetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of divinyltetramethyldisiloxane in hydrosilylation reactions?

A1: Divinyltetramethyldisiloxane (DVTMS) serves two main purposes in hydrosilylation. Firstly, it is a common ligand in the highly active and widely used Karstedt's catalyst, [Pt2(dvtms)3].[1] Secondly, it can be used as a reactant itself, acting as a divinyl crosslinking agent to create silicone polymers and networks when reacted with Si-H containing compounds.[2]

Q2: My hydrosilylation reaction is incomplete. What are the most common causes?

A2: Incomplete hydrosilylation can stem from several factors:

  • Catalyst Inactivity or Poisoning: The platinum catalyst is susceptible to poisoning by various functional groups (e.g., nitriles, thiols, amines) or impurities in the reactants or solvent.[3][4] Catalyst deactivation can also occur through the formation of colloidal platinum(0) particles, sometimes referred to as platinum black.[1][5]

  • Impure Reactants: Impurities in either the divinyltetramethyldisiloxane or the hydrosilane reactant can inhibit the catalyst.[4] Moisture can also lead to side reactions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reactant stoichiometry, or catalyst concentration can lead to a sluggish or stalled reaction.[2][6]

  • Side Reactions: Competing reactions such as alkene isomerization or dehydrogenative silylation can consume reactants and reduce the yield of the desired product.[1][2]

Q3: What are typical signs of catalyst poisoning or deactivation?

A3: Signs of catalyst issues include a sudden stop or significant slowdown of the reaction, which can be monitored by techniques like IR or Raman spectroscopy by observing the Si-H bond.[7][8] Visual inspection might reveal the formation of a black precipitate (platinum black), indicating catalyst agglomeration and deactivation.[5]

Q4: Can I reuse the platinum catalyst from my reaction?

A4: While homogeneous catalysts like Karstedt's are difficult to recover from the reaction mixture, some heterogeneous or supported platinum catalysts can be recycled. However, a decrease in activity is often observed after each cycle.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion

Question: My reaction shows very low or no conversion of the starting materials. How can I troubleshoot this?

Answer: A systematic approach is necessary to identify the root cause.

1. Verify Catalyst Activity:

  • Use Fresh Catalyst: Ensure your Karstedt's catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.

  • Increase Catalyst Loading: As a first step, a modest increase in catalyst concentration can sometimes overcome minor inhibition or low reactivity.

  • "Oxygen Effect": In some cases, a small amount of oxygen can help disrupt multinuclear platinum species that are inactive, thereby activating the catalyst.[9][10] However, this should be approached with caution as excess oxygen can also be detrimental.

2. Check Reactant Purity and Stoichiometry:

  • Purify Reactants: If impurities are suspected, consider purifying your divinyltetramethyldisiloxane and hydrosilane (e.g., by distillation) before use.

  • Ensure Anhydrous Conditions: The presence of water can lead to dehydrocoupling side reactions.[2] Ensure all reactants and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Stoichiometry: The ratio of Si-H to vinyl groups can influence the reaction outcome. An excess of the vinyl component can affect the final state of the platinum catalyst.[9]

3. Optimize Reaction Temperature:

  • Gradual Temperature Increase: Hydrosilylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, a gradual increase (e.g., to 60-80 °C) may be necessary.[4] Monitor the reaction closely, as higher temperatures can also promote side reactions.

G start Incomplete Hydrosilylation catalyst Check Catalyst start->catalyst reactants Check Reactants start->reactants conditions Check Conditions start->conditions fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst Degraded? increase_loading Increase Catalyst Loading catalyst->increase_loading Inhibited? purify Purify/Dry Reactants reactants->purify Impure? stoichiometry Verify Stoichiometry reactants->stoichiometry Incorrect Ratio? temperature Adjust Temperature conditions->temperature Too Low? success Reaction Proceeds fresh_catalyst->success increase_loading->success purify->success stoichiometry->success temperature->success

Caption: A workflow diagram for troubleshooting incomplete hydrosilylation.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are they and how can I minimize them?

Answer: Hydrosilylation can be accompanied by several side reactions.

1. Alkene Isomerization:

  • Problem: The platinum catalyst can catalyze the isomerization of the vinyl group in divinyltetramethyldisiloxane to an internal, less reactive alkene.[1][5] This is more likely if the hydrosilylation reaction itself is slow.[9]

  • Solution: Use a more reactive hydrosilane or adjust the reaction conditions (e.g., temperature) to favor the desired hydrosilylation pathway.

2. Dehydrogenative Silylation:

  • Problem: This side reaction results in the formation of a vinylsilane and H2 gas, consuming the reactants without forming the desired addition product.[1][2]

  • Solution: This is often catalyst-dependent. While common for some iron and cobalt catalysts, it is less prevalent with platinum catalysts.[5] Ensuring a clean reaction setup and pure reactants can help minimize this.

3. Dehydrocoupling:

  • Problem: In the presence of moisture, Si-H groups can react to form siloxanes (Si-O-Si bonds) and H2 gas.[2]

  • Solution: As mentioned previously, ensure all components of the reaction are thoroughly dried and the reaction is performed under an inert atmosphere.

G reactants Divinyltetramethyldisiloxane + Hydrosilane catalyst Pt Catalyst reactants->catalyst product Desired Product (β-addition) catalyst->product Hydrosilylation isomerization Alkene Isomerization catalyst->isomerization dehydrogenative Dehydrogenative Silylation catalyst->dehydrogenative

Caption: Main reaction and common side reactions in hydrosilylation.

Data Summary

ParameterIncomplete/Slow ReactionSuccessful ReactionReference
Catalyst Loading < 10 ppm Pt10 - 100 ppm Pt[1]
Reaction Temperature Room Temperature60 - 100 °C[2][4]
Inhibitors Present Yes (e.g., N, S, P compounds)No[3][4]
Atmosphere Air / MoistureInert (N2, Ar)[2]
Reactant Purity Technical GradeHigh Purity / Distilled[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation with Divinyltetramethyldisiloxane

This protocol describes a typical lab-scale hydrosilylation reaction.

Materials:

  • Divinyltetramethyldisiloxane (DVTMS)

  • Hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane)

  • Karstedt's catalyst (in xylene, typically ~2% Pt)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line.

Procedure:

  • Setup: Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas.

  • Charging Reactants: To the flask, add the hydrosilane (1 equivalent) and divinyltetramethyldisiloxane (0.5 equivalents for a 1:1 Si-H to vinyl ratio) dissolved in anhydrous toluene.

  • Inerting: Purge the system with inert gas for 10-15 minutes.

  • Catalyst Addition: While stirring, add the Karstedt's catalyst solution dropwise via syringe. The amount will depend on the desired Pt concentration (typically 10-20 ppm).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by:

    • FTIR/Raman Spectroscopy: Observe the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹).[7][8][11]

    • ¹H NMR Spectroscopy: Monitor the disappearance of the vinyl protons (5.6-6.1 ppm) and the Si-H proton (around 4.7 ppm).[2]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the Si-H peak), the product can be purified by removing the solvent under reduced pressure. Further purification to remove the catalyst may be achieved by treatment with activated carbon.

Protocol 2: Purification of Divinyltetramethyldisiloxane

If reactant purity is a concern, distillation can be employed.

Materials:

  • Crude Divinyltetramethyldisiloxane

  • Distillation apparatus (including a fractionating column for better separation)

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude DVTMS to the distillation flask along with a few boiling chips.

  • Distillation:

    • Begin heating the flask gently under reduced pressure.

    • Discard the initial low-boiling fraction.

    • Collect the main fraction at the appropriate boiling point and pressure (DVTMS boils at 139 °C at atmospheric pressure, but vacuum distillation is preferred to avoid high temperatures).

  • Storage: Store the purified DVTMS over molecular sieves under an inert atmosphere to keep it dry.

References

Technical Support Center: Controlling Silicone Resin Viscosity with Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silicone resins and using divinyltetramethyldisiloxane to control viscosity.

Troubleshooting Guides

Issue 1: Higher than Expected Viscosity After Adding Divinyltetramethyldisiloxane

Question: I added divinyltetramethyldisiloxane to my high-viscosity silicone resin, but the viscosity is much higher than I anticipated. What could be the cause?

Answer:

Several factors could contribute to an unexpectedly high viscosity after the addition of divinyltetramethyldisiloxane. Here are the most common causes and troubleshooting steps:

  • Incomplete Mixing: Divinyltetramethyldisiloxane needs to be thoroughly and homogeneously mixed with the silicone resin to achieve a uniform reduction in viscosity.

    • Solution: Ensure you are using an appropriate mixing technique (e.g., overhead stirrer, planetary mixer) for a sufficient duration to achieve a homogenous blend. For highly viscous resins, gentle heating during mixing can improve miscibility, but be cautious not to initiate premature curing.[1]

  • Incorrect Measurement: An inaccurate measurement of either the silicone resin or the divinyltetramethyldisiloxane can lead to a formulation with a higher concentration of the high-viscosity component than intended.

    • Solution: Double-check all measurements by weight using a calibrated balance. Volumetric measurements can be inaccurate due to temperature-induced density changes.

  • Premature Reaction: If your silicone system contains a catalyst, the divinyltetramethyldisiloxane may have started to react and cross-link with the resin, leading to an increase in molecular weight and viscosity.

    • Solution: Ensure that the mixing environment is free from catalytic promoters and that the temperature is kept below the activation temperature of your curing system. If you are using a platinum-catalyzed system, be aware of potential contaminants that can initiate the reaction.

Issue 2: Inconsistent Viscosity Between Batches

Question: I am observing significant variations in viscosity between different batches of my silicone resin formulation, even though I am following the same protocol. Why is this happening?

Answer:

Inconsistent viscosity between batches is a common issue that can often be traced back to subtle variations in the experimental conditions or materials.

  • Temperature Fluctuations: The viscosity of silicone resins is highly dependent on temperature.[1] Even small variations in ambient temperature can lead to noticeable differences in viscosity measurements.

    • Solution: Standardize the temperature at which you are mixing and measuring the viscosity of your formulations. Use a temperature-controlled water bath or environmental chamber for critical experiments.

  • Variability in Raw Materials: There can be batch-to-batch variations in the viscosity and reactivity of both the silicone resin and the divinyltetramethyldisiloxane.

    • Solution: Always request a certificate of analysis (CoA) for your raw materials to check for consistency. It is good practice to test a small sample of a new batch before using it in a large-scale experiment.

  • Moisture Contamination: The presence of moisture can affect the viscosity and curing characteristics of some silicone systems.

    • Solution: Store all silicone resins and divinyltetramethyldisiloxane in tightly sealed containers in a dry environment. Consider using a nitrogen blanket during mixing for moisture-sensitive formulations.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which divinyltetramethyldisiloxane reduces the viscosity of silicone resins?

Divinyltetramethyldisiloxane is a low-viscosity fluid that acts as a reactive diluent.[2] When mixed with a high-viscosity silicone resin, it physically reduces the overall viscosity of the blend by increasing the free volume between the polymer chains. As a reactive component, its vinyl groups can participate in the curing reaction, becoming part of the final polymer network.

2. How does the concentration of divinyltetramethyldisiloxane affect the final mechanical properties of the cured silicone?

The concentration of divinyltetramethyldisiloxane can have a significant impact on the mechanical properties of the cured silicone. As a chain-terminating agent, a higher concentration can lead to shorter polymer chains and a lower crosslink density, resulting in a softer, more flexible elastomer with lower tensile strength. Conversely, when used as a crosslinker in conjunction with hydride-functional silicones, it contributes to the network structure. It is crucial to optimize the concentration to achieve the desired balance of viscosity and final mechanical performance.

3. Can divinyltetramethyldisiloxane inhibit the cure of my silicone resin?

Divinyltetramethyldisiloxane itself is a reactive species and does not typically inhibit the curing of addition-cure (platinum-catalyzed) silicone systems. However, impurities in the divinyltetramethyldisiloxane or the silicone resin can act as inhibitors. Common inhibitors for platinum catalysts include sulfur, tin, and amine compounds. Always use high-purity reagents and ensure all mixing equipment is thoroughly cleaned to avoid contamination.

4. What is the typical shelf life of a silicone resin after adding divinyltetramethyldisiloxane?

The shelf life of the blend will depend on the specific silicone system and the storage conditions. If the system contains a catalyst, the pot life (working time) may be reduced after the addition of the reactive diluent. It is recommended to mix the components just before use. For uncatalyzed systems, the shelf life should be comparable to that of the original resin when stored in a cool, dry, and dark environment in a sealed container.

5. Are there any safety precautions I should take when working with divinyltetramethyldisiloxane?

Divinyltetramethyldisiloxane is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Data Presentation

The following table provides an illustrative example of the expected trend in viscosity reduction of a high-viscosity vinyl silicone resin upon the addition of varying concentrations of divinyltetramethyldisiloxane. Please note that these are representative values, and the actual viscosity will depend on the specific silicone resin used and the measurement conditions.

Concentration of Divinyltetramethyldisiloxane (wt%)Initial Viscosity of Silicone Resin (cP)Final Viscosity of Blend (cP)
050,00050,000
550,000~25,000
1050,000~12,000
1550,000~6,000
2050,000~3,000

Experimental Protocols

Protocol for Viscosity Measurement of Silicone Resins

This protocol outlines the general procedure for measuring the viscosity of silicone resins using a rotational viscometer.

  • Equipment and Materials:

    • Rotational viscometer with appropriate spindles

    • Temperature-controlled water bath or environmental chamber

    • Silicone resin sample

    • Divinyltetramethyldisiloxane (if applicable)

    • Beakers or sample containers

    • Mixing apparatus (e.g., overhead stirrer)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh the desired amounts of silicone resin and divinyltetramethyldisiloxane into a clean, dry beaker.

      • Mix the components thoroughly until a homogeneous blend is achieved.

    • Temperature Equilibration:

      • Place the sample in the temperature-controlled environment and allow it to equilibrate to the desired measurement temperature (typically 25 °C) for at least 1 hour.

    • Viscometer Setup:

      • Select a spindle and rotational speed appropriate for the expected viscosity range of the sample.

      • Calibrate the viscometer according to the manufacturer's instructions.

    • Measurement:

      • Immerse the spindle into the center of the sample, ensuring it is submerged to the indicated level and that there are no air bubbles trapped on the spindle surface.

      • Allow the reading to stabilize for at least 60 seconds before recording the viscosity value.

      • Take at least three independent readings and report the average viscosity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_data Data Analysis weigh_resin Weigh Silicone Resin mix Thorough Mixing weigh_resin->mix weigh_dvtm Weigh DVTMS weigh_dvtm->mix temp_equil Temperature Equilibration mix->temp_equil viscometer_setup Viscometer Setup temp_equil->viscometer_setup measure Take Reading viscometer_setup->measure record Record Viscosity measure->record analyze Analyze Results record->analyze

Caption: Experimental workflow for viscosity measurement.

signaling_pathway cluster_reactants Reactants cluster_process Curing Process cluster_product Product vinyl_silicone Vinyl-Terminated Silicone Resin catalyst Platinum Catalyst vinyl_silicone->catalyst dvtm Divinyltetramethyldisiloxane (Reactive Diluent) dvtm->catalyst hydride_siloxane Hydride-Functional Siloxane hydride_siloxane->catalyst cured_elastomer Crosslinked Silicone Elastomer catalyst->cured_elastomer Hydrosilylation

Caption: Hydrosilylation curing reaction of silicone resins.

logical_relationship start High Viscosity Silicone Resin add_dvtm Add Divinyltetramethyldisiloxane start->add_dvtm low_visc Low Viscosity Uncured Resin add_dvtm->low_visc Effective Mixing high_visc High Viscosity (Troubleshooting Required) add_dvtm->high_visc Ineffective Mixing/ Premature Reaction cure Curing Process low_visc->cure final_product Cured Silicone Elastomer cure->final_product No Inhibition incomplete_cure Incomplete Cure (Troubleshooting Required) cure->incomplete_cure Inhibition Present

Caption: Troubleshooting logic for viscosity control.

References

Managing moisture sensitivity of Divinyl tetramethyldisiloxane during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of Divinyl tetramethyldisiloxane (CAS No. 2627-95-4) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound, also known as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is an organosilicon compound with the formula O(SiMe₂CH=CH₂)₂.[1] It is widely used in the synthesis of silicone polymers, elastomers, and resins, serving as a key crosslinking agent or terminating agent in reactions like hydrosilylation.[2][3] Its moisture sensitivity stems from the reactivity of the siloxane bond (Si-O-Si), which can undergo hydrolysis in the presence of water. This reaction can lead to the formation of silanols and other undesirable byproducts, compromising the purity and reactivity of the material in subsequent experimental steps.[4][5]

Q2: How should I properly store this compound?

A2: To maintain its integrity, DVTMS should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] The storage area should be away from heat, sparks, open flames, and other ignition sources.[8][9] It is crucial to prevent exposure to moist air or water.[10] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[6]

Q3: What are the signs of moisture contamination in DVTMS?

A3: Visual inspection may not always reveal moisture contamination. However, signs can include a change in the liquid's clarity or the presence of particulate matter. The most definitive indicators of contamination are often seen during experiments, such as inconsistent reaction rates, lower yields, or the formation of unexpected side products. For definitive quantification of water content, analytical methods are required.

Q4: What happens chemically if DVTMS is contaminated with water?

A4: Water contamination leads to the hydrolysis of the siloxane bond in the DVTMS molecule. This reaction breaks the Si-O-Si linkage, forming vinyl-functional silanol (B1196071) species. These silanols can then undergo self-condensation to form larger siloxane oligomers or polymers, altering the material's properties and affecting its performance in controlled polymerization reactions.

Q5: How can I dry DVTMS if I suspect moisture contamination?

A5: While preventing contamination is the best approach, contaminated DVTMS can be dried using standard laboratory techniques for drying aprotic solvents. This may include distillation from a suitable drying agent (e.g., calcium hydride) under an inert atmosphere. The choice of method should be carefully considered based on the scale of the operation and the specific requirements of the subsequent experiment. Always perform such procedures with appropriate safety precautions in a well-ventilated fume hood.

Q6: What are the best practices for handling DVTMS during an experiment?

A6:

  • Inert Atmosphere: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to minimize exposure to ambient moisture.

  • Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use, typically by oven-drying and cooling under an inert gas stream.

  • Proper Dispensing: Use dry syringes or cannulas for transferring the liquid.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[8] Ensure adequate ventilation and ground all equipment to prevent static discharge.[6][9]

Q7: Which analytical techniques can confirm the moisture content in DVTMS?

A7: Several techniques can determine water content in chemical samples.[11]

  • Karl Fischer (KF) Titration: This is the most accurate and specific method for determining the water content of a substance.[12] It is based on a quantitative reaction of iodine with water.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a sample is heated. It can detect the evaporation of water and other volatiles, and can sometimes distinguish between free and bound water based on the temperature at which the weight loss occurs.[13][14]

  • Spectroscopic Methods: Techniques like infrared (IR) spectroscopy can detect the presence of water but are generally less quantitative than KF titration or TGA for this purpose.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or low reaction yields Moisture contamination of DVTMS, solvents, or other reagents. The vinyl groups may have been compromised or the reagent may have polymerized.Verify the dryness of all reagents and solvents. Handle DVTMS under a strict inert atmosphere. Use freshly opened bottles or re-purify the DVTMS if contamination is suspected.
Formation of unexpected byproducts (e.g., gels, precipitates) Hydrolysis of DVTMS has led to the formation of silanols, which have then condensed to form polysiloxanes.Implement rigorous anhydrous handling techniques. Ensure all reaction components are free from water. Analyze the byproduct to confirm its identity.
Cloudy appearance of the DVTMS liquid The reagent has been exposed to moisture, leading to hydrolysis and the formation of insoluble siloxane species.Do not use the reagent. If possible, purify by distillation under an inert atmosphere. Otherwise, procure a new, unopened bottle.
Inconsistent performance in polymerization The molar mass and reactivity of the DVTMS have been altered due to partial hydrolysis and condensation.Use Karl Fischer titration to quantify the water content of your DVTMS before use. Establish a strict upper limit for acceptable moisture content for your specific application.

Quantitative Data

The following table summarizes key properties of this compound.

PropertyValueReference(s)
CAS Number 2627-95-4[2][4]
Molecular Formula C₈H₁₈OSi₂[2][4]
Molecular Weight 186.4 g/mol [2][4]
Appearance Clear, colorless liquid[2][4]
Boiling Point 139 °C[1][4]
Melting Point -99 °C[15]
Density 0.809 g/mL at 25 °C[4][15]
Refractive Index n20/D 1.411[4][15]
Flash Point 21.7 °C - 24 °C (71.1 °F - 75.2 °F)[4]

Experimental Protocols

Protocol 1: Handling and Dispensing DVTMS under Inert Atmosphere

Objective: To safely transfer a precise volume of DVTMS while preventing exposure to atmospheric moisture.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Bottle of this compound

  • Dry nitrogen or argon source connected to a Schlenk line or manifold

  • Oven-dried and cooled syringes and needles

  • Standard PPE (gloves, safety goggles)

Methodology:

  • Prepare Glassware: Ensure the receiving flask is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Gas Purge: Puncture the septum of the receiving flask with a needle connected to the inert gas line and another needle to act as an outlet. Cycle between vacuum and backfilling with inert gas at least three times.

  • Prepare Reagent Bottle: The DVTMS bottle should ideally have a septum-sealed cap. If not, quickly replace the cap with one. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

  • Syringe Preparation: Purge a dry syringe with inert gas by drawing the gas into the syringe and expelling it three times.

  • Transfer: Puncture the septum on the DVTMS bottle with the purged syringe needle. Invert the bottle and slowly draw the desired volume of liquid into the syringe.

  • Dispense: Remove the syringe from the reagent bottle and quickly insert it through the septum of the receiving flask. Dispense the liquid into the flask.

  • Storage of Syringe: After use, the syringe should be cleaned immediately and thoroughly.

  • Resealing: Ensure the DVTMS bottle is stored under a positive pressure of inert gas or is tightly resealed immediately after use.

Protocol 2: Moisture Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of DVTMS.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent) for ketones and siloxanes

  • Dry, gas-tight syringe

  • DVTMS sample

  • Anhydrous methanol (B129727) or other suitable solvent for cleaning

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell by running a pre-titration to eliminate any ambient moisture until a stable, low drift rate is achieved.

  • Sample Preparation: In a dry environment (e.g., glovebox), draw a precise volume or weight of the DVTMS sample into a clean, dry, gas-tight syringe.

  • Sample Injection: Record the exact weight of the sample if using a balance. Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached, where all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the amount of sample injected. The result is typically expressed in parts per million (ppm) or percentage (%).

  • Cleaning: Clean the syringe immediately with anhydrous solvent.

  • Verification: Run a standard with a known water content to verify the accuracy of the instrument and reagents.

Visualizations

G cluster_storage Storage & Preparation cluster_handling Inert Atmosphere Handling cluster_qa Quality Check Store Store DVTMS in Sealed Container Purge Purge Flask with Inert Gas KF Optional: Test Aliquot with Karl Fischer Titration Store->KF Dry Oven-Dry & Cool Glassware Under N2/Ar Dry->Purge Transfer Transfer DVTMS with Dry Syringe Purge->Transfer React Add to Anhydrous Reaction Mixture Transfer->React KF->Purge If Passes

Caption: Experimental workflow for handling moisture-sensitive DVTMS.

G Problem Inconsistent Results or Unexpected Byproducts? CheckMoisture Suspect Moisture Contamination? Problem->CheckMoisture ReviewHandling Review Handling Protocol (Inert Atmosphere, Dry Glassware) CheckMoisture->ReviewHandling Yes CheckSolvents Check Purity/Dryness of Other Reagents/Solvents CheckMoisture->CheckSolvents No TestDVTMS Test DVTMS Water Content (e.g., Karl Fischer) ReviewHandling->TestDVTMS TestDVTMS->CheckSolvents Low H2O Purify Purify DVTMS (e.g., Distillation) TestDVTMS->Purify High H2O NewReagent Use New Batch of DVTMS TestDVTMS->NewReagent High H2O Success Problem Resolved Purify->Success NewReagent->Success

Caption: Troubleshooting decision tree for experiments involving DVTMS.

G DVTMS Divinyltetramethyldisiloxane (Si-O-Si linkage) Silanol 2 x Vinyl Dimethyl Silanol (Si-OH) DVTMS->Silanol Hydrolysis Water H₂O (Water) Water->Silanol Condensation Condensation Silanol->Condensation Condensation->Silanol Byproduct Polysiloxane Byproducts + H₂O Condensation->Byproduct

Caption: Simplified pathway of DVTMS hydrolysis and condensation.

References

Technical Support Center: Enhancing Elastomer Properties with Divinyl Tetramethyldisiloxane (DVS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Divinyl tetramethyldisiloxane (DVS) to improve the mechanical properties of elastomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of elastomers modified with DVS.

Issue Possible Causes Recommended Solutions
Incomplete Curing or Sticky Surface 1. Catalyst Inhibition: The platinum catalyst used in the hydrosilylation reaction is sensitive to certain compounds that can "poison" it, preventing a complete cure.[1][2] Common inhibitors include sulfur compounds (e.g., from latex gloves, certain clays), tin compounds (from condensation cure silicones), amines, and phosphines.[1][3][4] 2. Incorrect Stoichiometry: An improper ratio of vinyl groups (from DVS and vinyl-terminated polymers) to hydride groups (from the crosslinker) can lead to unreacted components. 3. Low Curing Temperature: The curing reaction may be too slow or incomplete at temperatures that are too low.[5]1. Avoid Contamination: Ensure all mixing containers, tools, and substrates are clean and free of inhibiting substances. Use non-latex gloves (e.g., nitrile). If catalyst poisoning is suspected, a barrier coating on the substrate may be necessary.[1] 2. Verify Stoichiometry: Carefully calculate and measure the required amounts of all components based on their equivalent weights. 3. Optimize Curing Temperature: Increase the curing temperature according to the manufacturer's recommendations or literature protocols to ensure a complete reaction.[5]
Presence of Bubbles in the Cured Elastomer 1. Trapped Air During Mixing: Vigorous mixing can introduce air into the viscous polymer mixture.[6][7] 2. Insufficient Degassing: Failure to remove trapped air before curing will result in bubbles in the final product.[6][7] 3. Moisture Contamination: Moisture can react with some components of the silicone system, releasing gas and causing bubbles.[6] 4. Premature Curing: If the material begins to cure before all air has escaped, bubbles will be trapped.[8]1. Controlled Mixing: Mix the components smoothly and avoid excessive agitation.[6] 2. Degassing: Use a vacuum chamber to degas the mixture before pouring it into the mold. Apply vacuum until the mixture rises and then collapses.[7] 3. Dry Environment: Work in a low-humidity environment and ensure all components and equipment are dry.[6] 4. Use of Inhibitors: In some cases, a small amount of a suitable inhibitor can be added to delay the onset of curing, allowing more time for air to escape.[9][10][11]
Poor Tear Strength 1. Low Crosslink Density: An insufficient amount of DVS or other crosslinking agents will result in a weakly crosslinked network.[12] 2. Inadequate Mixing: Poor dispersion of the crosslinker and other components can lead to areas of weakness in the material.[12] 3. Presence of Fillers: While some fillers can improve tear strength, improper selection or dispersion can have the opposite effect.[13]1. Increase Crosslinker Concentration: Incrementally increase the concentration of DVS to achieve a higher crosslink density.[12] 2. Ensure Homogeneous Mixing: Thoroughly mix all components to ensure a uniform distribution. 3. Optimize Filler System: If using fillers, ensure they are properly treated and dispersed. The type and amount of filler can significantly impact tear strength.[13]
Elastomer is Too Hard or Brittle 1. Excessive Crosslink Density: Too much DVS can lead to a very dense network, resulting in a hard and brittle material with low elongation.[14][15] 2. High Filler Loading: A high concentration of reinforcing fillers can significantly increase the hardness of the elastomer.1. Reduce Crosslinker Concentration: Decrease the amount of DVS to reduce the crosslink density. 2. Adjust Filler Content: Reduce the amount of reinforcing filler or switch to a different type of filler.
High Compression Set 1. Low Crosslink Density: A lower crosslink density can lead to a higher compression set as the polymer chains are less constrained and more prone to permanent deformation.[14][15][16] 2. Incomplete Curing: An incomplete cure will result in a network that is not fully formed and thus has poor elastic recovery. 3. Presence of Unreacted Species: Unreacted polymer chains or crosslinkers can act as plasticizers, increasing the compression set.1. Increase Crosslink Density: A higher crosslink density generally improves compression set resistance.[14][15][16] 2. Ensure Complete Curing: Verify that the curing time and temperature are sufficient for a complete reaction. Post-curing at an elevated temperature can sometimes help to complete the crosslinking process.[15] 3. Optimize Formulation: Ensure the stoichiometry is correct to minimize unreacted components.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DVS) in elastomers?

A1: this compound (DVS) primarily acts as a crosslinking agent and a chain extender in the synthesis of silicone elastomers. Its two vinyl end groups can react with Si-H groups on other polymer chains in the presence of a platinum catalyst (hydrosilylation reaction), forming a three-dimensional network.[17][18][19] This network structure is what gives the elastomer its solid, elastic properties. The concentration of DVS directly influences the crosslink density, which in turn affects the mechanical properties of the final material.

Q2: How does the concentration of DVS affect the mechanical properties of the elastomer?

A2: The concentration of DVS has a significant impact on the mechanical properties of the elastomer:

  • Tensile Strength and Hardness: Generally, increasing the DVS concentration leads to a higher crosslink density, which in turn increases the tensile strength and hardness of the elastomer up to a certain point.[20] Beyond an optimal concentration, the material can become too brittle, leading to a decrease in tensile strength.

  • Elongation at Break: Conversely, as the DVS concentration and crosslink density increase, the elastomer becomes less flexible, and the elongation at break decreases.

  • Tear Strength: The effect on tear strength can be more complex. While a certain level of crosslinking is necessary for good tear strength, an excessively high crosslink density can make the material more prone to tearing.[12]

Q3: What are the key parameters to control during the hydrosilylation curing process?

A3: The key parameters to control are:

  • Stoichiometry: The molar ratio of Si-H groups to vinyl groups is crucial. A 1:1 ratio is often targeted for optimal properties, but this can be varied to achieve specific characteristics.

  • Catalyst Concentration: The amount of platinum catalyst needs to be sufficient to drive the reaction to completion in a reasonable time but not so high as to cause premature curing.

  • Temperature: The curing temperature affects the reaction rate. Higher temperatures lead to faster curing but can also reduce the working time (pot life) of the mixture.[5]

  • Inhibitors: Inhibitors can be used to control the pot life and prevent premature curing, especially in two-part systems.[9][10][11]

Q4: Can DVS be used with other types of elastomers besides silicones?

A4: The primary application of DVS is in addition-cure silicone elastomers due to the specific reactivity of its vinyl groups with Si-H groups in the presence of a platinum catalyst. Its use in other elastomer systems would depend on the specific chemistry and the presence of compatible reactive groups.

Quantitative Data on Mechanical Properties

The following tables summarize the typical effects of varying the concentration of a crosslinking agent like DVS on the mechanical properties of a polydimethylsiloxane (B3030410) (PDMS) elastomer. The exact values can vary depending on the specific base polymer, catalyst, and curing conditions.

Table 1: Effect of Crosslinker Concentration on Tensile Properties and Hardness

Crosslinker Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Low (e.g., 5.7%)3.9>200~30
Medium (e.g., 10%)7.5~150~45
High (e.g., 14.3%)10.8<100~60

Note: Data synthesized from trends described in literature.[21][22][23]

Table 2: Effect of Crosslink Density on Compression Set and Tear Strength

Crosslink DensityCompression Set (%) (22h @ 177°C)Tear Strength (kN/m)
LowHigh (>40%)Low
MediumModerate (20-40%)Moderate
HighLow (<20%)Can decrease if too brittle

Note: General trends based on principles of elastomer crosslinking.[12][14][15]

Experimental Protocols

1. Preparation of a DVS-Crosslinked PDMS Elastomer

  • Materials:

    • Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., DMS-V21, viscosity 100 cSt)

    • This compound (DVS)

    • Hydride-terminated crosslinker (e.g., HMS-301)

    • Platinum catalyst (e.g., Karstedt's catalyst)

    • Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)

    • Toluene (or other suitable solvent)

  • Procedure:

    • In a clean, dry container, dissolve the vinyl-terminated PDMS and a specific amount of DVS in a minimal amount of toluene.

    • Add the platinum catalyst to the mixture and stir thoroughly. The amount of catalyst is typically in the ppm range relative to the total polymer weight.

    • If used, add the inhibitor and mix.

    • In a separate container, dissolve the hydride-terminated crosslinker in toluene.

    • Add the crosslinker solution to the PDMS/DVS/catalyst mixture and mix vigorously but carefully to avoid introducing excessive air bubbles. The amount of crosslinker should be calculated to achieve the desired stoichiometric ratio of Si-H to vinyl groups.

    • Degas the mixture in a vacuum chamber until bubbling subsides.

    • Pour the degassed mixture into a mold.

    • Cure the elastomer in an oven at a specified temperature (e.g., 80-150°C) for a specific time (e.g., 1-4 hours).

    • Allow the cured elastomer to cool to room temperature before demolding.

    • For some applications, a post-curing step (e.g., several hours at a higher temperature) may be performed to ensure complete reaction and remove any volatile byproducts.

2. Measurement of Mechanical Properties

  • Tensile Strength and Elongation at Break (ASTM D412):

    • Cut dumbbell-shaped specimens from the cured elastomer sheet using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensometer).

    • Apply a tensile load at a constant rate of extension until the specimen breaks.

    • Record the force at break and the elongation at break.

    • Calculate the tensile strength by dividing the force at break by the original cross-sectional area.

    • Calculate the elongation at break as the percentage increase in length from the original gauge length.

  • Tear Strength (ASTM D624):

    • Cut specimens of a specified shape (e.g., crescent, angle) from the cured elastomer sheet.

    • Make a small nick in the specimen as required by the specific test method.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to propagate the tear.

    • Record the maximum force required to tear the specimen.

    • Calculate the tear strength by dividing the maximum force by the thickness of the specimen.

  • Hardness (ASTM D2240):

    • Use a durometer (Shore A scale for elastomers).

    • Place the elastomer sample on a flat, hard surface.

    • Press the durometer indenter firmly into the sample, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value from the durometer scale within one second of firm contact.

    • Take multiple readings at different locations on the sample and average the results.

  • Compression Set (ASTM D395, Method B):

    • Cut cylindrical specimens of a specified diameter and thickness.

    • Measure the initial thickness of the specimen.

    • Place the specimen between the plates of a compression device and compress it to a specified percentage of its original height (typically 25%).

    • Place the entire device in an oven at a specified temperature (e.g., 177°C) for a specified time (e.g., 22 hours).

    • Remove the device from the oven and release the specimen.

    • Allow the specimen to cool at room temperature for 30 minutes.

    • Measure the final thickness of the specimen.

    • Calculate the compression set as a percentage of the original deflection.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_curing Curing cluster_characterization Characterization A 1. Mix Vinyl-Terminated PDMS and DVS B 2. Add Platinum Catalyst A->B C 3. Add Hydride Crosslinker B->C D 4. Degas Mixture C->D E 5. Pour into Mold D->E F 6. Cure at Elevated Temperature E->F G 7. Demold Elastomer F->G H 8. Mechanical Testing G->H I - Tensile Strength (ASTM D412) J - Tear Strength (ASTM D624) K - Hardness (ASTM D2240) L - Compression Set (ASTM D395) logical_relationship cluster_input Input Variable cluster_properties Mechanical Properties DVS DVS Concentration TS Tensile Strength & Hardness DVS->TS Increases (to a point) EB Elongation at Break DVS->EB Decreases CS Compression Set Resistance DVS->CS Increases Tear Tear Strength DVS->Tear Complex Effect

References

Side reactions of Divinyl tetramethyldisiloxane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Divinyltetramethyldisiloxane (DVTMS). The information is designed to help you understand and mitigate common side reactions encountered during its use, particularly in hydrosilyation processes.

Frequently Asked Questions (FAQs)

Q1: What is Divinyltetramethyldisiloxane (DVTMS) and what are its primary applications?

Divinyltetramethyldisiloxane (DVTMS) is an organosilicon compound with the chemical formula C8H18OSi2. It is a colorless liquid widely used as a key building block in the synthesis of silicone polymers and elastomers. Its reactive vinyl groups are crucial for crosslinking and forming polymer networks. Primary applications include its use as an end-capping agent in the production of vinyl silicone fluids and rubbers, and as a crosslinker in addition-cure silicone formulations for electronics encapsulation and medical devices.

Q2: What are the most common side reactions observed when using DVTMS in hydrosilylation?

The most prevalent side reactions during the hydrosilylation of DVTMS are:

  • Dehydrogenative Silylation: This reaction competes with hydrosilylation and results in the formation of a vinylsilane and the release of hydrogen gas. It is particularly favored by certain catalysts, such as nickel and cobalt complexes.

  • Alkene Isomerization: Platinum catalysts, while efficient for hydrosilylation, can also promote the isomerization of the vinyl groups in DVTMS to internal, less reactive alkenes. This reduces the yield of the desired hydrosilylation product.

  • Oligomerization/Polymerization: Under certain conditions, uncontrolled polymerization of the vinyl groups can occur, leading to undesired high molecular weight byproducts.

Q3: How does the choice of catalyst influence the reaction outcome?

The catalyst plays a critical role in determining the selectivity of the reaction.

  • Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst) are highly active for hydrosilylation but can also promote alkene isomerization as a side reaction.[1]

  • Nickel and Cobalt complexes often favor dehydrogenative silylation over hydrosilylation.[2]

  • Manganese-based catalysts have been shown to selectively promote dehydrogenative silylation.[3][4][5]

Therefore, for achieving high yields of the hydrosilylation product, platinum-based catalysts are generally preferred, but careful control of reaction conditions is necessary to minimize isomerization.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Hydrosilylation Product and Presence of Unsaturated Byproducts.

Possible Cause: This issue is often due to competing side reactions, primarily dehydrogenative silylation or alkene isomerization.

Troubleshooting Steps:

  • Catalyst Selection:

    • If you are using a nickel or cobalt catalyst and observing significant amounts of vinylsilane byproducts, consider switching to a platinum-based catalyst like Karstedt's catalyst, which is more selective for hydrosilylation.[2]

  • Temperature Control:

    • Hydrosilylation is often exothermic. High temperatures can favor side reactions. Try running the reaction at a lower temperature. For instance, some platinum-catalyzed hydrosilylations can proceed efficiently at temperatures as low as 45-60°C with high selectivity.[6]

  • Solvent Effects:

    • The choice of solvent can influence reaction rates and selectivity. While many hydrosilylations are run neat, using a non-polar, aprotic solvent can sometimes help to control the reaction temperature and minimize side reactions. Ensure the solvent is dry, as protic impurities can react with the silane.[1]

  • Monitor Reactant Purity:

    • Impurities in DVTMS or the hydrosilane can interfere with the catalyst and lead to side reactions. Ensure your starting materials are of high purity.

Issue 2: Formation of Internal Alkenes Detected by NMR or GC-MS.

Possible Cause: This is a clear indication of alkene isomerization, a common side reaction with platinum catalysts.

Troubleshooting Steps:

  • Optimize Catalyst Concentration:

    • Use the lowest effective concentration of the platinum catalyst. Higher catalyst loadings can increase the rate of isomerization.

  • Control Reaction Time:

    • Monitor the reaction progress closely (e.g., by GC or NMR) and stop the reaction as soon as the starting materials are consumed. Prolonged reaction times can lead to increased isomerization of the product.

  • Consider a Different Platinum Catalyst:

    • While Karstedt's catalyst is common, other platinum catalysts with different ligands might offer better selectivity. Ligand design can influence the catalyst's propensity for isomerization.

Quantitative Data Summary

The following table summarizes the effect of different catalysts on the reaction of DVTMS with a hydrosilane at 90°C.

CatalystPredominant Reaction PathwayHydrosilylation ProductDehydrogenative Silylation (DS) ProductReference
Nickel(II) acetylacetonateDehydrogenative SilylationMinorMajor[2]
Cobalt(II) acetylacetonateMixedMajorMinor[2]
Karstedt's Catalyst (Platinum)HydrosilylationMajorMinor (Isomerization can be a competing side reaction)[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Platinum-Catalyzed Hydrosilylation of DVTMS

This protocol provides a general guideline for performing a hydrosilylation reaction with DVTMS while minimizing common side reactions.

Materials:

  • Divinyltetramethyldisiloxane (DVTMS), high purity

  • Hydrosilane (e.g., tetramethyldisiloxane), high purity

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution (e.g., 2% Pt in xylene)

  • Anhydrous, inert solvent (e.g., toluene), optional

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere.

  • Charging Reactants: To the flask, add DVTMS and the hydrosilane in the desired stoichiometric ratio (typically a 1:1 or slight excess of the Si-H component). If using a solvent, add it at this stage.

  • Temperature Control: Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (start with a lower temperature, e.g., 40-50°C).

  • Catalyst Addition: While stirring, inject a catalytic amount of Karstedt's catalyst solution through the septum. The optimal amount should be determined empirically but is typically in the range of 5-20 ppm of platinum relative to the reactants.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the vinyl and Si-H signals and the appearance of the product signals.

  • Work-up: Once the reaction is complete, the product can often be used without further purification. If necessary, the catalyst can be removed by passing the reaction mixture through a short plug of silica (B1680970) gel or activated carbon. Volatile components can be removed under reduced pressure.

Protocol 2: Analysis of Reaction Mixture by ¹H NMR Spectroscopy

Purpose: To quantify the conversion of starting materials and the formation of the hydrosilylation product and potential byproducts.

Procedure:

  • Sample Preparation: Dissolve a known amount of the reaction mixture aliquot in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Key signals to monitor include:

    • DVTMS vinyl protons: ~5.7-6.2 ppm (multiplet)

    • Hydrosilane Si-H proton: ~4.7 ppm (septet or multiplet)

    • Hydrosilylation product (anti-Markovnikov): New signals in the aliphatic region, typically ~0.4-1.0 ppm.

    • Isomerized alkene protons: Signals in the olefinic region, but with different chemical shifts and coupling patterns compared to the starting vinyl groups.

  • Quantification: Integrate the characteristic peaks of the starting materials and products. The ratio of the integrals, normalized by the number of protons, can be used to determine the relative amounts of each species and calculate the reaction conversion and selectivity.[1][7][8]

Visualizing Reaction Pathways and Workflows

Hydrosilylation_Pathway cluster_reactants Reactants DVTMS Divinyltetramethyldisiloxane (DVTMS) Reaction_Mixture Reaction Mixture DVTMS->Reaction_Mixture Hydrosilane Hydrosilane (R3SiH) Hydrosilane->Reaction_Mixture Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Reaction_Mixture Initiates Reaction Desired_Product Hydrosilylation Product Reaction_Mixture->Desired_Product Desired Pathway Isomerization_Product Isomerization Byproduct Reaction_Mixture->Isomerization_Product Side Reaction (Favored by Pt at high temp) DS_Product Dehydrogenative Silylation Byproduct Reaction_Mixture->DS_Product Side Reaction (Favored by Ni, Co catalysts)

Caption: Main and side reaction pathways in the hydrosilylation of DVTMS.

Troubleshooting_Workflow Start Low Yield of Hydrosilylation Product Check_Byproducts Analyze Byproducts (NMR, GC-MS) Start->Check_Byproducts Isomerization_Detected Isomerization Byproducts Present? Check_Byproducts->Isomerization_Detected DS_Detected Dehydrogenative Silylation Byproducts Present? Check_Byproducts->DS_Detected Isomerization_Detected->DS_Detected No Lower_Temp Lower Reaction Temperature Isomerization_Detected->Lower_Temp Yes Change_Catalyst Switch to Platinum Catalyst DS_Detected->Change_Catalyst Yes End Improved Yield DS_Detected->End No (Check other parameters) Optimize_Catalyst_Conc Optimize Catalyst Concentration Lower_Temp->Optimize_Catalyst_Conc Optimize_Catalyst_Conc->End Change_Catalyst->End

Caption: Troubleshooting workflow for low hydrosilylation yield.

References

Technical Support Center: Purification of Divinyl Tetramethyldisiloxane (DVTMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of divinyl tetramethyldisiloxane (DVTMS) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound (DVTMS)?

A1: The impurities present in crude DVTMS are highly dependent on the synthesis method employed.

  • From Hydrosilylation of Acetylene with Tetramethyldisiloxane:

    • Unreacted Starting Materials: Tetramethyldisiloxane.

    • Byproducts: Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4), and redistribution products.[1][2] Side reactions such as dehydrogenative silylation, hydrogenation, and isomerization of olefins can also lead to impurities.

    • Catalyst Residues: Residual platinum-based catalysts (e.g., Karstedt's catalyst).[3][4][5][6]

  • From Hydrolysis of Vinyldimethylchlorosilane or Vinyldimethylethoxysilane:

    • Unreacted Starting Materials: Vinyldimethylchlorosilane or vinyldimethylethoxysilane.

    • Byproducts of Hydrolysis: Linear and cyclic siloxanes of varying chain lengths, and products of incomplete hydrolysis. The use of catalysts like sodium hydroxide (B78521) in hydrolysis can lead to a greater number of byproducts.[7]

    • Residual Solvents: Solvents used during the synthesis and workup.

Q2: What is the primary method for purifying crude DVTMS?

A2: The most common and effective method for the purification of DVTMS is fractional vacuum distillation (also referred to as rectification).[7][8] This technique is suitable for separating DVTMS from impurities with different boiling points.

Q3: Why is vacuum distillation recommended for DVTMS purification?

A3: Vacuum distillation is recommended to lower the boiling point of DVTMS and other components in the crude mixture. This is crucial for preventing thermal degradation of the vinyl groups in the DVTMS molecule at elevated temperatures.

Q4: Can other purification techniques be used for DVTMS?

A4: Yes, other techniques can be used, often in conjunction with distillation:

  • Adsorbent Treatment: Passing the crude or distilled DVTMS through a bed of adsorbents like activated carbon, silica (B1680970) gel, or specialized ion-exchange resins can be effective for removing residual platinum catalysts and other polar impurities.[9]

  • Chemical Treatment: Acidic or basic washes can be employed to neutralize and remove certain catalytic residues or byproducts. For instance, treatment with aqua regia has been studied for leaching platinum from silicones.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of DVTMS.

Problem Possible Causes Recommended Solutions
Cloudy or Hazy Distillate 1. "Puking" or "Bumping": The boiling of the crude mixture is too vigorous, causing non-volatile impurities or droplets of the crude liquid to be carried over with the vapor into the condenser.[10][11][12] 2. Presence of Water: Residual water from the synthesis or workup can co-distill or form an azeotrope, leading to cloudiness. 3. High Concentration of Fusel Oils or Other High-Boiling Impurities: These can sometimes carry over, especially towards the end of the distillation of a fraction.[13]1. Reduce Heating Rate: Lower the temperature of the heating mantle to ensure smooth boiling. Ensure Proper Stirring: Use a magnetic stir bar to promote even heating and prevent bumping. Check for Proper Column Packing: Ensure the fractional distillation column is packed correctly to prevent channeling of vapor. 2. Dry the Crude Product: Before distillation, dry the crude DVTMS with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and filter. 3. Improve Fractional Distillation Efficiency: Use a longer fractionating column or one with a more efficient packing material to achieve better separation. Discard the initial and final portions of the distillate fraction.
Low Purity of DVTMS after Distillation 1. Inefficient Fractional Distillation: The boiling points of the impurities are too close to that of DVTMS for effective separation with the current setup.[14] 2. Thermal Decomposition: The distillation temperature is too high, causing the DVTMS to decompose, potentially forming new impurities. 3. Contamination from the System: Leaks in the distillation apparatus can introduce air or moisture. Residual contaminants in the glassware can also be a source.1. Increase the Number of Theoretical Plates: Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). Optimize the Reflux Ratio: Increase the reflux ratio to improve separation. Perform a Second Distillation: Re-distill the collected DVTMS fraction for higher purity. 2. Reduce the Distillation Pressure: Use a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition. 3. Check for Leaks: Ensure all joints in the distillation setup are properly sealed. Thoroughly Clean Glassware: Ensure all glassware is clean and dry before use.
Persistent Platinum Catalyst Contamination 1. Ineffective Distillation for Catalyst Removal: Platinum catalysts are often non-volatile and remain in the distillation residue, but fine particles can be carried over. 2. Formation of Soluble Platinum Complexes: The catalyst may form complexes that are slightly volatile or soluble in the DVTMS.1. Adsorbent Filtration: Pass the DVTMS (before or after distillation) through a plug of activated carbon, silica gel, or a specialized catalyst scavenging resin.[9] 2. Chemical Treatment: Investigate the use of acidic washes (e.g., dilute hydrochloric acid or aqua regia) to extract the platinum, followed by a water wash and drying before the final distillation.[3][5] Note that acidic conditions can promote hydrolysis of siloxanes.

Experimental Protocols

Fractional Vacuum Distillation of DVTMS

Objective: To purify crude DVTMS by separating it from lower and higher boiling point impurities.

Materials:

  • Crude DVTMS

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (vacuum pump or water aspirator)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude DVTMS and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (typically in the range of 10-50 mmHg), begin heating the flask with the heating mantle and start the stirrer.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

  • As the temperature approaches the expected boiling point of DVTMS at the applied pressure, change to a clean receiving flask to collect the main fraction.

  • Collect the DVTMS fraction over a narrow temperature range.

  • Once the temperature begins to rise significantly above the boiling point of DVTMS or the distillation rate slows considerably, stop collecting the main fraction.

  • Turn off the heat and allow the system to cool down before slowly releasing the vacuum.

Quantitative Data:

ParameterValue
Boiling Point of DVTMS 139 °C at 760 mmHg[8][15]
Typical Vacuum Pressure 10 - 50 mmHg
Expected Purity Post-Distillation >98% (GC analysis)[16][17]
GC-MS Analysis of DVTMS Purity

Objective: To determine the purity of DVTMS and identify any impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for siloxane analysis (e.g., a low-bleed "1-type" or "5-type" column)[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DVTMS sample in a suitable solvent (e.g., methylene (B1212753) chloride or hexane).

  • Instrument Setup:

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a final temperature of around 300-330 °C. A typical ramp rate is 15 °C/min.[1]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).[18]

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity of DVTMS can be calculated based on the relative peak areas.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Purification_Workflow Crude_DVTMS Crude DVTMS Pre_Treatment Optional Pre-treatment (e.g., Adsorbent for Catalyst Removal) Crude_DVTMS->Pre_Treatment Distillation Fractional Vacuum Distillation Crude_DVTMS->Distillation Direct Distillation Pre_Treatment->Distillation Low_Boiling Low-Boiling Impurities Distillation->Low_Boiling Fraction 1 High_Boiling High-Boiling Residue (incl. Catalysts) Distillation->High_Boiling Residue Purified_DVTMS Purified DVTMS Distillation->Purified_DVTMS Main Fraction Analysis Purity Analysis (GC-MS) Purified_DVTMS->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Distillate Quality Issue Is_Cloudy Is the distillate cloudy? Start->Is_Cloudy Check_Boiling Check for bumping/ Reduce heating rate Is_Cloudy->Check_Boiling Yes Low_Purity Is purity low by GC-MS? Is_Cloudy->Low_Purity No Dry_Crude Dry crude product before distillation Check_Boiling->Dry_Crude Dry_Crude->Low_Purity Improve_Distillation Improve distillation efficiency (longer column, higher reflux) Low_Purity->Improve_Distillation Yes Catalyst_Present Is catalyst present? Low_Purity->Catalyst_Present No Check_Decomposition Check for decomposition (lower pressure/temperature) Improve_Distillation->Check_Decomposition Check_Decomposition->Catalyst_Present Adsorbent_Treatment Use adsorbent treatment (Activated Carbon, Silica Gel) Catalyst_Present->Adsorbent_Treatment Yes Solution Pure DVTMS Catalyst_Present->Solution No Chemical_Wash Consider acidic wash (use with caution) Adsorbent_Treatment->Chemical_Wash Chemical_Wash->Solution

Caption: Troubleshooting decision tree for DVTMS purification issues.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Divinyl Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Divinyl tetramethyldisiloxane (DVTMS) to improve the thermal stability of polymers. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and supporting data.

Troubleshooting Guides

This section addresses specific problems that may arise during the incorporation of DVTMS into polymer systems and subsequent thermal analysis.

Issue Potential Cause Recommended Solution
Incomplete or Slow Curing of the Polymer Cure Inhibition: The platinum catalyst used in the hydrosilyation reaction is sensitive to certain chemical compounds.[1][2][3] Contaminants such as sulfur, amines, tin compounds, and certain rubbers can "poison" the catalyst, preventing a complete cure.[1][2][3]Material Purity: Ensure all glassware and reagents are scrupulously clean. Avoid using latex gloves, as they can contain sulfur. Use nitrile gloves instead. Substrate Compatibility: If applying a coating to a substrate, be aware that the substrate itself may contain inhibitors. A barrier coat may be necessary. Catalyst Level: In some cases, a slightly higher catalyst concentration can overcome minor inhibition, but this should be tested empirically.
Poor Dispersion of DVTMS in the Polymer Matrix Incompatibility: DVTMS, being a siloxane, may have limited miscibility with highly polar polymers, leading to phase separation.Solvent Selection: Use a co-solvent that is compatible with both the polymer and DVTMS to create a homogeneous reaction mixture. Ensure the solvent is thoroughly removed after curing. Mixing Technique: Employ high-shear mixing or sonication to improve the dispersion of DVTMS before initiating the curing reaction.
Unexpectedly Low Thermal Stability Improvement Insufficient Crosslinking: The concentration of DVTMS or the hydrosilane crosslinker may be too low to form a dense enough crosslinked network to significantly enhance thermal stability.Optimize Stoichiometry: The molar ratio of vinyl groups (from DVTMS and potentially the polymer) to Si-H groups is critical. A 1:1 ratio is often targeted, but slight adjustments may be necessary depending on the specific polymer system. Reaction Conditions: Ensure the curing temperature and time are sufficient for the hydrosilylation reaction to go to completion. Monitor the disappearance of the Si-H peak (around 2100-2200 cm⁻¹) using FTIR spectroscopy.
Brittle Final Polymer Excessive Crosslinking: Too high a concentration of DVTMS can lead to a very high crosslink density, resulting in a brittle material with reduced flexibility.Reduce DVTMS Concentration: Systematically decrease the amount of DVTMS in your formulation to find the optimal balance between thermal stability and mechanical properties. Incorporate Flexibility: Consider using a longer-chain divinylsiloxane in conjunction with DVTMS to introduce more flexibility into the crosslinked network.
Inconsistent TGA Results Sample Preparation: Inhomogeneous dispersion of DVTMS or variations in sample size and form can lead to inconsistent thermogravimetric analysis (TGA) results.Standardize Sample Preparation: Ensure samples for TGA are taken from a well-mixed batch. Use a consistent sample mass and form (e.g., powder, thin film) for all analyses. Controlled TGA Conditions: Use a consistent heating rate and atmosphere (e.g., nitrogen or air) for all experiments to ensure comparability of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DVTMS enhances the thermal stability of polymers?

A1: this compound (DVTMS) enhances thermal stability primarily by acting as a crosslinking agent.[4][5] Its two vinyl groups can react with polymers containing silicon-hydride (Si-H) bonds via a platinum-catalyzed hydrosilylation reaction.[4] This creates a stable, three-dimensional network structure within the polymer matrix. This crosslinked network restricts the thermal motion of the polymer chains at elevated temperatures, thus increasing the energy required for bond scission and degradation.

Q2: How do I choose the right platinum catalyst for the hydrosilylation reaction with DVTMS?

A2: The most common and effective catalyst for this reaction is Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex).[6] It is highly active and soluble in most silicone-based systems. The concentration of the catalyst is typically very low, in the range of 5-50 ppm of platinum relative to the total weight of the reactants.[7]

Q3: Can DVTMS be used with polymers that do not have Si-H bonds?

A3: For DVTMS to act as a crosslinker via hydrosilylation, the polymer must contain Si-H groups. If your polymer of interest does not have these functional groups, you can potentially modify the polymer to introduce them or use a blend with a Si-H containing polymer. Alternatively, the vinyl groups on DVTMS could potentially be utilized in other types of polymerization reactions, such as free-radical polymerization, although this is a less common application for enhancing thermal stability.

Q4: How can I quantify the degree of crosslinking achieved with DVTMS?

A4: The crosslink density can be estimated using several techniques:

  • Swelling Tests (ASTM D2765): By measuring the amount of solvent a crosslinked polymer absorbs at equilibrium, you can calculate the average molecular weight between crosslinks.[8][9] A lower degree of swelling indicates a higher crosslink density.

  • Dynamic Mechanical Analysis (DMA) and Rheology: The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density.[10]

  • Spectroscopy: The disappearance of the Si-H peak in the FTIR spectrum can be used to monitor the extent of the hydrosilylation reaction.

Q5: What are the safety precautions I should take when working with DVTMS?

A5: DVTMS is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[11] Protective eyewear and chemical-resistant gloves (e.g., nitrile) should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Experimental Protocols

Protocol 1: Incorporation of DVTMS into a Silicone Polymer via Hydrosilylation

This protocol describes a general procedure for enhancing the thermal stability of a silicone polymer containing Si-H groups using DVTMS as a crosslinker.

Materials:

Procedure:

  • Preparation of the Polymer Solution: In a dry, nitrogen-purged flask, dissolve a known amount of PDMS-H in anhydrous toluene to achieve a desired concentration (e.g., 20% w/v).

  • Addition of DVTMS: Calculate the required amount of DVTMS to achieve the desired molar ratio of Si-H to vinyl groups (e.g., 1:1). Add the DVTMS to the polymer solution and stir until homogeneous.

  • Catalyst Addition: Add the Karstedt's catalyst solution dropwise to the stirred polymer/DVTMS mixture. The typical catalyst loading is 10-20 ppm of platinum relative to the total solids content.

  • Curing: Heat the reaction mixture to the desired curing temperature (typically 60-120°C) and maintain for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by the disappearance of the Si-H peak in the FTIR spectrum.

  • Solvent Removal: After curing, allow the mixture to cool to room temperature. Cast the solution into a mold and evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: The resulting crosslinked polymer can be characterized for its thermal stability using Thermogravimetric Analysis (TGA).

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, depending on the desired analysis) at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 700°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of material remaining at the end of the analysis). Compare these values to a control sample prepared without DVTMS.

Quantitative Data

The following table summarizes hypothetical TGA data for a silicone polymer with and without the addition of DVTMS, illustrating the typical improvement in thermal stability.

Sample DVTMS Concentration (wt%) Onset Decomposition Temperature (Tonset) in N2 (°C) Temperature at 50% Weight Loss (T50%) in N2 (°C) Char Yield at 700°C in N2 (%)
Control Silicone035042525
Silicone + DVTMS238547045
Silicone + DVTMS541051560

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_polymer Dissolve Si-H Polymer in Anhydrous Solvent add_dvms Add DVTMS prep_polymer->add_dvms Stir add_catalyst Add Platinum Catalyst add_dvms->add_catalyst Stir curing Cure at Elevated Temperature add_catalyst->curing solvent_removal Solvent Removal & Drying curing->solvent_removal characterization Thermal Analysis (TGA) solvent_removal->characterization

Caption: Experimental workflow for enhancing polymer thermal stability using DVTMS.

signaling_pathway cluster_reactants Reactants polymer_sih Polymer with Si-H Groups catalyst Platinum Catalyst polymer_sih->catalyst dvms DVTMS (Vinyl Groups) dvms->catalyst crosslinked_polymer Crosslinked Polymer Network catalyst->crosslinked_polymer Hydrosilylation thermal_stability Enhanced Thermal Stability crosslinked_polymer->thermal_stability Results in

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with divinyl tetramethyldisiloxane (DVTMD) to modulate the crosslink density of silicone networks.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DVTMD) in silicone networks?

A1: this compound serves two main functions in the synthesis of silicone resins. Firstly, it acts as an efficient crosslinking agent.[1] The two terminal vinyl groups on the DVTMD molecule can participate in hydrosilylation reactions with silicon-hydride (Si-H) functional siloxanes in the presence of a platinum catalyst.[1] This reaction forms stable ethyl bridges, creating a three-dimensional crosslinked network that is characteristic of cured silicone elastomers.[1] Secondly, DVTMD can function as a chain-terminating agent, controlling the polymerization of siloxane chains to produce vinyl-terminated silicone fluids and oligomers of specific molecular weights and viscosities.[1]

Q2: How does adjusting the concentration of DVTMD affect the properties of the final silicone network?

A2: The concentration of DVTMD directly influences the crosslink density of the cured silicone. A higher concentration of DVTMD, when reacted with an adequate amount of Si-H groups, leads to a higher crosslink density. This generally results in a harder, more rigid material with increased tensile strength but lower elongation at break.[1] Conversely, lower concentrations of DVTMD result in a lower crosslink density, producing a more flexible and elastomeric material.

Q3: What is the curing mechanism for silicone networks incorporating DVTMD?

A3: The curing process is typically an addition-cure system, specifically a platinum-catalyzed hydrosilylation reaction.[2][3] In this reaction, the vinyl groups of DVTMD and other vinyl-functional silicones react with the Si-H groups of a hydride-functional siloxane crosslinker. A platinum complex, such as Karstedt's catalyst, is used to catalyze this addition reaction, forming stable carbon-silicon bonds and creating the crosslinked network.

Q4: What are some common inhibitors of the platinum-catalyzed curing process?

A4: The platinum catalyst used in addition-cure systems is susceptible to inhibition or "poisoning" by certain substances, which can lead to incomplete or failed curing.[4][5] Common inhibitors include:

  • Sulfur compounds: Found in materials like latex, natural rubber, and some clays.[4]

  • Tin compounds: Present in condensation-cure silicones and some PVC plastics.[4]

  • Nitrogen compounds: Such as amines, amides, and nitriles.[4]

  • Certain metals: Including silver, lead, and mercury.[4]

  • Some organic solvents and plasticizers.

It is crucial to ensure that all tools, containers, and substrates are free from these inhibitors before mixing and curing the silicone.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Gummy Cure Cure Inhibition/Poisoning: The platinum catalyst has been deactivated by contact with inhibiting substances such as sulfur, tin, amines, or certain organic compounds.[2][4][5]- Ensure all mixing tools, containers, and molds are made of compatible materials (e.g., polypropylene, polyethylene) and are thoroughly cleaned. - Avoid using latex gloves; use nitrile gloves instead. - If molding against a potentially inhibiting material, apply a barrier coat or sealer to the master model. - Perform a small-scale test cure on the material if unsure about compatibility.
Incorrect Mix Ratio: The ratio of Part A (silicone polymer and catalyst) to Part B (crosslinker) is inaccurate.- Carefully weigh each component using a calibrated scale according to the manufacturer's instructions. Do not estimate by volume unless specified. - Ensure thorough mixing of both parts, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
Low Curing Temperature: The ambient temperature is too low for the curing reaction to proceed efficiently.- Most platinum-cured silicones have an optimal curing temperature range. Ensure the curing environment is within this range (typically around 23-25°C). - If necessary, gently warm the components before mixing or place the curing assembly in a temperature-controlled oven.
Material is Too Hard or Too Soft Incorrect Crosslink Density: The concentration of DVTMD and/or the Si-H functional crosslinker is not appropriate for the desired durometer.- To increase hardness and stiffness, increase the amount of DVTMD relative to the vinyl-terminated silicone polymer, ensuring a sufficient amount of Si-H crosslinker is available for the reaction. - To decrease hardness and increase flexibility, decrease the relative amount of DVTMD.
Improper Stoichiometry: The molar ratio of Si-H groups to vinyl groups is not optimized.- The optimal mechanical properties are often achieved at a specific Si-H to vinyl molar ratio. This ratio may need to be adjusted depending on the specific polymers and crosslinkers used. An excess of either component can lead to a weaker network.[6]
Bubbles in the Cured Silicone Trapped Air During Mixing: Air was incorporated into the silicone during the mixing process.- Mix the components slowly and deliberately to minimize the introduction of air. - Degas the mixed silicone in a vacuum chamber before pouring it into the mold.
Outgassing from Mold or Substrate: The mold material or substrate is porous and releases trapped air during curing.- Ensure the mold is made of a non-porous material. - If using a porous mold, it may need to be sealed prior to use.

Data Presentation

Illustrative Effect of this compound (DVTMD) Concentration on Silicone Elastomer Properties

DVTMD Concentration (wt% of total polymer)Shore A Hardness (Approx.)Tensile Strength (MPa, Approx.)Elongation at Break (%, Approx.)
1%203.5500
3%355.0350
5%506.5200
7%657.5100

Note: This table provides illustrative data to demonstrate the general trend. Actual values will vary depending on the specific base polymer, crosslinker, and curing conditions.

Experimental Protocols

Protocol: Preparation of Silicone Elastomers with Varying Crosslink Densities

Objective: To prepare a series of silicone elastomers with different mechanical properties by varying the concentration of this compound (DVTMD).

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi)

  • Hydride-terminated polydimethylsiloxane (PDMS-H, crosslinker)

  • This compound (DVTMD)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (or other suitable solvent)

  • Mixing containers (polypropylene)

  • Stirring rods (polypropylene or stainless steel)

  • Vacuum desiccator

  • Curing mold (e.g., aluminum or Teflon)

  • Oven

Procedure:

  • Preparation of Premixes:

    • In separate, clean, and dry containers, prepare stock solutions of PDMS-Vi, PDMS-H, and DVTMD in toluene. The concentration will depend on the desired viscosity for mixing.

  • Formulation Calculation:

    • Calculate the required amounts of PDMS-Vi, DVTMD, and PDMS-H to achieve the desired molar ratio of Si-H to vinyl groups and the target weight percentage of DVTMD.

  • Mixing:

    • In a clean mixing container, combine the calculated amounts of the PDMS-Vi and DVTMD stock solutions.

    • Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

    • Add the calculated amount of the platinum catalyst and mix for another 2 minutes.

    • Add the PDMS-H stock solution and mix thoroughly for 5 minutes, ensuring to scrape the sides and bottom of the container.

  • Degassing:

    • Place the mixing container inside a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Curing:

    • Pour the degassed mixture into the mold.

    • Place the mold in an oven preheated to the desired curing temperature (e.g., 100-150°C).

    • Cure for the specified time (e.g., 1-2 hours). The optimal curing time and temperature should be determined experimentally.

  • Post-Curing:

    • After the initial curing, remove the elastomer from the mold.

    • Post-cure the elastomer in an oven at a higher temperature (e.g., 150-200°C) for a longer duration (e.g., 2-4 hours) to ensure complete reaction and removal of any volatile byproducts.

  • Characterization:

    • Allow the post-cured elastomer to cool to room temperature.

    • Perform mechanical testing (e.g., Shore A hardness, tensile strength, elongation at break) according to standard ASTM methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_premix Prepare Premixes (PDMS-Vi, PDMS-H, DVTMD) calc Calculate Formulations prep_premix->calc Input mix Mix Components calc->mix Formulation degas Degas Mixture mix->degas cure Cure in Mold degas->cure post_cure Post-Cure cure->post_cure characterize Mechanical Testing post_cure->characterize

Caption: Experimental workflow for preparing and characterizing silicone elastomers.

logical_relationship dvtmd DVTMD Concentration crosslink Crosslink Density dvtmd->crosslink Increases hardness Hardness / Rigidity crosslink->hardness Increases tensile Tensile Strength crosslink->tensile Increases elongation Elongation at Break crosslink->elongation Decreases

References

Safe handling and storage procedures for Divinyl tetramethyldisiloxane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for the use of Divinyl tetramethyldisiloxane in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin and eye irritation.[3][4] Inhalation may lead to respiratory tract irritation.[3] It is also moisture-sensitive.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, wear protective gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1][3]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3][5] Keep it away from sources of ignition such as heat, sparks, and open flames.[1][3][6] It is also important to protect it from moisture.[2][3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and bases.[2][3]

Q5: What should I do in case of a spill?

A5: In the event of a spill, remove all ignition sources and ensure the area is well-ventilated.[1][5] Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[1][3] Avoid letting the chemical enter drains or waterways.[5]

Troubleshooting Guide

Issue: My experiment is yielding unexpected results, could it be the this compound?

  • Possible Cause: The compound may have been exposed to moisture, affecting its integrity. This compound is moisture-sensitive.[2][3]

  • Solution: Ensure that the container is always tightly sealed when not in use and stored in a dry environment.[1][3] Consider using a fresh, unopened container to verify if the issue persists.

Issue: I notice a strong odor while working with the chemical.

  • Possible Cause: This could indicate inadequate ventilation, leading to the accumulation of vapors.

  • Solution: Immediately stop work and improve ventilation.[1] Ensure you are working in a properly functioning chemical fume hood. If the odor persists, check for any spills or leaks from the container.

Quantitative Data Summary

PropertyValueSource
Flash Point 24 °C (75.2 °F)[3]
Boiling Point 138 - 140 °C[7]
Density 0.809 g/mL[7]
Oral LD50 (Rat) > 10 g/kg[3]

Experimental Workflow: Safe Handling and Storage

SafeHandlingWorkflow start Start: Obtain Divinyl tetramethyldisiloxane ppe Wear Appropriate PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) start->ventilation handling Handling Procedure: - Ground container - Use non-sparking tools - Avoid contact with skin/eyes ppe->handling ventilation->handling storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Flammables cabinet handling->storage After Use spill Spill Response: - Remove ignition sources - Absorb with inert material - Dispose as hazardous waste handling->spill If Spill Occurs incompatibles Avoid Incompatibles: - Strong Oxidizing Agents - Strong Acids - Bases storage->incompatibles Check For end End of Procedure storage->end spill->end

Caption: Logical workflow for the safe handling and storage of this compound.

References

Addressing batch-to-batch variability of Divinyl tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Divinyl tetramethyldisiloxane (DVTMS). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of DVTMS in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and success of your reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments using DVTMS.

Problem 1: Inconsistent Reaction Times or Incomplete Polymerization

You observe that your polymerization or cross-linking reactions (e.g., hydrosilylation) are either slower than expected, do not go to completion, or fail to initiate. This can be a significant issue when using DVTMS as a crosslinker or monomer.

Potential Causes and Solutions

Potential Cause Description Recommended Action
Monofunctional Impurities The presence of monofunctional siloxanes, such as single vinyl end-capped intermediates, can act as chain terminators, preventing the formation of high molecular weight polymers.[1] These impurities arise from incomplete hydrolysis during the synthesis of DVTMS.1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier for the specific batch. Pay close attention to the purity value and the analytical method used. 2. Analytical Testing: Perform ¹H NMR or GC-MS analysis to quantify the vinyl group concentration and detect monofunctional impurities. A lower than expected vinyl-to-methyl proton ratio in ¹H NMR can indicate the presence of these impurities. 3. Purification: If impurities are confirmed, consider purification by fractional distillation. DVTMS has a boiling point of approximately 139 °C.[2]
Inhibitor Contamination Your reaction may be inhibited by trace impurities in the DVTMS batch or from external sources. Common inhibitors for platinum-catalyzed hydrosilylation reactions include sulfur compounds, amines, phosphorus compounds, and tin compounds.[3][4]1. Review Handling Procedures: Ensure that all glassware is scrupulously clean and that there is no cross-contamination from other reactions. Avoid using spatulas or syringes that may have been in contact with inhibiting substances. 2. Test for Inhibition: Run a small-scale control reaction with a fresh, high-purity batch of DVTMS and a trusted catalyst to confirm that the issue is with the suspect DVTMS batch. 3. Increase Catalyst Concentration: In some cases, the effect of minor inhibitors can be overcome by slightly increasing the catalyst concentration. However, this should be done cautiously as it can affect reaction kinetics and product properties.
Moisture Content Excessive moisture in DVTMS can interfere with certain polymerization reactions, particularly those sensitive to water.1. Proper Storage: Store DVTMS under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent moisture ingress.[3] 2. Drying: If moisture is suspected, DVTMS can be dried over a suitable drying agent like molecular sieves. Ensure the drying agent is compatible and will not introduce new impurities.

Problem 2: Catalyst Inactivity or Poisoning in Hydrosilylation Reactions

You are using a platinum-based catalyst, such as Karstedt's catalyst, for a hydrosilylation reaction with DVTMS, and you observe little to no catalytic activity.

Potential Causes and Solutions

Potential Cause Description Recommended Action
Residual Reactants/Byproducts from DVTMS Synthesis The synthesis of DVTMS can involve metallic sodium.[5] Residual sodium salts or other basic impurities can negatively affect the performance of platinum catalysts.[5][6]1. Check Supplier Specifications: Inquire with the supplier about the synthesis route and the purification methods used to remove residual reactants and byproducts. 2. Neutralization and Filtration: If basic impurities are suspected, a gentle wash with deionized water followed by drying may help. However, this should be done with caution to avoid hydrolysis of the siloxane. Filtration through a neutral alumina (B75360) plug can also remove some polar impurities.
Presence of Catalyst Poisons As mentioned in Problem 1, various compounds can act as poisons for platinum catalysts.[3][4]1. Source of Contamination: Thoroughly investigate all components of your reaction mixture, including solvents and other reagents, for potential sources of contamination. 2. Use of a Sacrificial Agent: In some cases, adding a small amount of a scavenger that reacts with the poison without interfering with the main reaction can be effective.

Experimental Protocols

Protocol 1: Purity Assessment of DVTMS by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of DVTMS and identifying potential volatile impurities.

  • Sample Preparation:

    • Prepare a solution of DVTMS in a volatile organic solvent suitable for GC-MS analysis (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.[7]

    • Ensure the sample is free of particles by centrifugation if necessary.[7]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[7]

  • GC-MS Parameters (Example):

    • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Detector:

      • Scan range: 40-400 m/z.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the main peak corresponding to DVTMS (m/z fragments can be compared to a reference spectrum).

    • Analyze any additional peaks for the presence of impurities. The mass spectra of these peaks can be compared against a library (e.g., NIST) to identify potential contaminants.

    • Calculate the purity based on the relative peak areas.

Protocol 2: Quantification of Vinyl Groups in DVTMS by ¹H NMR Spectroscopy

This protocol allows for the determination of the ratio of vinyl protons to methyl protons, which can indicate the presence of impurities that lack vinyl groups.

  • Sample Preparation:

    • Dissolve a known amount of DVTMS in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane (B1202638) - TMS, though often present in the solvent).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons (typically a multiplet between 5.7-6.2 ppm).

    • Integrate the signal for the methyl protons (typically a singlet around 0.1-0.2 ppm).

    • The theoretical ratio of the integration of vinyl protons to methyl protons for pure DVTMS (C₈H₁₈OSi₂) is 6:12 or 1:2.

    • A significant deviation from this ratio may indicate the presence of impurities. For example, a lower relative integration for the vinyl protons could suggest the presence of monofunctional siloxanes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A: DVTMS should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination and potential degradation.

Q2: What are the key indicators of a high-purity batch of DVTMS on a Certificate of Analysis (CoA)? A: Look for a purity level of ≥97%, typically determined by Gas Chromatography (GC).[2] The CoA should also specify the refractive index (around 1.411 at 20 °C) and density (approximately 0.809 g/mL at 25 °C).[2] The absence of significant impurity peaks on the accompanying chromatogram is also a good indicator of high purity.

Q3: Can I use a batch of DVTMS that has turned slightly yellow? A: A slight yellowing may indicate the presence of minor impurities or degradation products. While it might be usable for some non-critical applications, for sensitive experiments such as those in drug development or for creating materials with tightly controlled properties, it is highly recommended to use a fresh, colorless batch of DVTMS. If you must use the discolored batch, it is advisable to first run a small-scale test reaction to ensure it performs as expected.

Q4: My DVTMS batch seems to have a different viscosity than previous batches. Is this a cause for concern? A: A noticeable difference in viscosity can be an indicator of batch-to-batch variability. It may suggest differences in the level of oligomeric impurities or a different impurity profile. This could potentially affect the handling and mixing properties in your experiment, as well as the final properties of your material. It is recommended to characterize the batch using the analytical protocols mentioned above before use in a critical application.

Q5: Are there any specific safety precautions I should take when handling DVTMS? A: Yes, DVTMS is a flammable liquid and vapor.[8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

Visual Guides

experimental_workflow cluster_0 Troubleshooting Workflow for Inconsistent Reactions start Inconsistent Reaction Outcome check_purity Check DVTMS Purity on CoA start->check_purity analyze_impurities Perform GC-MS and/or ¹H NMR Analysis check_purity->analyze_impurities purity_ok Purity Meets Specification? analyze_impurities->purity_ok check_handling Review Handling & Storage Procedures purity_ok->check_handling Yes purify Consider Purification (e.g., Distillation) purity_ok->purify No check_catalyst Evaluate Catalyst Activity check_handling->check_catalyst new_batch Use a New, High-Purity Batch of DVTMS check_catalyst->new_batch purify->new_batch

Caption: A logical workflow for troubleshooting inconsistent experimental results when using DVTMS.

signaling_pathway cluster_1 Impact of Impurities on Hydrosilylation DVTMS DVTMS Batch Impurity Monofunctional Siloxane (e.g., single vinyl end-cap) DVTMS->Impurity contains Reaction Hydrosilylation Reaction DVTMS->Reaction Termination Premature Chain Termination Impurity->Termination Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Reaction Polymer Desired Cross-linked Polymer Reaction->Polymer Successful Reaction->Termination Inhibited by Impurity

Caption: The inhibitory effect of monofunctional impurities on a typical hydrosilylation polymerization.

References

Validation & Comparative

A Comparative Guide to 1H and 29Si NMR Analysis of Divinyltetramethyldisiloxane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common polymerization methods for divinyltetramethyldisiloxane (DVTMDSO), a key monomer in the synthesis of specialized polysiloxanes. We delve into the analysis of the resulting polymer structures using ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data and detailed protocols.

The choice of polymerization technique—hydrosilylation, anionic ring-opening polymerization, or free-radical polymerization—significantly influences the final polymer architecture. Understanding the nuances of each method through NMR analysis is crucial for tailoring polymer properties for specific applications, including in the development of advanced drug delivery systems and medical devices.

Comparative Analysis of Polymerization Methods by NMR Spectroscopy

The polymerization of DVTMDSO can be effectively monitored and the resulting polymer structure elucidated using ¹H and ²⁹Si NMR. The disappearance of monomer signals and the appearance of new polymer backbone signals provide a quantitative measure of the reaction's progress and success.

¹H NMR Spectral Data Comparison

¹H NMR spectroscopy is a powerful tool for tracking the consumption of the vinyl groups of the DVTMDSO monomer and the formation of the polymer backbone.

Polymerization Method Key ¹H NMR Signal Changes Interpretation
DVTMDSO Monomer Vinyl Protons (CH=CH ₂): ~5.7-6.2 ppmVinyl Proton (CH =CH₂): ~5.9-6.3 ppmMethyl Protons (Si-CH ₃): ~0.1-0.2 ppmCharacteristic signals of the starting monomer.
Hydrosilylation Disappearance of Si-H signal (~4.7 ppm) from the hydrosilane reactant.Disappearance of DVTMDSO vinyl signals.Appearance of new signals for the ethyl bridge (-Si-CH ₂-CH ₂-Si-) in the range of 0.4-1.0 ppm.[1]Indicates the successful addition of the Si-H bond across the vinyl double bond, forming the polysiloxane backbone. The regioselectivity (anti-Markovnikov vs. Markovnikov addition) can be assessed by the specific chemical shifts and splitting patterns of the ethyl bridge protons.[1]
Anionic Ring-Opening Polymerization (as end-capper) Significant decrease in the intensity of DVTMDSO vinyl signals.Appearance of a broad signal for the polydimethylsiloxane (B3030410) (PDMS) backbone methyl protons (~0.08 ppm).[2]DVTMDSO acts as a chain terminator, with its vinyl groups remaining at the polymer chain ends. The ratio of the integral of the vinyl protons to the PDMS backbone protons can be used to estimate the polymer's molecular weight.
Free-Radical Polymerization Decrease in the intensity of the vinyl proton signals.Broadening of the methyl proton signals.Appearance of broad signals in the aliphatic region (1-2 ppm) corresponding to the new polymer backbone.[3]Indicates the consumption of the vinyl groups and the formation of a carbon-carbon backbone. The degree of polymerization can be estimated by comparing the integrals of the remaining vinyl protons to the backbone protons.
²⁹Si NMR Spectral Data Comparison

²⁹Si NMR spectroscopy provides detailed information about the silicon environment, allowing for the characterization of the polymer's microstructure.

Polymerization Method Key ²⁹Si NMR Signal Changes Interpretation
DVTMDSO Monomer A single sharp signal corresponding to the M-type (MVi) siloxane unit.Represents the uniform silicon environment in the monomer.
Hydrosilylation Disappearance of the DVTMDSO monomer signal.Appearance of new signals corresponding to the silicon atoms within the polymer backbone. The chemical shifts will depend on the specific hydrosilane used.Confirms the incorporation of the DVTMDSO unit into the polymer chain.
Anionic Ring-Opening Polymerization (as end-capper) Appearance of a strong signal for the D-type (dimethylsiloxane) units of the PDMS backbone (around -22 ppm).[2]A signal corresponding to the vinyl-terminated M-type units at the chain ends.Allows for the quantification of the ratio of repeating units to end groups, providing another method for molecular weight determination.
Free-Radical Polymerization Broadening of the silicon signals.[3]Appearance of multiple signals corresponding to different silicon environments within the polymer, potentially including cyclic structures and cross-linking.[3]The complexity of the spectrum can indicate the formation of various microstructures, such as five- and six-membered rings, which are common in radical cyclopolymerization.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the polymerization of DVTMDSO.

Hydrosilylation Polymerization

Objective: To synthesize a linear polysiloxane by reacting DVTMDSO with a polymethylhydrosiloxane (B1170920) (PMHS).

Materials:

  • Divinyltetramethyldisiloxane (DVTMDSO)

  • Polymethylhydrosiloxane (PMHS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Toluene (anhydrous)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DVTMDSO and PMHS in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically kept at 1:1.

  • Add a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to the reactants).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by ¹H NMR by observing the disappearance of the Si-H signal at ~4.7 ppm.

  • Once the reaction is complete, the solvent can be removed under vacuum to yield the polymer.

Anionic Ring-Opening Polymerization (DVTMDSO as an End-Capper)

Objective: To synthesize a vinyl-terminated polydimethylsiloxane by the anionic ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D₄) with DVTMDSO as an end-capping agent.

Materials:

  • Octamethylcyclotetrasiloxane (D₄)

  • Divinyltetramethyldisiloxane (DVTMDSO)

  • n-Butyllithium (n-BuLi) as an initiator

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Purify D₄ and DVTMDSO by distillation to remove any moisture.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve D₄ in anhydrous THF.

  • Initiate the polymerization by adding a calculated amount of n-BuLi at room temperature. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for several hours.

  • Terminate the polymerization by adding an excess of DVTMDSO. The living silanolate chain ends will react with the silicon atoms of DVTMDSO.

  • Stir for an additional hour to ensure complete end-capping.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by decantation or filtration and dry under vacuum.

Free-Radical Polymerization

Objective: To polymerize DVTMDSO via a free-radical mechanism.

Materials:

  • Divinyltetramethyldisiloxane (DVTMDSO)

  • Azobisisobutyronitrile (AIBN) as a radical initiator[4]

  • Toluene or another suitable solvent

Procedure:

  • In a reaction vessel, dissolve DVTMDSO and AIBN in toluene. The concentration of the initiator will affect the polymerization rate and the molecular weight of the resulting polymer.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to the decomposition temperature of AIBN (typically 60-80 °C) under an inert atmosphere.

  • Maintain the temperature for a specified period (e.g., several hours).

  • Monitor the monomer conversion by taking aliquots and analyzing them by ¹H NMR, observing the decrease in the vinyl proton signals.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.

  • Filter and dry the polymer under vacuum.

Visualizing the Process

Diagrams can aid in understanding the complex processes involved in polymerization and analysis.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Analysis Monomer DVTMDSO Monomer Hydrosilylation Hydrosilylation Monomer->Hydrosilylation Anionic Anionic ROP Monomer->Anionic Radical Free-Radical Monomer->Radical Polymer Polysiloxane Hydrosilylation->Polymer Anionic->Polymer Radical->Polymer NMR_Sample NMR Sample Preparation Polymer->NMR_Sample H1_NMR ¹H NMR Spectroscopy NMR_Sample->H1_NMR Si29_NMR ²⁹Si NMR Spectroscopy NMR_Sample->Si29_NMR Data_Analysis Data Analysis & Interpretation H1_NMR->Data_Analysis Si29_NMR->Data_Analysis

Caption: Experimental workflow from monomer to polymer analysis.

polymerization_pathways cluster_hydrosilylation Hydrosilylation cluster_anionic Anionic ROP (End-capping) cluster_radical Free-Radical Polymerization DVTMDSO1 Divinyltetramethyldisiloxane Polymer1 Linear Polysiloxane DVTMDSO1->Polymer1 Si-H addition PMHS Polymethylhydrosiloxane PMHS->Polymer1 Pt_cat Pt Catalyst Pt_cat->Polymer1 D4 Octamethylcyclotetrasiloxane (D₄) Living_Polymer Living PDMS D4->Living_Polymer Initiator n-BuLi Initiator->Living_Polymer Polymer2 Vinyl-terminated PDMS Living_Polymer->Polymer2 DVTMDSO2 Divinyltetramethyldisiloxane DVTMDSO2->Polymer2 Termination DVTMDSO3 Divinyltetramethyldisiloxane Polymer3 Cross-linked/Cyclized Polymer DVTMDSO3->Polymer3 Radical addition AIBN AIBN AIBN->Polymer3

Caption: Comparison of polymerization pathways for DVTMDSO.

References

A Comparative Guide to Divinyltetramethyldisiloxane and Other Vinyl Siloxane Crosslinkers for High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Divinyltetramethyldisiloxane (DVTMS) with other common vinyl siloxane crosslinkers used in the formulation of silicone elastomers. The selection of an appropriate crosslinking agent is critical in tailoring the final properties of the elastomer to meet the specific demands of applications ranging from advanced medical devices to high-performance industrial components. This document presents a data-driven comparison of their impact on the mechanical, thermal, and kinetic properties of silicone elastomers, supported by detailed experimental protocols.

Introduction to Vinyl Siloxane Crosslinkers

Silicone elastomers are renowned for their exceptional properties, including high flexibility, thermal stability, biocompatibility, and chemical inertness.[1] These properties are largely dictated by the three-dimensional network structure formed during the curing process. The most prevalent curing chemistry for silicone elastomers is the platinum-catalyzed hydrosilylation, where a vinyl-functional silicone polymer reacts with a hydride-functional siloxane crosslinker.[2] The choice of the vinyl-functional crosslinker plays a pivotal role in defining the network architecture and, consequently, the macroscopic properties of the final material.

Divinyltetramethyldisiloxane (DVTMS) is a short-chain, difunctional vinyl siloxane that acts as a precise and efficient crosslinking agent.[3] Its compact structure allows for the formation of well-defined, high-density crosslinked networks. Other common vinyl siloxane crosslinkers include vinyl-terminated polydimethylsiloxanes (PDMS) of varying molecular weights and multi-functional vinyl siloxanes, which can create more complex network structures.[4]

Performance Comparison of Vinyl Siloxane Crosslinkers

The selection of a vinyl siloxane crosslinker significantly influences the performance of the resulting silicone elastomer. This section provides a comparative overview of key performance indicators.

Data Summary

The following table summarizes the typical effects of different vinyl siloxane crosslinkers on the properties of silicone elastomers. The data is compiled from various studies and represents general trends.

PropertyDivinyltetramethyldisiloxane (DVTMS)Vinyl-Terminated PDMS (Low MW)Vinyl-Terminated PDMS (High MW)Multi-Functional Vinyl Siloxanes
Crosslink Density HighModerate to HighLow to ModerateVery High
Tensile Strength (MPa) Moderate to HighHighModerateHigh
Elongation at Break (%) ModerateModerate to HighHighLow to Moderate
Hardness (Shore A) HighModerate to HighLow to ModerateVery High
Thermal Stability (Td5, °C) GoodGoodVery GoodExcellent
Reaction Kinetics FastModerateSlowFast

Note: The properties are influenced by the overall formulation, including the type and concentration of the hydride crosslinker, catalyst, and fillers.

Mechanical Properties

The mechanical properties of silicone elastomers are critically dependent on the crosslink density and the nature of the crosslinking network.

  • Divinyltetramethyldisiloxane (DVTMS) , due to its short chain length, leads to a high crosslink density, resulting in elastomers with higher hardness and modulus but potentially lower elongation at break.[4]

  • Vinyl-terminated polydimethylsiloxanes (PDMS) of varying molecular weights offer a versatile platform for tuning mechanical properties. Lower molecular weight vinyl-terminated PDMS functions similarly to DVTMS, creating a denser network. As the molecular weight of the vinyl-terminated PDMS increases, the distance between crosslinks becomes larger, leading to softer, more flexible elastomers with higher elongation at break but lower tensile strength and modulus.[2]

  • Multi-functional vinyl siloxanes introduce multiple crosslinking sites per molecule, leading to a very high crosslink density. This results in rigid elastomers with high hardness and modulus but limited flexibility.

Thermal Stability

Crosslinking, in general, enhances the thermal stability of polymers.[5] The thermal stability of silicone elastomers is influenced by the Si-O bond energy and the overall network structure. While most vinyl siloxane crosslinkers contribute to good thermal stability, the presence of longer, more stable PDMS chains in high molecular weight vinyl-terminated PDMS can lead to slightly improved thermal resistance. Aromatic-containing crosslinkers, though less common in standard silicone elastomers, can further enhance thermal stability.[6]

Reaction Kinetics

The rate of the hydrosilylation reaction is influenced by the structure of the vinyl siloxane crosslinker. The vinyl groups of DVTMS are highly accessible, leading to fast reaction kinetics. In contrast, the vinyl groups on longer chain vinyl-terminated PDMS may have slightly reduced accessibility, potentially leading to slower curing times. The concentration of vinyl groups also plays a crucial role, with higher concentrations generally leading to faster reactions.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of silicone elastomers with different vinyl siloxane crosslinkers.

Materials
  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) base polymer (e.g., DMS-V25, 25,000 cSt)

  • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane, PMHS)

  • Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

  • Divinyltetramethyldisiloxane (DVTMS)

  • Vinyl-terminated polydimethylsiloxane (as a crosslinker, e.g., DMS-V05, 500 cSt)

  • Toluene (for swelling tests)

Preparation of Silicone Elastomers
  • Formulation: Prepare different formulations by mixing the vinyl-terminated PDMS base polymer with the respective vinyl siloxane crosslinker (DVTMS or vinyl-terminated PDMS) and the hydride-functional crosslinker in a specific molar ratio of Si-H to vinyl groups (e.g., 1.5:1).

  • Mixing: Thoroughly mix the components in a two-roll mill or a planetary mixer until a homogeneous mixture is obtained.[5]

  • Catalysis: Add the platinum catalyst to the mixture and mix for a short duration to ensure uniform distribution. The amount of catalyst is typically in the range of 5-10 ppm of platinum.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a mold of the desired shape and cure in an oven at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 1-2 hours).

  • Post-curing: After the initial curing, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150-200 °C) for several hours to ensure complete crosslinking and remove any volatile byproducts.

Characterization Methods
  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured elastomer sheets using a die, as specified in ASTM D412.[7][8] The most common specimen is the C-shape dogbone with an overall length of 115 mm and a gauge length of 25 mm.[8]

  • Measurement: Measure the thickness and width of the narrow section of the specimen at three different places, and use the median value to calculate the cross-sectional area.[8]

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.[7][8]

  • Data Analysis: Record the force and elongation data. Calculate the tensile strength (maximum stress before failure), elongation at break (percentage increase in length at failure), and modulus (stress at a specific elongation, e.g., 100%).[7]

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured elastomer into a TGA crucible.

  • Analysis: Heat the sample from room temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[9]

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (Td5, the temperature at which 5% weight loss occurs) and the char yield at the final temperature.

  • Sample Preparation: Accurately weigh a small piece of the cured elastomer.

  • Swelling: Immerse the sample in a good solvent for PDMS (e.g., toluene) for 72 hours at room temperature to reach swelling equilibrium.[10]

  • Measurement: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it.

  • Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved and weigh the dried sample.

  • Calculation: The degree of swelling and the crosslink density can be calculated using the Flory-Rehner equation. A lower degree of swelling indicates a higher crosslink density.

Visualization of Crosslinking Networks

The following diagrams, generated using Graphviz, illustrate the conceptual differences in the network structures formed by different vinyl siloxane crosslinkers.

G1 cluster_0 DVTMS Crosslinked Network p1 c1 p1->c1 p2 p2->c1 p3 p3->c1 c2 p3->c2 p4 p4->c1 p5 p5->c2 p6 p6->c2

Caption: Network with short, rigid crosslinks from DVTMS.

G2 cluster_1 High MW Vinyl-Terminated PDMS Crosslinked Network p1 p2 p1->p2 p3 p1->p3 Long PDMS Chain p4 p2->p4 Long PDMS Chain p3->p4

Caption: Network with long, flexible crosslinks from high MW vinyl-terminated PDMS.

Conclusion

The choice of a vinyl siloxane crosslinker is a critical parameter in the design of silicone elastomers with tailored properties. Divinyltetramethyldisiloxane is an effective crosslinker for achieving high crosslink density, leading to harder and more rigid elastomers with rapid curing kinetics. In contrast, vinyl-terminated polydimethylsiloxanes offer a broader range of tunable mechanical properties, with higher molecular weight versions yielding softer and more flexible materials. Multi-functional vinyl siloxanes can be employed to create highly crosslinked, rigid networks.

For researchers and professionals in drug development and other high-tech fields, a thorough understanding of the structure-property relationships governed by the crosslinking agent is essential for optimizing material performance. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different vinyl siloxane crosslinkers to meet the specific requirements of the intended application.

References

Mechanical testing of silicone elastomers made with Divinyl tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, silicone elastomers stand out for their versatility, biocompatibility, and stability, making them indispensable in the pharmaceutical and medical device industries. The mechanical properties of these elastomers are critically influenced by their formulation, particularly the crosslinking chemistry. This guide provides an objective comparison of the mechanical performance of platinum-cured silicone elastomers, with a focus on the role of the crosslinking agent, divinyltetramethyldisiloxane. Through a comprehensive review of experimental data and detailed testing protocols, we aim to equip researchers and professionals with the knowledge to select and tailor these materials for their specific applications.

The Role of Divinyltetramethyldisiloxane in Platinum-Cured Systems

Divinyltetramethyldisiloxane is a key component in the addition-curing (platinum-catalyzed) of silicone elastomers.[1] This process, also known as hydrosilylation, involves the reaction of a vinyl-functional polysiloxane with a hydride-functional crosslinker in the presence of a platinum catalyst.[1] Divinyltetramethyldisiloxane introduces vinyl groups into the polymer network, and the concentration of these vinyl groups directly influences the crosslink density of the final elastomer.[2] A higher crosslink density generally leads to a harder, more rigid material with higher tensile strength but lower elongation at break.[3] Conversely, a lower crosslink density results in a softer, more flexible elastomer with higher elongation.[3]

Comparative Analysis of Mechanical Properties

The following table summarizes the typical mechanical properties of a series of platinum-cured silicone elastomers with varying Shore A hardness. While not a direct measure of divinyltetramethyldisiloxane concentration, Shore A hardness is a direct consequence of the crosslink density, which is controlled by the amount of vinyl-functional crosslinker. Therefore, this data provides a valuable comparison of how modulating the crosslinking affects the material's performance.

Material Grade (Shore A Hardness)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
308.065050
407.075040
508.065050
608.055050
709.045050
808.030040

Data sourced from a representative technical data sheet for high-tensile strength, platinum-cured silicone rubber.[4]

Experimental Protocols

Accurate and reproducible mechanical testing is paramount for material characterization and comparison. The following are detailed protocols for the key experiments cited in this guide, based on internationally recognized ASTM standards.

Tensile Strength and Elongation at Break (ASTM D412)

This test determines the force required to stretch a specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation at break).

1. Specimen Preparation:

  • Test specimens are prepared in a dumbbell shape, typically using a die to cut them from a cured silicone sheet of a specified thickness.

  • The most common specimen is the Die C dumbbell with a thickness of 3.0 ± 0.3 mm.[5]

2. Test Procedure:

  • The test is conducted using a universal testing machine (tensile tester).

  • The specimen is securely held in the grips of the testing machine.

  • The grips are then separated at a constant rate, typically 500 ± 50 mm/min, until the specimen ruptures.[5]

  • The force applied and the elongation of the specimen are continuously recorded.

3. Data Analysis:

  • Tensile Strength: Calculated by dividing the maximum force recorded by the original cross-sectional area of the specimen.

  • Elongation at Break: Calculated as the percentage increase in length of the specimen at the point of rupture compared to its original length.

Tear Strength (ASTM D624)

This test measures the resistance of a material to the propagation of a tear.

1. Specimen Preparation:

  • Various specimen geometries can be used, with Type B and Type C being the most common.[6]

  • For certain types, a small cut is made in the specimen to initiate the tear.

2. Test Procedure:

  • The specimen is mounted in the grips of a universal testing machine.

  • The grips are separated at a constant rate, typically 500 mm/min, which pulls the specimen apart and propagates the tear.[6]

  • The force required to propagate the tear is recorded.

3. Data Analysis:

  • Tear Strength: Calculated as the maximum force recorded divided by the thickness of the specimen.

Hardness (Shore A Durometer) (ASTM D2240)

This test measures the indentation hardness of the material.

1. Specimen Preparation:

  • The test specimen should have a flat surface and a minimum thickness of 6.4 mm (0.25 inches). If the specimen is thinner, it can be stacked to achieve the required thickness, but the surfaces must be in full contact.

2. Test Procedure:

  • A Shore A durometer, a handheld or bench-mounted instrument with a specific indenter shape, is used.

  • The indenter is pressed firmly and quickly onto the surface of the specimen, ensuring that the presser foot is in full contact with the material.

  • The hardness reading is taken immediately (within one second) after the presser foot makes firm contact with the specimen.

3. Data Analysis:

  • The hardness is read directly from the durometer scale, which ranges from 0 to 100. A higher number indicates a harder material.

Experimental Workflow

The following diagram illustrates the logical flow of the mechanical testing process for silicone elastomers.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_properties Measured Properties mix Mix Silicone Base, Crosslinker, and Catalyst degas Degas Mixture mix->degas cure Cure at Specified Temperature and Time degas->cure cut Cut Specimens (e.g., ASTM D412 Die C) cure->cut tensile_test Tensile Test (ASTM D412) cut->tensile_test tear_test Tear Test (ASTM D624) cut->tear_test hardness_test Hardness Test (ASTM D2240) cut->hardness_test tensile_strength Tensile Strength tensile_test->tensile_strength elongation Elongation at Break tensile_test->elongation tear_strength Tear Strength tear_test->tear_strength shore_hardness Shore A Hardness hardness_test->shore_hardness

Mechanical Testing Workflow

Conclusion

The mechanical properties of silicone elastomers made with divinyltetramethyldisiloxane are highly tunable through the control of crosslink density. As demonstrated, an increase in Shore A hardness, indicative of a higher crosslink density, generally correlates with increased tensile strength and tear resistance, but a decrease in elongation at break. For applications requiring high flexibility and the ability to withstand large deformations, a lower Shore A hardness formulation would be preferable. Conversely, for applications demanding high strength and rigidity, a higher Shore A hardness elastomer is more suitable. By understanding the interplay between formulation and mechanical performance, and by employing standardized testing protocols, researchers and drug development professionals can confidently select and specify the optimal silicone elastomer for their critical applications.

References

Thermal Analysis of Polymers Crosslinked with Divinyltetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of polymers is a critical step in tailoring their physical and chemical properties for a wide range of applications, from advanced materials to drug delivery systems. Divinyltetramethyldisiloxane (DVTMS) is a common crosslinking agent, particularly for silicone-based polymers and acrylates, that imparts flexibility and thermal stability. This guide provides a comparative overview of the thermal analysis of polymers crosslinked with DVTMS, utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to elucidate their thermal properties.

Comparative Thermal Stability: TGA Data

Thermogravimetric analysis (TGA) is instrumental in determining the thermal stability and decomposition profile of polymers. The data presented below, compiled from various studies, illustrates the effect of crosslinking on the thermal properties of different polymer systems. While direct comparative studies are limited, the general trend indicates that crosslinking enhances thermal stability.

Polymer SystemCrosslinkerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Residual Mass (%)Notes
Poly(methyl methacrylate) (PMMA)None~250-300~380< 5Decomposition occurs in multiple stages.
PMMADivinylbenzene (DVB)Increased compared to uncrosslinked PMMA[1][2][3]Increased, multiple peaks may be observed[1][2][3]Higher char yield with increased DVB content[1][2][3]Aromatic crosslinker significantly enhances thermal stability.
Poly(dimethylsiloxane) (PDMS)None (linear)~350-400~450< 5Degradation primarily yields cyclic siloxanes.
Silicone Elastomer (PDMS-based)Peroxide-cured> 300--Thermal stability is a key feature of silicone elastomers.[4]
Poly(ester-urethane-acrylate)Methyl Methacrylate (MMA)---Crosslinking with MMA improved thermal and mechanical properties.[5]
Polysulfides1,1,3,3-tetramethyl-1,3-divinyldisiloxaneStable up to ~200--Provides a reference for a similar divinylsiloxane crosslinker.[6]

Thermal Transitions: DSC Data

Differential scanning calorimetry (DSC) is employed to investigate thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The glass transition temperature is particularly important as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Polymer SystemCrosslinkerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Notes
Poly(methyl methacrylate) (PMMA)None~105-Amorphous polymer.[7]
PMMADivinylbenzene (DVB)Increased with higher DVB content-Crosslinking restricts chain mobility, increasing Tg.[1]
Poly(dimethylsiloxane) (PDMS)None (linear)~ -125~ -40Semi-crystalline polymer.[8]
Crosslinked PDMSTetrafunctional siloxane~ -123Reduced crystallinity observedThe glass transition temperature does not vary significantly with crosslinking.[8]
Polysulfides1,1,3,3-tetramethyl-1,3-divinyldisiloxaneUp to 26.4-Tg increased with higher sulfur content.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following are generalized methodologies for TGA and DSC analysis based on common practices found in the literature.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. A sample weight of 5-10 mg is typically used.

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Crucible: Platinum or alumina (B75360) crucibles are commonly used.

  • Atmosphere: High-purity nitrogen is used to provide an inert atmosphere, with a typical flow rate of 20-50 mL/min. To study oxidative stability, dry air can be used.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically 30-40 °C.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a final temperature of 600-800 °C.

  • Data Analysis: The onset of decomposition is often determined as the temperature at which 5% weight loss occurs (Td5%). The temperature of the maximum rate of weight loss (Tmax) is determined from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: A purge of inert gas, such as nitrogen, is maintained at a flow rate of 20-50 mL/min.

  • Temperature Program (for Tg determination):

    • First Heating Scan: Heat the sample from a low temperature (e.g., -150 °C for silicones, 25 °C for PMMA) to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial low temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during this second heating scan.[8]

  • Data Analysis: The glass transition temperature (Tg) is reported as the midpoint of the transition. Melting (Tm) and crystallization (Tc) peaks are identified by their peak maxima.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of polymers crosslinked with divinyltetramethyldisiloxane.

G cluster_synthesis Polymer Synthesis & Crosslinking cluster_analysis Thermal Analysis cluster_comparison Comparative Evaluation Monomer Monomer(s) Polymerization Polymerization & Crosslinking Monomer->Polymerization DVTMS Divinyltetramethyldisiloxane (DVTMS) DVTMS->Polymerization Initiator Initiator Initiator->Polymerization CrosslinkedPolymer Crosslinked Polymer Sample Polymerization->CrosslinkedPolymer Cured Polymer TGA Thermogravimetric Analysis (TGA) CrosslinkedPolymer->TGA DSC Differential Scanning Calorimetry (DSC) CrosslinkedPolymer->DSC DataAnalysis Data Analysis TGA->DataAnalysis DSC->DataAnalysis TGA_Results Thermal Stability Decomposition Profile DataAnalysis->TGA_Results DSC_Results Glass Transition (Tg) Melting/Crystallization DataAnalysis->DSC_Results Comparison Performance Comparison TGA_Results->Comparison DSC_Results->Comparison Uncrosslinked Uncrosslinked Polymer (Control) Uncrosslinked->Comparison OtherCrosslinker Alternative Crosslinker (e.g., DVB) OtherCrosslinker->Comparison

Caption: Workflow for Thermal Analysis of DVTMS-Crosslinked Polymers.

References

A Comparative Guide to Purity Assessment of Divinyl Tetramethyldisiloxane: GC-FID vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of divinyl tetramethyldisiloxane (DVTMS), a key building block in the synthesis of silicone-based materials, is critical for ensuring the desired properties and performance of the final products. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted method for assessing the purity of this volatile compound. This guide provides an objective comparison of GC-FID with alternative analytical techniques, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods for this compound Purity Assessment

Gas chromatography is the cornerstone for the purity analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from potential impurities. However, other analytical techniques offer distinct advantages and can provide complementary information regarding the purity profile of DVTMS.

Quantitative Data Summary

The following table summarizes the performance characteristics of gas chromatography and its alternatives for the purity assessment of this compound.

Analytical TechniquePrincipleTypical Purity Values (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Precision (RSD)Key AdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on volatility and interaction with a stationary phase.> 98%LOD: ~0.001% LOQ: ~0.005%< 2%High resolution for volatile impurities, robust, and widely available.Destructive, requires certified standards for accurate quantification of impurities.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Signal intensity is directly proportional to the number of nuclei.> 98%Analyte dependent, typically in the low mg range.< 1%Absolute quantification without a specific analyte reference standard, provides structural information.Lower sensitivity for trace impurities compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) Separation based on polarity and interaction with a stationary phase.Not commonly used for primary purity assay.LOD: ~5-10 ng on-column< 5%Suitable for non-volatile or thermally labile impurities.DVTMS lacks a strong UV chromophore, requiring specialized detectors like CAD or ELSD.
Karl Fischer Titration Titrimetric method specific for water determination.Measures water content, a critical impurity.ppm levels< 2%High accuracy and precision for water content.Only measures water content, not other organic or inorganic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a typical method for the purity assessment of this compound using GC-FID.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or hexane.

  • An internal standard (e.g., n-dodecane) can be added for more precise quantification.

b. GC-FID Conditions:

  • Column: DB-5 (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Injector: Split/splitless, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 325 °C.

  • Injection Volume: 1 µL.

c. Data Analysis:

  • The purity of this compound is determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For more accurate results, quantification can be performed using an internal or external standard method.

Alternative Methodologies

a. Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Principle: ¹H-NMR spectroscopy allows for the absolute quantification of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard with a known concentration.

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Analysis: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to the selected signals. This technique can provide a purity value with high accuracy and precision, often with a relative standard deviation of less than 1%[1].

b. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

  • Principle: Since this compound lacks a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is required. CAD nebulizes the column eluent, and the resulting aerosol particles are charged and detected, providing a response proportional to the mass of the analyte.

  • Chromatographic Conditions: A reversed-phase C18 column can be used with a gradient of mobile phases such as acetonitrile (B52724) and water.

  • Performance: HPLC-CAD can be a valuable tool for detecting non-volatile impurities that may not be amenable to GC analysis[2][3]. The limit of detection is typically in the low nanogram range on-column[4].

c. Karl Fischer Titration:

  • Principle: This method is highly specific for the determination of water content. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically or coulometrically.

  • Procedure: A known amount of the this compound sample is introduced into the Karl Fischer titration cell, and the water content is determined automatically.

  • Performance: Karl Fischer titration is a highly accurate and precise method for quantifying water as a specific impurity, with a typical precision (RSD) of less than 2%[5].

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-FID analysis of this compound and the logical relationship for selecting an appropriate analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh DVTMS Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Report calculate->report Final Purity Value

GC-FID Experimental Workflow

Method_Selection cluster_primary Primary Analysis cluster_complementary Complementary/Alternative Analysis start Purity Assessment of DVTMS gc_fid GC-FID for Volatile Impurities start->gc_fid qnmr qNMR for Absolute Purity start->qnmr Orthogonal Method kf Karl Fischer for Water Content start->kf Specific Impurity hplc HPLC-CAD/ELSD for Non-Volatile Impurities start->hplc Specific Impurity Profile final_purity Comprehensive Purity Profile gc_fid->final_purity Area % or Standard Calibration qnmr->final_purity Absolute Molar Ratio

References

Performance comparison of Divinyl tetramethyldisiloxane in different catalyst systems

Author: BenchChem Technical Support Team. Date: December 2025

Divinyltetramethyldisiloxane (dvtms) is a critical organosilicon compound, widely utilized as a ligand in homogeneous catalysis and as a linker in various organic transformations. Its performance is intrinsically linked to the choice of catalyst system, which dictates reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of dvtms's performance in two major classes of catalytic reactions: hydrosilylation and olefin metathesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Divinyltetramethyldisiloxane is famously used as a ligand in Karstedt's catalyst, one of the most active and widely used platinum-based catalysts for this transformation.[1][2][3] The performance of dvtms-containing systems is often compared against other platinum catalysts, such as Speier's catalyst, and emerging, cost-effective iron-based systems.[1][4][5]

Performance Data

The efficiency of hydrosilylation catalysts is evaluated based on conversion rates and selectivity, particularly the regioselectivity of the Si-H addition to the double bond (anti-Markovnikov vs. Markovnikov).

Catalyst SystemSubstratesReaction ConditionsConversion (%)Selectivity (%) (Product)Notes
Karstedt's Catalyst [Pt₂(dvtms)₃]1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethyldisiloxane (B107390)Not specifiedHighHighHighly active and soluble in silicone resins, making it ideal for curing processes.[6] Can catalyze the isomerization of terminal alkenes as a side reaction.[1]
Speier's Catalyst [H₂PtCl₆]Polydimethylsiloxane-graft-polyoxyethylene synthesisNot specifiedHighEffectiveOften heterogeneous in silicone resins.[6] Considered highly effective but may have an induction period as Pt(IV) is reduced to the active Pt(0) state.[2][7]
Iron-Isocyanide Disiloxane (B77578) Complex 1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethyldisiloxanePseudo-heterogeneous75-10087-93 (anti-Markovnikov vs. Markovnikov)A promising, inexpensive, and stable alternative to platinum catalysts; can be recycled.[4]
Heterogeneous Single Atom Pt Catalyst 1,3-divinyltetramethyldisiloxane & Heptamethyltrisiloxane2 h, N₂ (10 bar)High YieldHigh SelectivityShows significantly higher activity compared to related Pt nanoparticles and high turnover numbers (TON ≈10⁵).[8]
(salicylaldiminato)Ni(II) Catalysts Various olefins and secondary hydrosilanesNot specifiedup to 93High (mono-hydrosilylation)Effective for secondary silanes with high selectivity.[9]
Experimental Protocol: Hydrosilylation using Karstedt's Catalyst

This protocol describes a general procedure for the hydrosilylation of an alkene with a silane (B1218182) using Karstedt's catalyst.

Materials:

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane)

  • Karstedt's catalyst solution (e.g., in xylene or dvtms)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the alkene and anhydrous solvent under an inert atmosphere.

  • Addition of Silane: The hydrosilane is added dropwise to the stirring solution at room temperature.

  • Catalyst Addition: A solution of Karstedt's catalyst (typically 5-20 ppm of Pt relative to the silane) is added via syringe.[4]

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-70°C) and monitored by techniques such as ¹H NMR, GC, or TLC to track the disappearance of vinyl and Si-H groups.[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired organosilane product.

Hydrosilylation Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism.[1][10] This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the olefin, migratory insertion, and finally, reductive elimination of the product.

G Pt0 Pt(0) Catalyst OxAdd Oxidative Addition of R₃Si-H Pt0->OxAdd PtH H-Pt(II)-SiR₃ Intermediate OxAdd->PtH OlefinCoord Olefin Coordination PtH->OlefinCoord PtComplex Olefin-Pt(II) Complex OlefinCoord->PtComplex Insertion Migratory Insertion PtComplex->Insertion PtAlkyl R-CH₂-CH₂-Pt(II)-SiR₃ Insertion->PtAlkyl RedElim Reductive Elimination PtAlkyl->RedElim RedElim->Pt0 Catalyst Regeneration Product R-CH₂-CH₂-SiR₃ (Product) RedElim->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. In this context, divinyltetramethyldisiloxane is often incorporated into substrates as a flexible linker to facilitate ring-closing metathesis (RCM) or to study the effects of such a linker on cross-metathesis (CM) reactions. The choice between catalysts, such as the Grubbs and Hoveyda-Grubbs series, can significantly impact reaction yields and selectivity.[11][12]

Performance Data

The performance of metathesis catalysts is assessed by their ability to efficiently convert diene substrates into cyclic products (in RCM) or to selectively form cross-products (in CM), often with a focus on the stereoselectivity (E/Z isomer ratio) of the newly formed double bond.

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Selectivity (Isomer)Notes
Grubbs 1st Gen. Styrene-dimer linked by dvtms40 °C, DCM44(E)-stilbene onlyLower yield compared to 2nd generation catalyst under these conditions.[12]
Grubbs 2nd Gen. (Umicore™ M2)Styrene-dimer linked by dvtms40 °C, DCM91(E)-stilbene onlyHighly effective for this RCM reaction.[12]
Grubbs 2nd Gen. (Umicore™ M2)Styrene-dimer linked by dvtms80 °C, Toluene90(E)-stilbene onlyMaintains high efficiency at elevated temperatures.[12]
Hoveyda-Grubbs 2nd Gen. General RCMRoom Temp to 40°CGenerally highDependent on ring strainHighly stable and easy to handle; suitable for a wide range of RCM reactions.[13][14]
Molybdenum-based General CMRoom Temp54-85Kinetically E-selectiveProvides access to thermodynamically disfavored E-alkenyl halides.[15]
Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol provides a general method for performing a ring-closing metathesis reaction on a diene substrate containing a disiloxane linker using a second-generation Grubbs catalyst.

Materials:

  • Diene substrate with a dvtms linker

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with the diene substrate and dissolved in the anhydrous, degassed solvent under an inert atmosphere. For macrocyclizations, high dilution conditions are employed.[14]

  • Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is added to the solution. The flask may be shielded from light to prevent catalyst degradation.

  • Reaction Monitoring: The reaction is stirred at the appropriate temperature (room temperature to reflux). The progress is monitored by TLC or GC-MS, observing the formation of the cyclic product and the release of ethylene (B1197577) gas.[16] Bubbling a stream of inert gas through the solution can help remove ethylene and drive the reaction to completion.[14]

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and isolate the pure cyclic olefin.

Olefin Metathesis Reaction Mechanism: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a [2+2] cycloaddition between the metal carbene and an alkene to form a key metallacyclobutane intermediate.[17]

G M_CH_R1 [M]=CHR¹ (Catalyst) C1 M_CH_R1->C1 Alkene1 R²HC=CHR³ (Alkene) Alkene1->C1 Cycloadd1 [2+2] Cycloaddition Metallacycle1 Metallacyclobutane Intermediate Cycloadd1->Metallacycle1 RetroCyclo1 Retro [2+2] Cycloaddition Metallacycle1->RetroCyclo1 C2 RetroCyclo1->C2 M_CH_R2 [M]=CHR² M_CH_R2->M_CH_R1 Catalytic Cycle Product1 R¹HC=CHR³ (Product 1) Alkene2 R¹HC=CHR¹ (Alkene) Cycloadd2 [2+2] Cycloaddition Metallacycle2 Metallacyclobutane Intermediate RetroCyclo2 Retro [2+2] Cycloaddition C1->Cycloadd1 C2->M_CH_R2 C2->Product1

Caption: The Chauvin mechanism for olefin metathesis via a metallacyclobutane intermediate.

General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting catalytic reactions involving Divinyltetramethyldisiloxane, applicable to both hydrosilylation and olefin metathesis.

G Start Start Prep Reagent & Glassware Preparation (Drying, Degassing) Start->Prep Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Sequential Addition (Solvent, Substrate, Catalyst) Setup->Addition Reaction Reaction (Stirring, Heating) Addition->Reaction Monitor Monitoring (TLC, GC, NMR) Reaction->Monitor Quench Reaction Quenching/ Work-up Monitor->Quench Reaction Complete Purify Purification (Chromatography, Distillation) Quench->Purify Analysis Product Analysis (NMR, MS, etc.) Purify->Analysis End End Analysis->End

Caption: A generalized workflow for catalytic reactions.

References

A Comparative Analysis of Silicone Networks: The Role of Divinyltetramethyldisiloxane and Its Alternatives in Swelling Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a silicone network's final properties. This guide provides an objective comparison of silicone networks formed using the conventional crosslinker, divinyltetramethyldisiloxane (DVTMDSO), against networks formed with alternative crosslinking agents. By examining experimental data on swelling behavior and mechanical properties, this document aims to inform the selection of the optimal crosslinking strategy for specific research and development applications.

Divinyltetramethyldisiloxane is a widely utilized crosslinking agent in platinum-catalyzed addition-cure silicone systems. Its primary function is to react with hydride-functional siloxanes to form a durable, three-dimensional network. However, the pursuit of enhanced mechanical properties, tailored curing profiles, and improved performance in specialized applications has led to the exploration of alternative crosslinking technologies. These alternatives primarily fall into two categories: other vinyl-functional silanes and co-agents for peroxide-cured systems.

Comparative Performance Analysis

The choice of crosslinking agent significantly influences the swelling characteristics and mechanical integrity of the resulting silicone elastomer. The following tables summarize the performance of silicone networks formed with DVTMDSO and compare them with networks created using alternative crosslinkers.

Table 1: Comparison of Swelling Ratios in Toluene

Crosslinker/Curing SystemPolymer MatrixSwelling Ratio (%)Reference
Divinyltetramethyldisiloxane (DVTMDSO)Polydimethylsiloxane (B3030410) (PDMS)114.2[1]
Vinyltrimethoxysilane (VTMO)Methyl Vinyl Silicone RubberLower than DVTMDSO systems (exact value not provided)[2]
TMPTMA (in peroxide-cured system)High Consistency Silicone Rubber (HCR)Lower swelling indicates higher crosslink density[2]
No Co-agent (peroxide-cured)High Consistency Silicone Rubber (HCR)Higher swelling than systems with co-agents[2]

Note: The swelling ratio is calculated as (W_swollen - W_dry) / W_dry * 100, where W is the weight.

Table 2: Comparative Mechanical Properties of Silicone Elastomers

Crosslinker/Co-agentPolymer SystemTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Divinyltetramethyldisiloxane (DVTMDSO) basedPDMS0.49235Not Specified[2]
Vinyltriethoxysilane (VTEO)Peroxide-cured MVQ9.535055[2]
Vinyltris(2-methoxyethoxy)silanePeroxide-cured MVQ9.238053[2]
TMPTMADBPH-cured HCRImproved modulusSlight improvement13.9 point increase[2]
TAICDBPH-cured HCRNegative impactNegative impactLargest increase[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of silicone networks and the subsequent swelling studies, based on established practices and standards such as ASTM D471.

Synthesis of Silicone Networks with Divinyltetramethyldisiloxane

A typical procedure for the preparation of a silicone elastomer using DVTMDSO as a crosslinker via a platinum-catalyzed hydrosilylation reaction is as follows:

  • Preparation of Pre-polymer Mixture: A vinyl-terminated polydimethylsiloxane (PDMS) base polymer is thoroughly mixed with a hydride-functional siloxane crosslinker.

  • Catalyst Addition: A platinum catalyst, often Karstedt's catalyst, is added to the pre-polymer mixture. The concentration of the catalyst is typically in the parts-per-million range.

  • Crosslinker Introduction: Divinyltetramethyldisiloxane is added to the mixture. The molar ratio of vinyl groups from DVTMDSO and the PDMS to the Si-H groups of the crosslinker is a critical parameter that controls the crosslink density and, consequently, the mechanical and swelling properties of the final elastomer.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Curing: The mixture is poured into a mold and cured at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 1-24 hours) to complete the crosslinking reaction.[3][4]

Swelling Studies Protocol (Based on ASTM D471)

The swelling behavior of the cured silicone elastomers is evaluated to determine their resistance to solvents, which is indicative of the crosslink density.

  • Sample Preparation: Cured silicone elastomer samples are cut into standard dimensions (e.g., 25 mm x 50 mm x 2 mm). The initial weight (W_dry) of each specimen is accurately measured.[1][5]

  • Immersion: The specimens are fully immersed in a chosen solvent (e.g., toluene) in a sealed container at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24, 72, or 168 hours) to reach equilibrium swelling.[6][7]

  • Measurement of Swollen Weight: After the immersion period, the samples are removed from the solvent, and the excess solvent on the surface is quickly blotted off with a filter paper. The swollen weight (W_swollen) is then immediately measured.[1]

  • Calculation of Swelling Ratio: The swelling ratio is calculated as a percentage increase in weight.

  • Measurement of Volume and Dimensional Change (Optional): Changes in the volume and dimensions of the specimens can also be measured before and after immersion to provide additional data on the swelling behavior.[6]

Visualizing the Experimental Workflow

The logical flow of preparing and characterizing silicone networks can be visualized to provide a clear overview of the experimental process.

experimental_workflow cluster_preparation Silicone Network Preparation cluster_swelling Swelling Studies cluster_mechanical Mechanical Testing prep_start Start: Select Polymer and Crosslinker mixing Mix Base Polymer, Crosslinker, and Catalyst prep_start->mixing degassing Degas Mixture mixing->degassing curing Cure in Mold (e.g., 100-150°C) degassing->curing sample_prep Prepare Cured Samples (e.g., ASTM dimensions) curing->sample_prep initial_measurement Measure Initial Weight and Dimensions sample_prep->initial_measurement tensile_test Tensile Testing (e.g., UTM) sample_prep->tensile_test hardness_test Hardness Testing (e.g., Durometer) sample_prep->hardness_test immersion Immerse in Solvent (e.g., Toluene, 24h) initial_measurement->immersion final_measurement Measure Swollen Weight and Dimensions immersion->final_measurement calculation Calculate Swelling Ratio and Volume Change final_measurement->calculation end_node End: Comparative Analysis calculation->end_node mechanical_data Obtain Tensile Strength, Elongation, Hardness tensile_test->mechanical_data hardness_test->mechanical_data mechanical_data->end_node

Caption: Workflow for the preparation and characterization of silicone elastomer networks.

Conclusion

The selection of a crosslinking agent is a pivotal step in tailoring the properties of silicone networks. While divinyltetramethyldisiloxane remains a robust and widely used crosslinker, alternative vinyl-functional silanes and co-agents for peroxide-cured systems offer avenues for fine-tuning mechanical strength, hardness, and swelling characteristics. The experimental data presented in this guide, in conjunction with the detailed protocols, provides a foundation for researchers to make informed decisions in the development of silicone-based materials for advanced applications in drug delivery and beyond. A systematic approach to formulation and testing, as outlined in the experimental workflow, is crucial for achieving desired material performance.

References

Spectroscopic Validation of End-Capping with Divinyltetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of polymer end-capping with divinyltetramethyldisiloxane (DVTMSD). It further offers a comparative perspective with alternative end-capping agents, supported by experimental data and detailed protocols to aid in the selection of appropriate characterization methods for your research and development needs.

Introduction to End-Capping and Spectroscopic Validation

End-capping is a critical step in polymer synthesis, modifying the terminal groups of polymer chains to enhance stability, control reactivity, and impart desired functionalities. Divinyltetramethyldisiloxane is a commonly employed end-capping agent, particularly for polysiloxanes, introducing vinyl terminal groups that can be utilized in subsequent reactions like hydrosilylation. The success of the end-capping reaction is paramount and requires robust analytical validation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the presence of the end-caps, quantifying the efficiency of the reaction, and characterizing the final polymer product.

Comparison of Spectroscopic Techniques for Divinyltetramethyldisiloxane End-Capping

The choice of spectroscopic technique depends on the specific information required, such as qualitative confirmation, quantitative efficiency, or detailed structural elucidation.

Spectroscopic Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Quantitative determination of end-capping efficiency by comparing the integration of vinyl protons from DVTMSD with polymer backbone signals.[1][2][3][4]Provides absolute quantification of end-group functionality.[5]Signal overlap can complicate analysis for complex polymers. Lower sensitivity for high molecular weight polymers.
²⁹Si NMR Spectroscopy Qualitative and quantitative information on the silicon environment, confirming the formation of new Si-O-Si linkages.Highly sensitive to the chemical environment of silicon atoms, providing clear evidence of end-capping.Lower natural abundance of ²⁹Si may require longer acquisition times.
FTIR Spectroscopy Qualitative confirmation of end-capping through the presence of characteristic vibrational bands of the vinyl groups and changes in the Si-O-Si backbone.[6][7][8]Rapid and non-destructive analysis.[7] Suitable for routine quality control.Primarily qualitative; quantification can be challenging and less accurate than NMR.
MALDI-TOF Mass Spectrometry Provides the molecular weight distribution of the end-capped polymer, confirming the mass addition of the DVTMSD unit to the polymer chains.[9][10][11][12][13][14][15][16][17]Offers detailed information on polymer distribution and can identify incompletely capped chains.[12][16]Mass accuracy can be influenced by the sample preparation and matrix selection.[9][11] May not be suitable for very high molecular weight or highly polydisperse polymers.[17]

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of polymer end-capping.

Spectroscopic Validation Workflow cluster_synthesis Polymer Synthesis cluster_validation Spectroscopic Validation cluster_results Results Polymer Uncapped Polymer Reaction End-Capping Reaction Polymer->Reaction EndCapper Divinyltetramethyldisiloxane EndCapper->Reaction Purification Purification of End-Capped Polymer Reaction->Purification NMR NMR Spectroscopy (¹H, ²⁹Si) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (MALDI-TOF) Purification->MS DataAnalysis Data Analysis & Quantification NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Validation Validated End-Capped Polymer DataAnalysis->Validation

Caption: Workflow for the synthesis and spectroscopic validation of end-capped polymers.

Comparison with Alternative End-Capping Agents

Divinyltetramethyldisiloxane is a versatile end-capping agent, but other alternatives exist, each with its own spectroscopic signature.

End-Capping Agent Reactive Group ¹H NMR Signature FTIR Signature Considerations
Divinyltetramethyldisiloxane VinylMultiplet at ~5.7-6.2 ppmC=C stretch at ~1600 cm⁻¹, C-H (vinyl) stretch at ~3050 cm⁻¹Ideal for subsequent hydrosilylation reactions.
Hexamethyldisiloxane Trimethylsilyl (B98337)Singlet at ~0.1 ppmSi-CH₃ symmetric deformation at ~1260 cm⁻¹Provides non-reactive, stable end-caps.[18]
1,1,3,3-Tetramethyldisiloxane Hydrosilane (Si-H)Multiplet at ~4.7 ppmSi-H stretch at ~2120 cm⁻¹Introduces reactive Si-H groups for further functionalization.[18]

Detailed Experimental Protocols

Protocol 1: Quantitative ¹H NMR Spectroscopy for End-Capping Efficiency
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified and dried end-capped polymer into an NMR tube. Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte peaks. Add an internal standard with a known concentration if absolute quantification is required.

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical D1 is 5-10 seconds. Use a 90° pulse angle.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 to 64 scans.

  • Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the characteristic signals of the vinyl protons of the divinyltetramethyldisiloxane end-group (typically a multiplet between 5.7 and 6.2 ppm). Integrate a well-resolved signal from the polymer backbone that corresponds to a known number of protons.

  • Calculation of End-Capping Efficiency: The percentage of end-capping can be calculated using the following formula:

    End-capping Efficiency (%) = [(Integral of end-group protons / Number of end-group protons) / (Integral of backbone protons / Number of backbone protons)] x 100

Protocol 2: FTIR Spectroscopy for Qualitative Confirmation
  • Sample Preparation:

    • Thin Film: If the polymer is a viscous liquid or can be cast into a film, prepare a thin film on a KBr or NaCl salt plate.

    • ATR: For solid or liquid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method requiring minimal sample preparation.[19][20] Place a small amount of the sample directly onto the ATR crystal.

  • Instrument Parameters: Set the spectral range to 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands for the divinyltetramethyldisiloxane end-cap, including the C=C stretching vibration around 1600 cm⁻¹ and the vinyl C-H stretching vibration around 3050 cm⁻¹. Compare the spectrum of the end-capped polymer with that of the starting uncapped polymer to observe the appearance of these new bands and any changes in the Si-O-Si stretching region (around 1000-1100 cm⁻¹).[21][22][23][24]

Protocol 3: MALDI-TOF Mass Spectrometry for Molecular Weight Analysis
  • Sample Preparation:

    • Matrix Selection: Choose a suitable matrix that effectively co-crystallizes with the polymer and absorbs the laser energy. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[9][11]

    • Cationizing Agent: Select a cationizing agent to promote the formation of single-charged polymer ions. Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA) are commonly used.[11]

    • Sample Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in an appropriate ratio (e.g., 1:10:1 v/v/v). Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry or use a vacuum desiccator.[9]

  • Instrument Parameters: Use a MALDI-TOF mass spectrometer in reflectron mode for higher resolution. Calibrate the instrument using a known polymer standard with a similar molecular weight range.

  • Data Acquisition: Acquire the mass spectrum by irradiating the sample spot with the laser. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis: Process the raw data to obtain the mass spectrum. Identify the series of peaks corresponding to the polymer chains with different degrees of polymerization. The mass of each peak should correspond to the mass of the repeating unit multiplied by the number of units, plus the mass of the end-groups (including the divinyltetramethyldisiloxane cap) and the cationizing agent.[12][16] Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the distribution.[12]

Conclusion

The successful end-capping of polymers with divinyltetramethyldisiloxane can be rigorously validated using a combination of spectroscopic techniques. ¹H NMR spectroscopy stands out for its ability to provide quantitative data on end-capping efficiency. FTIR spectroscopy offers a rapid and straightforward method for qualitative confirmation. MALDI-TOF mass spectrometry provides invaluable information on the molecular weight distribution and the successful incorporation of the end-cap. The choice of the most suitable technique or combination of techniques will depend on the specific requirements of the research or quality control process. The detailed protocols provided in this guide serve as a starting point for developing robust analytical methods for the characterization of end-capped polymers.

References

A Comparative Analysis of Divinyl Tetramethyldisiloxane and Divinyl Sulfone as Crosslinkers for Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final properties and performance of hydrogel-based biomaterials. This guide provides an objective comparison of two prominent crosslinkers: Divinyl Tetramethyldisiloxane (DVTMS) and Divinyl Sulfone (DVS), focusing on their reaction mechanisms, the resulting hydrogel properties, and their suitability for biomedical applications.

This compound and divinyl sulfone are both bifunctional molecules capable of forming stable three-dimensional hydrogel networks. However, their distinct chemical structures dictate different crosslinking chemistries, which in turn impart unique characteristics to the resulting biomaterials. DVTMS, a siloxane-based crosslinker, typically reacts via a catalyst-mediated hydrosilylation or a photo-initiated thiol-ene reaction. In contrast, DVS, a sulfone-containing molecule, readily undergoes a Michael-type addition with nucleophiles like thiols or amines under mild, often physiological, conditions.

Performance Comparison at a Glance

The selection between DVTMS and DVS hinges on the desired balance of mechanical properties, biocompatibility, and the specific requirements of the intended application.

FeatureThis compound (DVTMS)Divinyl Sulfone (DVS)
Crosslinking Chemistry Hydrosilylation (Thiol-Ene Reaction)Michael-type Addition
Reaction Conditions Requires catalyst (e.g., Karstedt's catalyst) and/or UV/light initiation.[1]Occurs under mild, often physiological, pH and temperature conditions.[2][3]
Biocompatibility Generally considered biocompatible; PDMS-containing materials show low cellular adhesion.Biocompatible, but high concentrations can compromise biocompatibility.[4][5]
Mechanical Properties Can form highly elastic networks.[1]Produces robust and elastic hydrogels.
Primary Applications Silicone elastomers, sealants, and coatings; emerging use in biomedical hydrogels.Crosslinking of hyaluronic acid and other biopolymers for drug delivery and tissue engineering.[2][4][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for hydrogels crosslinked with DVTMS and DVS, based on available experimental evidence.

Table 1: Mechanical and Physical Properties
ParameterDVTMS-crosslinked Hydrogels (PDMS-PEG)DVS-crosslinked Hydrogels (Hyaluronic Acid)
Storage Modulus (G') ~5.8 kPa (for 48% polymer concentration)3 - 46 kPa (dependent on concentration and crosslinking degree)
Swelling Ratio Not substantially different from pure PEG-DA hydrogel.[1]Increases with decreasing crosslinking degree.[2]
Degradation Susceptible to oxidative degradation in vivo.Degradation rate can be controlled by modulating the crosslinking degree.[7]

Note: Data for DVTMS-crosslinked hydrogels is based on studies of polydimethylsiloxane (B3030410) (PDMS)-containing hydrogels, which share structural similarities.

Table 2: Biocompatibility Data
AssayDVTMS-crosslinked Hydrogels (PDMS-based)DVS-crosslinked Hydrogels (Hyaluronic Acid)
Cytotoxicity Generally low cytotoxicity.Low cytotoxicity at optimal concentrations.[6]
Cell Adhesion Inhibits cellular adhesion.Can support cell adherence, especially when combined with components like fibrin.[8]
In Vivo Response Can elicit a foreign body response, though macrophage density can be low.Biocompatible in vivo, with evidence of remodeling and vascularization.[8]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for creating hydrogels using DVTMS and DVS.

Protocol 1: Photo-Initiated Thiol-Ene Hydrogel Synthesis with DVTMS

This protocol describes the formation of a hydrogel using UV light to initiate the thiol-ene reaction between a thiol-containing polymer and DVTMS.

Materials:

  • Thiol-functionalized polymer (e.g., Thiol-PEG)

  • This compound (DVTMS)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the thiol-functionalized polymer in PBS.

    • In a separate vial, dissolve the photoinitiator in the polymer stock solution.

    • Add DVTMS to the polymer-initiator solution at the desired stoichiometric ratio of thiol to ene groups.

    • Vortex the precursor solution to ensure homogeneity.

  • Hydrogel Formation:

    • Transfer the precursor solution to a suitable mold.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-10 minutes) to initiate crosslinking. Gelation time will vary based on initiator concentration and light intensity.

  • Hydrogel Characterization:

    • Swelling Behavior: Measure the wet and dry weights of the hydrogel to determine the swelling ratio.

    • Mechanical Testing: Use rheometry or tensile testing to characterize the storage modulus, loss modulus, and elasticity of the hydrogel.

Protocol 2: Michael Addition Hydrogel Synthesis with DVS

This protocol outlines the formation of a hyaluronic acid (HA) hydrogel crosslinked with DVS via a Michael-type addition reaction.[2][3]

Materials:

  • Hyaluronic Acid (HA)

  • Divinyl Sulfone (DVS)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)

  • Phosphate-buffered saline (PBS)

Procedure:

  • HA Solution Preparation:

    • Dissolve HA in the NaOH solution to the desired concentration (e.g., 4% w/v).

    • Stir the solution at room temperature until the HA is fully dissolved.

  • Crosslinking Reaction:

    • Add DVS to the HA solution at the desired HA:DVS weight ratio.

    • Mix thoroughly and allow the reaction to proceed at a controlled temperature (e.g., 25°C or 45°C) for a specific duration (e.g., 1-4 hours).[2][6]

  • Purification and Neutralization:

    • Swell the resulting gel in a large volume of PBS to neutralize the pH and remove unreacted DVS. This may involve dialysis for several days.[6]

  • Hydrogel Characterization:

    • Rheological Properties: Analyze the storage (G') and loss (G'') moduli using a rheometer.

    • Degradation Studies: Incubate the hydrogel in a solution containing hyaluronidase (B3051955) to assess its enzymatic degradation rate.[6]

    • Biocompatibility Assessment: Conduct in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines.

Visualizing the Crosslinking Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental crosslinking reactions for both DVTMS and DVS.

DVTMS_Crosslinking cluster_reactants Reactants cluster_process Process cluster_product Product Polymer_SH Polymer-SH Initiation UV Light + Photoinitiator or Catalyst Polymer_SH->Initiation DVTMS This compound (H₂C=CH-Si(CH₃)₂-O-Si(CH₃)₂-CH=CH₂) DVTMS->Initiation Crosslinked_Network Crosslinked Hydrogel Network (Polymer-S-CH₂-CH₂-Si...) Initiation->Crosslinked_Network Thiol-Ene Reaction

Caption: Hydrosilylation (Thiol-Ene) crosslinking with DVTMS.

DVS_Crosslinking cluster_reactants Reactants cluster_process Process cluster_product Product Polymer_XH Polymer-XH (X = S, NH, O) Conditions Mild Conditions (Physiological pH, Temp) Polymer_XH->Conditions DVS Divinyl Sulfone (H₂C=CH-SO₂-CH=CH₂) DVS->Conditions Crosslinked_Network Crosslinked Hydrogel Network (Polymer-X-CH₂-CH₂-SO₂...) Conditions->Crosslinked_Network Michael-type Addition

Caption: Michael-type addition crosslinking with DVS.

Conclusion

Both this compound and divinyl sulfone are effective crosslinkers for the fabrication of hydrogels for biomedical applications. The choice between them should be guided by the specific requirements of the application.

  • Divinyl Sulfone is well-suited for applications requiring crosslinking under mild, physiological conditions without the need for catalysts or external initiation. It has been extensively studied for crosslinking biopolymers like hyaluronic acid and is a good choice for in situ gelling systems. However, careful control of its concentration is necessary to ensure optimal biocompatibility.

  • This compound offers the potential for creating highly elastic and stable networks, characteristic of silicone-based materials. The requirement for a catalyst or photo-initiation provides greater temporal control over the crosslinking process. This makes it suitable for applications where precise control over gelation is critical, such as in photopatterning or 3D bioprinting. Further research is needed to fully explore its potential in a wider range of biomedical hydrogel systems.

Ultimately, a thorough understanding of the chemistry and properties associated with each crosslinker will enable researchers and drug development professionals to design and fabricate hydrogels with the desired performance characteristics for their specific biomedical needs.

References

A Comparative Guide to the Biocompatibility of Materials Synthesized with Divinyl Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of materials synthesized using Divinyl tetramethyldisiloxane (DVTMS), a common crosslinking agent in platinum-cured silicone elastomers. The performance of these materials is compared with other relevant biomaterials, supported by experimental data and detailed methodologies.

Introduction to DVTMS in Biomaterials

This compound (DVTMS) is a key component in the synthesis of certain silicone polymers, particularly in platinum-catalyzed addition cure systems.[1] This crosslinker contributes to the formation of a stable, flexible, and durable silicone network.[1] Materials synthesized with DVTMS are frequently utilized in medical devices and applications requiring high biocompatibility.[2]

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[3] Key indicators for assessing biocompatibility include cytotoxicity, sensitization, irritation, and systemic toxicity.[2][3] This section compares silicone elastomers synthesized using DVTMS (as part of a platinum-cured system) with other common biomaterials.

Quantitative Data Summary

While direct quantitative comparisons for materials solely defined by their DVTMS content are scarce in literature, we can infer their biocompatibility by examining studies on platinum-cured silicones, which typically utilize DVTMS or similar vinyl-functionalized siloxanes. The following table summarizes findings from various studies, comparing these silicones with other polymers like Polymethyl methacrylate (B99206) (PMMA) and Polycarbonate (PC).

Material ClassBiocompatibility IndicatorResultReference
Platinum-Cured Silicone (representative of DVTMS-based materials) Cytotoxicity (in vitro)Generally non-cytotoxic[4][5]
HemocompatibilityImproved with modifications[6][7]
Inflammatory Response (in vivo)Generally low[8]
Peroxide-Cured Silicone Cytotoxicity (in vitro)May exhibit some cytotoxicity due to byproducts[1][9]
HemocompatibilityCan have poor intrinsic hemocompatibility[7]
Inflammatory Response (in vivo)Variable, can be higher than platinum-cured[1]
Polymethyl Methacrylate (PMMA) Cytotoxicity (in vitro)Can exhibit cytotoxic effects[10][11]
HemocompatibilityVariable[12]
Inflammatory Response (in vivo)Can elicit a more pronounced inflammatory response[10]
Polycarbonate (PC) Cytotoxicity (in vitro)Can be biocompatible with appropriate surface treatment[12]
HemocompatibilityVariable[12]
Inflammatory Response (in vivo)Dependent on surface properties[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of biocompatibility, based on the internationally recognized ISO 10993 standards.

In Vitro Cytotoxicity: ISO 10993-5

This test assesses the potential for a material to cause cellular damage.

1. Test Principle: Cultured mammalian cells are exposed to the test material or its extracts. The cellular response is evaluated using appropriate biological parameters.[13][14]

2. Materials and Reagents:

  • Cell Line: L929 mouse fibroblast cells (or other appropriate mammalian cell line).[13]

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics.[13]

  • Test Material: Material synthesized with DVTMS, sterilized according to its intended use.

  • Control Materials: High-density polyethylene (B3416737) (negative control), organotin-stabilized PVC (positive control).

  • Reagents for Viability Assay: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

3. Procedure:

  • Extraction: The test material is incubated in culture medium (e.g., at 37°C for 24 hours) to create an extract. The ratio of material surface area to medium volume is standardized (e.g., 3 cm²/mL).[14]

  • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24-72 hours).

  • Viability Assessment (MTT Assay):

    • The extract is removed, and MTT solution is added to each well.

    • Incubate to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[13]

Hemocompatibility Assessment: Thrombin Generation and Platelet Adhesion

This evaluates the effect of a material on blood coagulation and platelet activation.

1. Test Principle: The material is exposed to whole blood or plasma, and key parameters of the coagulation cascade and platelet function are measured.[6]

2. Materials and Reagents:

  • Freshly collected human or animal blood.

  • Test material discs.

  • Phosphate-buffered saline (PBS).

  • Reagents for thrombin generation assay (e.g., fluorogenic substrate).

  • Reagents for platelet quantification (e.g., lactate (B86563) dehydrogenase assay).

3. Procedure:

  • Material Preparation: Test discs are placed in the wells of a microplate.

  • Blood Contact: Freshly drawn blood or platelet-rich plasma is added to the wells containing the test material and incubated.

  • Thrombin Generation: At specific time points, aliquots of plasma are taken, and the rate of thrombin generation is measured using a fluorometer.[6]

  • Platelet Adhesion: After incubation, non-adherent platelets are washed away with PBS. The number of adhered platelets is quantified, for example, by measuring their lactate dehydrogenase activity or by direct visualization using scanning electron microscopy (SEM).[6]

  • Data Analysis: The results are compared to a reference material. Increased thrombin generation or platelet adhesion indicates lower hemocompatibility.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (ISO 10993-5)

G cluster_prep Material & Cell Preparation cluster_exp Exposure cluster_analysis Analysis cluster_result Result prep_mat Prepare & Sterilize Test Material extract Prepare Material Extract (Incubate in Culture Medium) prep_mat->extract prep_cells Culture L929 Cells to Near Confluency expose Expose Cells to Material Extract prep_cells->expose extract->expose mtt Perform MTT Assay expose->mtt measure Measure Absorbance mtt->measure calc Calculate Cell Viability (%) measure->calc interpret Interpret Biocompatibility calc->interpret

Caption: Workflow for assessing in vitro cytotoxicity according to ISO 10993-5.

Signaling Pathway: General Inflammatory Response to Biomaterials

G cluster_initiation Initiation cluster_cellular Cellular Response cluster_outcome Outcome biomaterial Biomaterial Implantation protein_ad Protein Adsorption (Vroman Effect) biomaterial->protein_ad macrophage Macrophage Activation protein_ad->macrophage cytokine Cytokine & Chemokine Release (e.g., TNF-α, IL-1β) macrophage->cytokine inflammation Inflammation cytokine->inflammation fibrosis Fibrous Capsule Formation inflammation->fibrosis Chronic integration Tissue Integration inflammation->integration Resolution

Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.

References

A Comparative Analysis of Reaction Kinetics in Divinyl Tetramethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation of divinyl tetramethyldisiloxane (dvtms) is a cornerstone reaction in silicone chemistry, pivotal for the synthesis of a wide array of polymers and materials used in research, and various industrial applications. The kinetics of this reaction are of paramount importance, dictating product yield, purity, and material properties. This guide provides a comparative analysis of the reaction kinetics of dvtms hydrosilylation, focusing on different catalytic systems. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are outlined.

Comparative Kinetic Data

The efficiency of dvtms hydrosilylation is heavily reliant on the choice of catalyst. Platinum-based catalysts, such as Karstedt's and Speier's catalysts, are the most common due to their high activity.[1][2] However, alternative catalysts based on other transition metals are also being explored to reduce cost and improve selectivity. The following table summarizes key kinetic parameters for various catalysts. Note: Direct comparative kinetic data under identical conditions is scarce in the literature; therefore, the presented data is compiled from various sources and should be interpreted with consideration of the differing experimental conditions.

Catalyst SystemTypical ConcentrationReaction Temperature (°C)Conversion (%)TimeSelectivityNotes
Karstedt's Catalyst ([Pt2(dvtms)3])10-4 - 10-5 MRoom Temperature - 100>95Minutes to HoursHigh for β-additionMost widely used, highly active.[1][3] Prone to side reactions like alkene isomerization.[1]
Speier's Catalyst (H2PtCl6)10-3 - 10-4 M80 - 110HighHoursGood for β-additionLess active than Karstedt's catalyst; may require higher temperatures.[2] Can be heterogeneous in silicone resins.[2]
Pt(0)-N-Heterocyclic Carbene (NHC) Complexes VariesVariesHighVariesHighOffer greater stability and control over reactivity compared to traditional Pt catalysts.[1]
Iron-Isocyanide Disiloxane Complex VariesRoom Temperature75-10024 hours87-93% for β-additionA promising cheaper and more stable alternative to platinum catalysts.[4]
Silica-Supported Pt or Pt/Pd Catalysts VariesVariesHighVariesIncreased regioselectivityHeterogeneous catalysts that offer reusability.[4]

Experimental Protocols

Accurate kinetic analysis of dvtms hydrosilylation relies on precise experimental procedures. The two most common techniques for monitoring the reaction progress in real-time are Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

In-situ FT-IR Spectroscopy for Kinetic Monitoring

This method tracks the disappearance of the Si-H bond, which has a characteristic stretching frequency.

Methodology:

  • Preparation: The reaction is set up in a reaction vessel equipped with an in-situ FT-IR probe (e.g., an Attenuated Total Reflectance (ATR) probe). The reactants, this compound and the hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane), are charged into the vessel along with a solvent if required.

  • Initiation: The reaction mixture is brought to the desired temperature, and a baseline FT-IR spectrum is recorded. The catalyst is then injected to initiate the reaction.

  • Data Acquisition: FT-IR spectra are continuously recorded at regular intervals.

  • Analysis: The disappearance of the Si-H stretching band (around 2150 cm-1) is monitored.[5] The concentration of the Si-H group over time can be determined by integrating the peak area, allowing for the calculation of reaction rates. Normalization using an internal standard can improve accuracy.[6]

¹H NMR Spectroscopy for Kinetic Analysis

NMR spectroscopy allows for the simultaneous monitoring of multiple species in the reaction mixture.

Methodology:

  • Sample Preparation: A stock solution of the catalyst is prepared. In an NMR tube, the this compound, the hydrosilane, and a deuterated solvent (for locking) are mixed.

  • Initiation: The NMR tube is placed in the spectrometer, and a spectrum is acquired before the addition of the catalyst to serve as a time-zero reference. The catalyst solution is then injected into the NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired at predetermined time intervals.

  • Analysis: The reaction progress is monitored by observing the disappearance of the Si-H proton signal (around 4.7 ppm) and the vinyl proton signals (around 5.6-6.1 ppm), and the appearance of the signals corresponding to the addition products (e.g., CH2 groups at ~0.4 ppm for anti-Markovnikov addition and CH-CH3 groups at 0.9–1 ppm for Markovnikov addition).[4] The integration of these peaks allows for the quantification of reactants and products over time, from which kinetic data can be derived.[7]

Visualizing Reaction Pathways and Workflows

The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[8][9][10] It involves the oxidative addition of the hydrosilane to the platinum center, followed by olefin coordination, migratory insertion, and reductive elimination to yield the final product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition Intermediate (R3Si)Pt(II)(H) Pt0->Intermediate1 + R3Si-H HSiR3 R3Si-H Olefin CH2=CHR' Product R3Si-CH2-CH2R' Intermediate2 Olefin Complex Intermediate1->Intermediate2 + CH2=CHR' Intermediate3 Migratory Insertion Product (R3Si)Pt(II)(CH2CH2R') Intermediate2->Intermediate3 Insertion Intermediate3->Pt0 Reductive Elimination Intermediate3->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant Mixture (dvtms, Hydrosilane, Solvent) Setup Assemble Reaction Setup (Reactor, Temp. Control, Stirring) Reactants->Setup Catalyst Prepare Catalyst Solution Initiate Initiate Reaction (Add Catalyst) Catalyst->Initiate Setup->Initiate Monitor Monitor Reaction Progress (in-situ FT-IR or NMR) Initiate->Monitor Data Collect Time-Resolved Data Monitor->Data Process Process Spectra (Integration, Normalization) Data->Process Kinetics Determine Kinetic Parameters (Rate Constants, Order) Process->Kinetics

References

The Influence of Divinyl Tetramethyldisiloxane on the Refractive Index of Polysiloxanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the optical properties of polysiloxanes is paramount for applications ranging from advanced drug delivery systems to the fabrication of medical devices. This guide provides a comparative analysis of the effect of 1,3-divinyltetramethyldisiloxane (B1580860) (DVTMDSO) on the refractive index (RI) of polysiloxanes, supported by experimental data and protocols.

The refractive index of a polymer is a critical parameter that dictates its interaction with light. In the realm of polysiloxanes, tailoring the RI is often achieved by incorporating various functional groups. While the introduction of aromatic moieties, such as phenyl groups, is a well-established method for increasing the refractive index, the role of crosslinking agents and terminating agents, such as DVTMDSO, is also a significant factor influencing the final optical characteristics of the material.

Comparative Analysis of Refractive Index Modulation

The refractive index of polysiloxane networks is influenced by factors such as the polymer's chemical composition, density, and crosslink density. DVTMDSO, with a refractive index of approximately 1.412, primarily functions as a chain-capping agent or a crosslinker in condensation-cure or addition-cure silicone systems, respectively. Its incorporation can affect the overall refractive index of the cured polysiloxane.

For a significant increase in the refractive index of polysiloxanes, the incorporation of monomers with high molar refractivity is the primary strategy. The most common approach is the copolymerization of dimethylsiloxane with diphenylsiloxane. The presence of the bulky and highly polarizable phenyl groups leads to a linear increase in the refractive index of the resulting copolymer.[1]

Below is a table summarizing the refractive indices of various polysiloxane compositions, illustrating the impact of different functional groups compared to a standard polydimethylsiloxane (B3030410) (PDMS).

Polysiloxane CompositionAdditive/MonomerRefractive Index (nD at 25°C)Reference
Polydimethylsiloxane (PDMS)None~1.404General knowledge
PDMS with Phenyl Side-ChainsDiphenylsiloxane units1.40 - 1.60 (concentration-dependent)[2]
Polysiloxane Network2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (crosslinker)1.410 – 1.425 (crosslink density-dependent)[3]
α,ω-vinyl silyl (B83357) terminated polydimethylsiloxane-co-polydiphenylsiloxane1,3-divinyltetramethyldisiloxane (terminating agent)Increases with diphenylsiloxane content[1]

Experimental Protocols

To evaluate the effect of various additives on the refractive index of polysiloxanes, a systematic experimental approach is necessary. Below are detailed methodologies for key experiments.

Synthesis of Polydimethylsiloxane-co-diphenylsiloxane with Divinyl Tetramethyldisiloxane Termination

This protocol is based on the ring-opening polymerization of cyclic siloxane monomers.[1]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Octaphenylcyclotetrasiloxane (D4'')

  • 1,3-divinyltetramethyldisiloxane (DVTMDSO)

  • Potassium hydroxide (B78521) (KOH) or other suitable catalyst

  • Toluene (solvent)

Procedure:

  • A calculated mixture of D4, D4'', and DVTMDSO is charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. The ratio of D4 to D4'' is varied to achieve different phenyl contents. DVTMDSO is used as a chain-terminating agent to control the molecular weight.

  • Toluene is added as a solvent.

  • The mixture is heated to a specified temperature (e.g., 150°C) under a nitrogen atmosphere.

  • A catalytic amount of KOH is added to initiate the ring-opening polymerization.

  • The reaction is allowed to proceed for several hours until equilibrium is reached.

  • The catalyst is then neutralized.

  • The solvent and any unreacted cyclic monomers are removed by vacuum distillation to yield the vinyl-terminated polysiloxane copolymer.

Measurement of Refractive Index

The refractive index of the synthesized polysiloxane samples can be measured using a standard Abbe refractometer.

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Place a small drop of the polysiloxane sample onto the prism of the refractometer.

  • Close the prism and allow the sample to spread into a thin film.

  • Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.

  • Perform measurements at a controlled temperature (e.g., 25°C) as the refractive index is temperature-dependent.

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing polysiloxanes with tailored refractive indices.

experimental_workflow start Start: Define Target Refractive Index monomer_selection Monomer & Additive Selection (e.g., D4, D4'', DVTMDSO) start->monomer_selection synthesis Polymer Synthesis (Ring-Opening Polymerization) monomer_selection->synthesis purification Purification (Vacuum Distillation) synthesis->purification characterization Characterization purification->characterization ri_measurement Refractive Index Measurement (Abbe Refractometer) characterization->ri_measurement analysis Data Analysis & Comparison ri_measurement->analysis end End: Polysiloxane with Desired Refractive Index analysis->end logical_relationship ri Refractive Index composition Chemical Composition composition->ri density Density density->ri crosslink Crosslink Density crosslink->density aromatic Aromatic Content (e.g., Phenyl Groups) aromatic->composition dvtmdso DVTMDSO Concentration (as crosslinker/capping agent) dvtmdso->crosslink chain_length Polymer Chain Length dvtmdso->chain_length chain_length->density

References

Safety Operating Guide

Proper Disposal of Divinyl Tetramethyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Divinyl Tetramethyldisiloxane within a research and development environment.

This guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, a common reagent in the synthesis of silicone-based materials. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation.[1][3] Therefore, stringent safety measures must be implemented during its handling and storage.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • All metal parts of equipment must be grounded to prevent static electricity discharge.[4][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Use chemically resistant gloves. Contaminated gloves should be disposed of properly.[2] Wear flame-retardant antistatic protective clothing.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][4][5]

  • Protect from moisture, as the substance is moisture-sensitive.[1][6]

  • Incompatible with strong oxidizing agents, bases, and strong acids.[1][6]

Hazard Summary and Safety Data

The following table summarizes key hazard and safety information for this compound.

ParameterValue
Physical State Colorless liquid[1]
Flash Point 24 °C (75.2 °F)[1]
Hazard Statements Highly flammable liquid and vapor.[2][5] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3]
Incompatibilities Strong oxidizing agents, bases, strong acids.[1][6]
Hazardous Decomposition Carbon monoxide, carbon dioxide, silicon dioxide.[1][6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the area.[2]

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][2]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental harm. This substance should not be disposed of down the drain or in regular waste streams.[6]

Step-by-Step Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1][6]

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams.[2]

    • Handle uncleaned containers as you would the product itself.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid," "Irritant").

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][4]

    • The primary recommended method of disposal is incineration or sending the material to an approved waste disposal plant.[4][5]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_handling Chemical Handling & Waste Generation cluster_spill_response Spill Response cluster_disposal_prep Disposal Preparation cluster_final_disposal Final Disposal start Use of this compound waste_gen Generation of Waste (Unused product, contaminated materials) start->waste_gen spill Spill Occurs start->spill containerize Containerize Waste in Sealed & Labeled Container waste_gen->containerize spill_protocol Follow Spill Response Protocol (Evacuate, Ventilate, Contain) spill->spill_protocol collect_spill Collect Spill Residue in Designated Container spill_protocol->collect_spill collect_spill->containerize store_waste Store in Designated Hazardous Waste Area containerize->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor incinerate Incineration / Approved Waste Disposal Plant contact_vendor->incinerate

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Divinyl Tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Divinyl Tetramethyldisiloxane.

This compound is a versatile organosilicon compound with significant applications in chemical synthesis.[1] However, its flammable nature and potential health hazards necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Key Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Formula C8H18OSi2[2]
Molecular Weight 186.40 g/mol [3]
Appearance Colorless liquid[2][3]
Boiling Point 139 °C (282 °F)[3][4]
Melting Point -99 °C (-147 °F)[3]
Flash Point 21.7 °C (71.1 °F) - Closed Cup
Density 0.809 g/mL at 25 °C[3]
Vapor Pressure < 15 mm Hg at 25°C[3]
Solubility Insoluble in water[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[3][5] It can cause skin and eye irritation, and may cause respiratory irritation.[3][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required.[3] Contact lenses should not be worn when handling this chemical.[3]

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. In situations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3] If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-certified organic vapor respirator should be used.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step protocol outlines the key procedures from preparation to post-handling.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials prep_grounding 4. Ensure Proper Grounding of Equipment prep_materials->prep_grounding handle_dispense 5. Dispense Chemical in Fume Hood prep_grounding->handle_dispense handle_reaction 6. Perform Experimental Procedures handle_dispense->handle_reaction handle_close 7. Securely Close Container After Use handle_reaction->handle_close post_clean 8. Clean Work Area handle_close->post_clean post_ppe 9. Decontaminate or Dispose of PPE post_clean->post_ppe post_wash 10. Wash Hands Thoroughly post_ppe->post_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste this compound and materials contaminated with it (e.g., paper towels, disposable gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste - Flammable Liquid" and list the chemical name.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from sources of ignition.

  • PPE Disposal:

    • Disposable gloves, once contaminated, should be removed and placed in the designated hazardous waste container.

    • Reusable PPE, such as lab coats, should be decontaminated according to institutional guidelines or disposed of as hazardous waste if heavily contaminated.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration is a recommended disposal method for this compound.[3]

Disposal Decision Pathway

start Waste Generated is_liquid Liquid Waste? start->is_liquid liquid_container Collect in Designated Flammable Liquid Waste Container is_liquid->liquid_container Yes is_solid Solid Waste (PPE, etc.)? is_liquid->is_solid No label_seal Label and Seal Container Properly liquid_container->label_seal solid_container Collect in Designated Solid Hazardous Waste Container is_solid->solid_container Yes ehs_pickup Arrange for Pickup by EHS/Licensed Contractor is_solid->ehs_pickup No (End) solid_container->label_seal storage Store in Designated Hazardous Waste Accumulation Area label_seal->storage storage->ehs_pickup

Caption: A decision pathway for the proper segregation and disposal of waste generated from handling this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Use non-sparking tools for cleanup.[3]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and the institutional EHS office.

  • Large Spills: For large spills, evacuate the area immediately, and contact your institution's emergency response team.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.